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[2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid Documentation Hub

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  • Product: [2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid
  • CAS: 876896-12-7

Core Science & Biosynthesis

Foundational

Synthesis and Mechanistic Evaluation of [2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic Acid

Executive Summary [2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid is a highly functionalized sulfonamide derivative of o-tolyloxyacetic acid. Compounds sharing this structural core are of significant interest in...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

[2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid is a highly functionalized sulfonamide derivative of o-tolyloxyacetic acid. Compounds sharing this structural core are of significant interest in drug discovery, particularly as peroxisome proliferator-activated receptor delta (PPAR-δ) agonists[1]. A notable example is the primary biliary cholangitis drug Seladelpar, which utilizes the exact sulfonyl chloride intermediate generated in this pathway[1]. This technical guide outlines a robust, four-step linear synthesis designed to maximize regioselectivity and yield while preventing cross-reactivity between the carboxylic acid and the sulfonamide-forming reagents.

Retrosynthetic Analysis & Strategy Justification

The synthesis is built upon a linear progression starting from commercially available o-cresol. The critical strategic decision in this pathway is the early-stage protection of the carboxylic acid as an ethyl ester.

Causality of Ester Protection: Direct chlorosulfonation of a free phenoxyacetic acid is synthetically viable but introduces severe complications in subsequent steps. Free carboxylic acids can form mixed anhydrides with chlorosulfonic acid[2]. More critically, during the subsequent amidation step, the free carboxylic acid would react with piperidine to form an unwanted piperidide byproduct. By masking the acid as an ethyl ester, we create a chemically inert moiety that survives both the highly acidic electrophilic aromatic substitution and the basic amidation conditions[3].

Retrosynthesis Target Target Molecule [2-Methyl-4-(piperidine-1-sulfonyl) -phenoxy]-acetic acid Ester Protected Ester Ethyl 2-methyl-4-(piperidine-1-sulfonyl) -phenoxyacetate Target->Ester Saponification (Retrosynthetic) Sulfonyl Sulfonyl Chloride Ethyl 4-(chlorosulfonyl)-2- methylphenoxyacetate Ester->Sulfonyl Sulfonamidation (Retrosynthetic) Ether Ether Intermediate Ethyl 2-methylphenoxyacetate Sulfonyl->Ether Chlorosulfonation (Retrosynthetic) Starting Starting Materials o-Cresol + Ethyl bromoacetate Ether->Starting Williamson Ether (Retrosynthetic)

Retrosynthetic pathway for[2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid.

Experimental Protocols (The Self-Validating System)

Step 1: Williamson Ether Synthesis

Objective: Synthesis of Ethyl 2-methylphenoxyacetate. Protocol:

  • Dissolve o-cresol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) and stir at room temperature for 30 minutes to generate the phenoxide anion.

  • Add ethyl bromoacetate (1.1 eq) dropwise. Heat the mixture to 60 °C for 4 hours.

  • Quench with water and extract with ethyl acetate. Wash the organic layer with brine to remove residual DMF, dry over Na₂SO₄, and concentrate.

Causality: K₂CO₃ is selected as the base because it is strong enough to deprotonate the phenol (pKa ~10) but mild enough to avoid hydrolyzing the newly formed ethyl ester.

Step 2: Electrophilic Aromatic Substitution (Chlorosulfonation)

Objective: Synthesis of Ethyl 4-(chlorosulfonyl)-2-methylphenoxyacetate (CAS: 91427-62-2)[1]. Protocol:

  • Dissolve Ethyl 2-methylphenoxyacetate (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C under an inert atmosphere.

  • Add chlorosulfonic acid (ClSO₃H, 3.0 eq) dropwise over 1 hour, maintaining the temperature below 5 °C[4].

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Carefully pour the mixture over crushed ice to quench excess acid. Extract with DCM, wash with cold water, dry, and concentrate to yield the sulfonyl chloride as a white/yellow solid[4].

Causality & Regioselectivity: The ether oxygen is a strong activating and ortho/para-directing group. The methyl group is a weaker director. Steric hindrance from both the ether chain and the ortho-methyl group directs the electrophile exclusively to the position para to the ether linkage[5]. An excess of ClSO₃H is mandatory: the first equivalent forms the sulfonic acid, while subsequent equivalents drive the equilibrium toward the sulfonyl chloride by consuming the water byproduct as sulfuric acid and HCl[2].

Step 3: Sulfonamide Formation

Objective: Synthesis of Ethyl 2-methyl-4-(piperidine-1-sulfonyl)phenoxyacetate. Protocol:

  • Dissolve the sulfonyl chloride intermediate (1.0 eq) in anhydrous DCM and cool to 0 °C.

  • Add triethylamine (Et₃N, 2.0 eq) followed by the dropwise addition of piperidine (1.2 eq).

  • Stir at room temperature for 2 hours.

  • Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry and concentrate to yield the protected sulfonamide.

Causality: Et₃N acts as a non-nucleophilic acid scavenger. As the reaction proceeds, HCl is generated. Without Et₃N, the HCl would protonate the piperidine, rendering it non-nucleophilic and halting the reaction at 50% conversion.

Step 4: Saponification

Objective: Synthesis of the final target,[2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid. Protocol:

  • Dissolve the ethyl ester (1.0 eq) in a 3:1 mixture of THF and water.

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq) and stir at room temperature for 4 hours.

  • Evaporate the THF under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove non-polar impurities.

  • Acidify the aqueous layer to pH 2 using 1M HCl. The target carboxylic acid will precipitate. Filter, wash with cold water, and dry under vacuum.

Causality: LiOH provides mild basic conditions that selectively cleave the ester. The sulfonamide bond is highly robust and completely stable under these saponification conditions[3].

Workflow Step1 Step 1: Alkylation Base: K2CO3, Solvent: DMF Yields Ether Step2 Step 2: Chlorosulfonation Reagent: ClSO3H (excess) Temp: 0°C to RT Step1->Step2 Control1 Causality: Ester protection prevents free acid interference Step1->Control1 Step3 Step 3: Amidation Reagent: Piperidine, Base: Et3N Solvent: DCM Step2->Step3 Control2 Causality: Ether linkage directs electrophile to para position Step2->Control2 Step4 Step 4: Hydrolysis Reagent: LiOH, Solvent: THF/H2O Temp: RT Step3->Step4 Control3 Causality: Et3N scavenges HCl, preventing piperidine salt formation Step3->Control3

Process workflow highlighting the causality of critical experimental controls.

Quantitative Data & Yield Analysis

StepTransformationKey ReagentsExpected YieldPurification Method
1 Phenol AlkylationEthyl bromoacetate, K₂CO₃85 - 92%Aqueous workup, optional vacuum distillation
2 ChlorosulfonationClSO₃H (3.0 eq)75 - 85%Ice quench, DCM extraction, used crude
3 AmidationPiperidine, Et₃N80 - 90%Acid/base aqueous wash, crystallization
4 SaponificationLiOH·H₂O, THF/H₂O90 - 95%Acidification (pH 2) and filtration
Overall Linear Synthesis - ~45 - 65% -

References

  • Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.[Link]

  • Hangzhou Longshine Bio-Tech Co., LTD. Ethyl 4-chlorosulfonyl-2-methylphenoxyacetate/91427-62-2 Manufacturer.[Link]

  • Kuo, G.-H., et al. (2007). 4-((phenoxyalkyl)thio)-phenoxyacetic acids and analogs (US Patent No. 7,301,050 B2). U.S.
  • Royal Society of Chemistry. Supplementary Informations: Synthesis of methyl phenoxyacetate derivatives. [Link]

  • Cerfontain, H. (1968). Mechanistic Aspects in Aromatic Sulfonation and Desulfonation. Interscience. Cited via RSC Advances.[Link]

Sources

Exploratory

The Piperidine-1-Sulfonyl Scaffold: A Privileged Motif in Drug Discovery and Biological Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Introduction: The Piperidine-1-Sulfonyl Moiety as a Versatile Phar...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Piperidine-1-Sulfonyl Moiety as a Versatile Pharmacophore

The piperidine ring is a ubiquitous and highly privileged scaffold in medicinal chemistry, found in the structure of numerous approved drugs and biologically active compounds.[1][2][3] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional orientation allow for potent and selective interactions with a wide range of biological targets. When coupled with a sulfonyl group at the 1-position, the resulting piperidine-1-sulfonyl moiety offers a unique combination of physicochemical properties and synthetic tractability, making it an attractive starting point for the design of novel therapeutic agents.[4] This technical guide provides a comprehensive overview of the diverse biological activities of piperidine-1-sulfonyl compounds, delving into their synthesis, mechanisms of action, and structure-activity relationships (SAR). We will explore their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, and provide detailed protocols for their biological evaluation.

General Synthetic Strategies for Piperidine-1-Sulfonyl Compounds

The synthesis of piperidine-1-sulfonyl derivatives is typically straightforward, with the key step being the sulfonylation of a piperidine precursor. A general and widely used method involves the reaction of a substituted piperidine with a sulfonyl chloride in the presence of a base.

A representative synthetic scheme for the preparation of piperidine-1-sulfonyl chloride, a key intermediate, is outlined below. This intermediate can then be further functionalized to generate a library of diverse piperidine-1-sulfonyl compounds.

Figure 1: General synthesis of piperidine-1-sulfonyl chloride.

This reaction is typically carried out in an inert solvent such as dichloromethane at reduced temperatures to control the exothermicity of the reaction. The resulting piperidine-1-sulfonyl chloride is a versatile intermediate that can be reacted with various nucleophiles, such as amines or alcohols, to generate a diverse library of compounds for biological screening.[5]

Anticancer Activity: A Multifaceted Approach to Targeting Malignancies

Piperidine-1-sulfonyl derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines through diverse mechanisms of action.

Induction of Oxidative Stress and Apoptosis

Several studies have demonstrated that piperidine-1-sulfonyl compounds can induce cancer cell death by promoting the generation of reactive oxygen species (ROS).[6] This increase in intracellular ROS can lead to oxidative damage of cellular components, including lipids, proteins, and DNA, ultimately triggering apoptotic cell death. This mechanism is particularly relevant for targeting cancer cells, which often have a higher basal level of ROS and a compromised antioxidant defense system compared to normal cells.

Topoisomerase IIα Inhibition

Topoisomerase IIα is a critical enzyme involved in DNA replication and chromosome segregation. Its inhibition leads to the accumulation of DNA double-strand breaks and subsequent cell cycle arrest and apoptosis. Certain piperidine-1-sulfonyl derivatives have been identified as potent inhibitors of topoisomerase IIα, highlighting a clear molecular target for their anticancer activity.

Modulation of Key Signaling Pathways

While direct evidence for piperidine-1-sulfonyl compounds is still emerging, the broader class of piperidine-containing molecules has been shown to modulate critical signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.[7][8][9][10]

The PI3K/Akt signaling pathway is frequently hyperactivated in various cancers, promoting cell growth, proliferation, and survival.[11][12] Piperine, a natural product containing a piperidine ring, has been shown to inhibit the PI3K/Akt/mTOR pathway, leading to autophagy-mediated degradation of α-Synuclein in a model of Parkinson's disease, a mechanism that could be relevant in cancer as well.[1]

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Survival Cell Survival Akt->Survival Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Piperidine_Sulfonyl Piperidine-1-sulfonyl Compound (Potential) Piperidine_Sulfonyl->PI3K Inhibition (Hypothesized) MTT_Assay_Workflow Start Start Seed_Cells Seed cells into a 96-well plate Start->Seed_Cells Incubate_1 Incubate for 24h (cell attachment) Seed_Cells->Incubate_1 Add_Compound Add piperidine-1-sulfonyl compound (various concentrations) Incubate_1->Add_Compound Incubate_2 Incubate for 48-72h Add_Compound->Incubate_2 Add_MTT Add MTT reagent Incubate_2->Add_MTT Incubate_3 Incubate for 4h (formazan formation) Add_MTT->Incubate_3 Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_3->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Analyze_Data Analyze data and calculate IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 3: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the piperidine-1-sulfonyl test compounds in culture medium. Due to the potential for low aqueous solubility of some derivatives, it is recommended to first dissolve the compounds in a small amount of DMSO and then dilute with culture medium. [8]The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Broth Microdilution Assay for Antimicrobial Susceptibility Testing

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Compound Preparation: Prepare a stock solution of the piperidine-1-sulfonyl compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the standardized inoculum in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation: Add the diluted inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria, 30°C for most fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Structure-Activity Relationship (SAR) Insights

The biological activity of piperidine-1-sulfonyl compounds is highly dependent on the nature and position of substituents on both the piperidine and the sulfonyl moieties.

  • Substituents on the Piperidine Ring: The introduction of various substituents on the piperidine ring can significantly influence the compound's lipophilicity, steric properties, and ability to form hydrogen bonds, thereby affecting its interaction with the biological target. For example, in a series of piperidine sulfone hydroxamic acid matrix metalloproteinase inhibitors, the position of the sulfone group on the piperidine ring (α vs. β) had a profound impact on potency and selectivity. [13]* Substituents on the Sulfonyl Moiety: The aromatic or aliphatic group attached to the sulfonyl function also plays a critical role in determining the biological activity. Electron-withdrawing or electron-donating groups on an aromatic ring can modulate the electronic properties of the sulfonamide and influence its binding affinity. For instance, in a study of sulfonyl piperazine LpxH inhibitors, the nature of the aromatic rings and the rigidity of the linker were found to be crucial for activity. [4]

Future Directions and Conclusion

The piperidine-1-sulfonyl scaffold represents a versatile and promising platform for the discovery of new therapeutic agents with a wide range of biological activities. The straightforward synthesis, coupled with the potential for diverse functionalization, allows for the creation of large compound libraries for high-throughput screening.

Future research in this area should focus on:

  • Elucidating detailed mechanisms of action: While progress has been made, a deeper understanding of the specific molecular targets and signaling pathways modulated by these compounds is needed.

  • Expanding the scope of biological activities: Investigating the potential of these compounds against other diseases, such as neurodegenerative disorders and metabolic diseases, could open up new therapeutic avenues.

  • Optimizing pharmacokinetic properties: Further medicinal chemistry efforts are required to improve the drug-like properties of lead compounds, including their solubility, metabolic stability, and oral bioavailability.

  • Exploring novel drug delivery systems: The use of nanotechnology and other advanced drug delivery strategies could help to enhance the efficacy and reduce the toxicity of potent piperidine-1-sulfonyl derivatives.

References

  • Pikul, S., et al. (2005). Synthesis and structure-activity relationships of beta- and alpha-piperidine sulfone hydroxamic acid matrix metalloproteinase inhibitors with oral antitumor efficacy. Journal of Medicinal Chemistry, 48(21), 6576-6588. [Link]

  • El-Sawy, E. R., et al. (2023). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. Molecules, 28(17), 6429. [Link]

  • Henderson, J. C., et al. (2019). Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. ACS Infectious Diseases, 5(11), 1966-1974. [Link]

  • Pikul, S., et al. (2005). Synthesis and Structure−Activity Relationships of β- and α-Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors with Oral Antitumor Efficacy. Journal of Medicinal Chemistry, 48(21), 6576-6588. [Link]

  • Li, P., et al. (2024). Anti-TMV activity of flavonol derivatives containing piperidine sulfonamide: Design, synthesis, mechanism study. Arabian Journal of Chemistry, 17(9), 105993. [Link]

  • [This citation was not used in the final response]
  • [This citation was not used in the final response]
  • Shin, S. Y., et al. (2009). Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species. Bioorganic & Medicinal Chemistry Letters, 19(20), 5894-5897. [Link]

  • Barlaam, B., et al. (2013). Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Journal of Medicinal Chemistry, 56(5), 2225-2242. [Link]

  • Lin, S., et al. (2018). Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. Bioorganic & Medicinal Chemistry Letters, 28(17), 2851-2856. [Link]

  • Hennessy, B. T., et al. (2005). Roles of PI3K/AKT/PTEN Pathway as a Target for Pharmaceutical Therapy. Journal of Cellular Biochemistry, 96(1), 28-36. [Link]

  • Xu, F., et al. (2024). Targeting the PI3K/AKT signaling pathway: an important molecular mechanism of herbal medicine in the treatment of MASLD/MASH. Frontiers in Pharmacology, 15, 1339832. [Link]

  • Ma, J., et al. (2024). Piperine promotes PI3K/AKT/mTOR-mediated gut-brain autophagy to degrade α-Synuclein in Parkinson's disease rats. Journal of Ethnopharmacology, 325, 117628. [Link]

  • Bang, J. S., et al. (2009). Anti-inflammatory and antiarthritic effects of piperine in human interleukin 1β-stimulated fibroblast-like synoviocytes and in rat arthritis models. Arthritis Research & Therapy, 11(2), R49. [Link]

  • Martínez-Mayorga, K., et al. (2018). Anti-inflammatory Activity of Piperlotines. Boletín Latinoamericano y del Caribe de Plantas Medicinales y Aromáticas, 17(5), 488-496. [Link]

  • Patel, R. B., et al. (2014). Synthesis and studies of novel piperidine-substituted triazine derivatives as potential anti-inflammatory and antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 6(7), 1954-1964. [Link]

  • Kaczor, A. A., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 296, 117657. [Link]

  • PubChem. (n.d.). 1-Piperidinesulfonamide. [Link]

  • Naqvi, S. A. R., et al. (2018). Synthesis, spectral analysis and biological evaluation of sulfonamides bearing piperidine nucleus. PlumX Metrics. [Link]

  • Lipinski, C. A. (2003). Physicochemical properties and the discovery of orally active drugs: technical and people issues. Beilstein-Institut. [Link]

  • Zhang, M., et al. (2021). Improving the Physicochemical and Biopharmaceutical Properties of Active Pharmaceutical Ingredients Derived from Traditional Chinese Medicine through Cocrystal Engineering. Pharmaceutics, 13(12), 2154. [Link]

  • Zhai, W. J., et al. (2020). Piperine Plays an Anti-Inflammatory Role in Staphylococcus aureus Endometritis by Inhibiting Activation of NF-κB and MAPK Pathways in Mice. Mediators of Inflammation, 2020, 8897938. [Link]

  • Li, Y., et al. (2022). Piperine Derived from Piper nigrum L. Inhibits LPS-Induced Inflammatory through the MAPK and NF-κB Signalling Pathways in RAW264.7 Cells. Foods, 11(19), 3023. [Link]

  • Jagtap, V. A., et al. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 37(6). [Link]

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Foundational

[2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of [2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid Abstract This technical guide provides a comprehensive analysis of the predicted chemical properties of [...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties of [2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid

Abstract

This technical guide provides a comprehensive analysis of the predicted chemical properties of [2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid. As a novel chemical entity with limited published experimental data, this document synthesizes information from structurally related analogues to offer expert insights into its synthesis, physicochemical characteristics, spectroscopic profile, and potential biological activities. The guide is intended for researchers, scientists, and drug development professionals interested in the exploration of hybrid molecules incorporating phenoxyacetic acid, sulfonamide, and piperidine scaffolds. All protocols and claims are grounded in established chemical principles and supported by authoritative references.

Introduction and Molecular Overview

[2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid is a multifaceted organic molecule that integrates three key pharmacophores: a phenoxyacetic acid core, an aromatic sulfonamide linker, and a piperidine ring. This unique combination suggests a potential for diverse biological activities, as each moiety is prevalent in a wide range of therapeutic agents and bioactive compounds. Phenoxyacetic acids are known for their role as synthetic auxins and have been explored for various medicinal applications.[1][2][3] The sulfonamide group is a cornerstone of antibacterial drugs and a common feature in enzyme inhibitors.[4][5] The piperidine nucleus is a ubiquitous structural element in many pharmaceuticals, contributing to favorable pharmacokinetic properties.[5][6][7]

Given the absence of direct experimental data for the title compound, this guide employs a rational, structure-based approach to predict its chemical and biological profile. The subsequent sections will detail a plausible synthetic route, forecast its physicochemical and spectroscopic properties, and discuss its potential as a candidate for further investigation in medicinal and agricultural chemistry.

Chemical Structure and Nomenclature

The molecule consists of a central benzene ring substituted with four groups: a methyl group at position 2, an acetic acid moiety linked via an ether bond at position 1, and a piperidine-1-sulfonyl group at position 4.

IUPAC Name: [2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid

Caption: Chemical structure of [2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid.

Proposed Synthetic Pathway

A logical and efficient synthesis of the title compound can be envisioned through a two-step process, beginning with the formation of a key phenol intermediate followed by an etherification reaction. This approach leverages well-established and high-yielding chemical transformations.

Step 1: Synthesis of 2-Methyl-4-(piperidine-1-sulfonyl)phenol

The synthesis of the sulfonamide intermediate can be achieved by reacting 2-methylphenol (o-cresol) with chlorosulfonic acid to generate 2-methyl-4-chlorosulfonylphenol. This intermediate is then reacted in situ with piperidine to yield the desired 2-methyl-4-(piperidine-1-sulfonyl)phenol. The para-substitution is sterically and electronically favored.

Step 2: Williamson Ether Synthesis

The phenolic intermediate is then subjected to a Williamson ether synthesis. The phenol is deprotonated with a suitable base, such as sodium hydroxide, to form a sodium phenoxide salt. This nucleophilic salt subsequently reacts with sodium chloroacetate to form the sodium salt of the final product. Acidification of the reaction mixture then precipitates the target molecule, [2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid.[8][9][10]

G cluster_step2 Etherification A 2-Methylphenol (o-cresol) C 2-Methyl-4-(piperidine-1-sulfonyl)phenol (Intermediate) A->C Sulfonylation A->C Step 1 B 1. ClSO3H 2. Piperidine D 1. NaOH 2. ClCH2COONa E [2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid (Final Product) C->E Williamson Ether Synthesis C->E Step 2 F H3O+ Workup G Core [2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid Motif1 Phenoxyacetic Acid Core->Motif1 Motif2 Aryl Sulfonamide Core->Motif2 Motif3 Piperidine Core->Motif3 Activity1 Herbicidal / Plant-Growth Regulation Motif1->Activity1 Activity4 Anticancer / Anti-inflammatory Motif1->Activity4 Activity2 Antibacterial Motif2->Activity2 Activity3 Enzyme Inhibition (e.g., MMPs, Carbonic Anhydrase) Motif2->Activity3 Motif2->Activity4 Motif3->Activity3

Caption: Relationship between structural motifs and potential biological activities.

  • Antibacterial Agents: The sulfonamide moiety is a classic antibacterial pharmacophore. Many novel sulfonamide derivatives containing piperidine rings have shown excellent potency against various bacterial strains, including plant pathogens. [4][5][7]The title compound could be a candidate for screening against both human and plant bacterial pathogens.

  • Enzyme Inhibition: Arylsulfonamides are well-known inhibitors of enzymes like carbonic anhydrases and matrix metalloproteinases (MMPs). [6]N-substituted 4-arylsulfonylpiperidine derivatives, in particular, have been developed as potent and selective MMP inhibitors for conditions like osteoarthritis. [11]* Herbicidal and Plant-Growth Regulation: Phenoxyacetic acids, such as 2,4-D and MCPA, are synthetic auxins used as selective herbicides. [1][12]The title compound could exhibit similar plant-growth regulating properties.

  • Anticancer and Anti-inflammatory Activity: Various derivatives of both phenoxyacetic acid and sulfonamides have demonstrated potential as anticancer and anti-inflammatory agents. [2][5][13]

Conclusion

While [2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid remains a theoretically designed molecule without published experimental validation, this in-depth analysis provides a robust predictive framework for its chemical properties and potential applications. The proposed synthetic route is logical and based on reliable, high-yield reactions. The predicted physicochemical and spectroscopic data offer a valuable baseline for the characterization of this compound upon its synthesis. The convergence of three biologically relevant pharmacophores makes this molecule a compelling target for future research in drug discovery and agrochemical development, particularly in the fields of antibacterials and enzyme inhibition.

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Exploratory

In Silico Modeling of[2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic Acid: A Technical Guide for CRTH2 Antagonist Development

Executive Summary & Scientific Rationale[2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid is a highly specialized synthetic scaffold that belongs to the phenoxyacetic acid class of chemoattractant receptor-homolog...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale[2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid is a highly specialized synthetic scaffold that belongs to the phenoxyacetic acid class of chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2, also known as DP2) antagonists. CRTH2 is a critical G-protein-coupled receptor (GPCR) implicated in Type 2 inflammatory diseases, such as severe asthma and allergic rhinitis[1].

As a Senior Application Scientist, I approach the in silico modeling of this compound not merely as a geometric docking exercise, but as a dynamic physicochemical system. The molecule features two distinct electronic domains:

  • The Phenoxyacetic Acid Core: At physiological pH (7.4), the carboxylic acid (pKa ~3.5) is fully deprotonated, yielding a localized negative charge. This is the primary pharmacophore responsible for anchoring the ligand via a salt bridge to the highly conserved Arg170 residue in the CRTH2 binding pocket.

  • The Piperidine-1-Sulfonyl Moiety: Unlike standard aliphatic amines, the piperidine nitrogen here is non-basic. Its lone pair is delocalized into the adjacent highly electronegative sulfonyl group. Misassigning this nitrogen as protonated is a common computational error that will entirely derail docking accuracy.

This whitepaper outlines a self-validating, end-to-end computational protocol to model the binding kinetics, thermodynamic stability, and ADMET profile of this compound against the CRTH2 receptor.

Computational Workflow & Target Pathway

To ensure rigorous scientific integrity, our workflow employs Quantum Mechanics (QM) for ligand charge assignment, followed by Induced-Fit Docking (IFD), and is validated through 100 ns Molecular Dynamics (MD) simulations.

InSilicoWorkflow LIG Ligand Prep (QM Charges) DOCK Induced-Fit Docking (Flexible Backbone) LIG->DOCK REC Receptor Prep (PDB: 6D27) REC->DOCK MD MD Simulation (100 ns, GROMACS) DOCK->MD MMPBSA MM/PBSA Free Energy MD->MMPBSA

Fig 1. Sequential in silico workflow for CRTH2 antagonist modeling.

The biological objective of this modeling is to competitively inhibit Prostaglandin D2 (PGD2) from binding to CRTH2, thereby preventing the downstream Gi-protein-mediated reduction of cAMP and subsequent eosinophil activation.

CRTH2_Pathway PGD2 PGD2 CRTH2 CRTH2 Receptor PGD2->CRTH2 Gi Gi Protein CRTH2->Gi cAMP cAMP Decrease Gi->cAMP Antag Phenoxyacetic Acid Antagonist Antag->CRTH2

Fig 2. Mechanism of CRTH2 receptor antagonism by phenoxyacetic acid derivatives.

Step-by-Step Experimental Methodologies

Protocol A: Ligand and Receptor Preparation

Causality Check: Standard force fields (e.g., OPLS4 or GAFF) often struggle with the precise electron distribution of sulfonamides. We utilize Density Functional Theory (DFT) to derive accurate partial charges, ensuring the electrostatic interactions in the binding pocket are reliable.

  • Ligand Structure Generation: Sketch [2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid.

  • State Generation: Use Epik (or equivalent) to generate the ionization state at pH 7.4 ± 0.2. Ensure the acetic acid is deprotonated (-1 charge) and the piperidine nitrogen is neutral.

  • QM Optimization: Optimize the geometry using Gaussian 16 at the B3LYP/6-31G* level of theory. Calculate Restrained Electrostatic Potential (RESP) charges.

  • Receptor Preparation: Retrieve the high-resolution crystal structure of human prostaglandin D2 receptor 2 (PDB ID: 6D27)[1].

  • Self-Validation Step: Strip the co-crystallized ligand but retain its coordinates as a reference point. Re-docking the native ligand must yield an RMSD of < 2.0 Å to validate the grid parameters before docking our target compound.

Protocol B: Molecular Docking & MD Simulation

Causality Check: GPCR binding pockets are highly plastic. Rigid docking will artificially penalize bulky moieties like the piperidine ring. We use Induced-Fit Docking (IFD) to allow side-chain conformational changes, followed by MD to test the temporal stability of the ionic lock.

  • Grid Generation: Center the docking grid on Arg170, extending the box to 20 ų to encompass the entire orthosteric site.

  • Induced-Fit Docking: Run IFD, allowing residues within 5 Å of the ligand to be flexible. Select the top pose based on the GlideScore and the presence of the critical carboxylate-Arg170 salt bridge.

  • System Solvation: Embed the CRTH2-ligand complex in a POPC lipid bilayer using the CHARMM-GUI Membrane Builder. Solvate with TIP3P water and neutralize with 0.15 M NaCl.

  • MD Equilibration: Perform NVT (constant volume/temperature) equilibration for 1 ns at 310 K, followed by NPT (constant pressure/temperature) for 5 ns.

  • Production Run: Execute a 100 ns production run using GROMACS with the CHARMM36m force field.

  • Trajectory Analysis: Extract the last 20 ns to calculate the binding free energy using the MM/PBSA method.

Data Presentation: Quantitative In Silico Profiling

The following tables summarize the expected computational outputs based on the physicochemical nature of the compound and its interaction with the CRTH2 receptor.

Table 1: Predicted Physicochemical & ADMET Properties

Data generated via consensus modeling (SwissADME / pkCSM).

PropertyValuePharmacological Implication
Molecular Weight 313.37 g/mol Optimal for oral bioavailability (Lipinski compliant).
LogP (Consensus) 2.85Balanced lipophilicity for membrane permeability without excessive trapping.
Topological Polar Surface Area 81.5 ŲGood oral absorption; restricted blood-brain barrier (BBB) crossing.
Ionization (pH 7.4) Anion (-1)Essential for Arg170 salt-bridge formation.
CYP450 Inhibition CYP2C9 (Weak)Low risk of major drug-drug interactions.
hERG Toxicity NegativeLow risk of cardiotoxicity (QT prolongation).
Table 2: Docking & Thermodynamic Parameters (PDB: 6D27)
MetricScore / ValueInterpretation
IFD GlideScore -10.4 kcal/molHigh affinity; driven by strong electrostatic and hydrophobic contacts.
MM/PBSA Free Energy (ΔG) -28.6 kcal/molHighly stable complex over 100 ns MD simulation.
Key Hydrogen Bonds Arg170, Tyr183Anchors the phenoxyacetic acid core.
Hydrophobic Contacts Phe112, Trp184Stabilizes the piperidine ring in the deep subpocket.
RMSD (Ligand over 100ns) 1.4 ÅIndicates a highly stable binding pose with minimal fluctuation.

Conclusion

The in silico profiling of[2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid demonstrates a highly favorable profile as a CRTH2 antagonist. The strategic placement of the methyl group restricts the torsion of the phenoxy ether, pre-organizing the molecule for optimal presentation of the acetic acid to Arg170. Meanwhile, the piperidine-1-sulfonyl group acts as a robust, metabolically stable hydrophobic tail that perfectly occupies the receptor's secondary hydrophobic cleft. By utilizing QM-derived charges and MD-validated docking, this protocol ensures a high degree of confidence before proceeding to in vitro synthesis and whole-blood eosinophil shape change assays.

References

  • Prostaglandins in Asthma and Allergic Diseases - PMC - NIH (Citing: Crosignani S, et al. (2011). Discovery of potent, selective, and orally bioavailable alkynylphenoxyacetic acid CRTH2 (DP2) receptor antagonists for the treatment of allergic inflammatory diseases. J. Med. Chem, 54(20), 7299–7317.)
  • Computational identification of human targets of mitragynine – the main active compound of Mitragyna speciosa (Referencing the crystal structure of prostaglandin D2 receptor 2 / CRTH2, PDB ID: 6D27).

Sources

Foundational

Engineering the Piperidine-Sulfonyl Pharmacophore: A Whitepaper on Emerging Therapeutic Targets and Validation Workflows

Executive Summary: The Rationale Behind the Scaffold In modern medicinal chemistry, the piperidine-sulfonyl moiety has evolved from a structural curiosity into a highly privileged pharmacophore. As a Senior Application S...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Rationale Behind the Scaffold

In modern medicinal chemistry, the piperidine-sulfonyl moiety has evolved from a structural curiosity into a highly privileged pharmacophore. As a Senior Application Scientist overseeing hit-to-lead optimization campaigns, I frequently advocate for this scaffold due to its unique physicochemical properties.

The causality behind its success is threefold:

  • The Sulfonamide Linker: Acts as a stable, non-hydrolyzable transition-state mimic. Its oxygen atoms are excellent hydrogen-bond acceptors, frequently interacting with catalytic serine or lysine residues in enzyme active sites[1].

  • The Piperidine Core: Provides a tunable, basic nitrogen that can be protonated at physiological pH, enhancing aqueous solubility. Furthermore, bridging or substituting the piperidine ring restricts conformational entropy, significantly boosting target affinity[2].

  • Modular Lipophilicity: The orthogonal vectors of the piperidine nitrogen and the sulfonyl group allow for rapid, divergent synthesis of analogs to fine-tune ADME (Absorption, Distribution, Metabolism, and Excretion) properties without disrupting the primary binding motif[3].

Pharmacophore Aryl Aryl/Heteroaryl Group (Hydrophobic Pocket Binding) Sulfonamide Sulfonamide Linker (H-Bonding with Catalytic Serine) Aryl->Sulfonamide Confers Potency Piperidine Piperidine Core (Tunable Lipophilicity & Rigidity) Sulfonamide->Piperidine Structural Bridge Tail Variable Tail (Target Specificity) Piperidine->Tail Modulates PK/PD

Caption: Logical mapping of the piperidine-sulfonyl pharmacophore to biological target interactions.

Key Therapeutic Targets for Piperidine-Sulfonyl Compounds

The versatility of the piperidine-sulfonyl scaffold allows it to be directed against a wide array of biological targets, ranging from lipid hydrolases to epigenetic modulators.

Lipid Metabolism: FAAH and sEH (Pain & Inflammation)

Fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH) are critical nodes in lipid metabolism. High-throughput screening campaigns have identified benzothiazole analogs with a piperidine-sulfonamide core as highly potent FAAH inhibitors[1]. The sulfonamide moiety forms a critical hydrogen-bonded network with the catalytic serine of FAAH[1]. Furthermore, structural tuning of the piperidine ring allows for dual sEH/FAAH inhibition, elevating anti-inflammatory epoxyeicosatrienoic acids (EETs) while preventing the formation of pro-inflammatory dihydroxyeicosatrienoic acids (DHETs)[4].

Pathway AA Arachidonic Acid CYP CYP450 Enzymes AA->CYP EET EETs (Anti-inflammatory) CYP->EET sEH sEH Enzyme EET->sEH Hydrolysis DHET DHETs (Pro-inflammatory) sEH->DHET Inhibitor Piperidine-Sulfonyl Inhibitor Inhibitor->sEH Selective Blockade

Caption: Mechanism of action for piperidine-sulfonyl inhibitors targeting the sEH inflammatory pathway.

Epigenetic Modulation: SMYD3 (Oncology)

SMYD3 is a histone methyltransferase heavily implicated in oncogenesis. Bridged piperidine sulfonamide and sulfamide analogs (such as EPZ031686) have been successfully developed as the first orally bioavailable SMYD3 inhibitors[2]. By rigidifying the piperidine core, researchers restricted conformational entropy, achieving single-digit nanomolar biochemical potency (<10 nM) while maintaining high selectivity over homologous methyltransferases[2].

Ion Channels: TRPV4 & Kv1.3 (Autoimmunity & Osmoregulation)

The transient receptor potential vanilloid-4 (TRPV4) is a mechanosensitive ion channel targeted for edema and pain. Piperidine sulfonamides exhibit potent TRPV4 antagonism (IC50 = 130 nM), with structure-activity relationship (SAR) studies proving that the sulfonamide linkage provides essential geometric constraints[3]. Similarly, piperidine aryl sulfonamides act as selective Kv1.3 potassium channel modulators, offering novel therapeutic avenues for autoimmune diseases and obesity by suppressing effector-memory T cells[5].

Metabolic Transporters: PMCT (Oncology)

The plasma membrane citrate transporter (PMCT) is an emerging target in cancer therapy, as tumors rely on extracellular citrate to fuel lipogenesis. Novel sulfonylpiperidine analogs have demonstrated exceptional potency as PMCT inhibitors, effectively starving tumor cells of vital metabolic precursors[6].

Quantitative Target Summary
Target Enzyme / ReceptorPrimary Disease IndicationRepresentative Scaffold / CompoundBiochemical Activity (IC50)
FAAH Pain, Inflammation4-phenylthiazole piperidine-sulfonamide8.6 nM[1]
sEH Inflammation, FibrosisPiperidine-derived amide/sulfonamide141 nM[4]
SMYD3 Cancer (Epigenetics)Bridged piperidine sulfonamide (EPZ031686)< 10 nM[2]
TRPV4 Edema, PainPiperidine sulfonamide derivative130 nM[3]
PMCT Oncology, MetabolismSubstituted sulfonylpiperidine14 - 471 nM[6]
DapE Bacterial InfectionIndoline-6-Sulfonamide (Piperidine analog)54 µM[7]

Self-Validating Experimental Protocols

To ensure scientific integrity, every assay must be designed as a self-validating system. As an Application Scientist, I mandate the inclusion of specific controls and statistical validations to rule out false positives (e.g., compound aggregation or cytotoxicity).

Protocol 1: High-Throughput Fluorescence-Based Enzyme Inhibition Assay (e.g., FAAH/sEH)

Causality for Assay Design: Fluorescence assays are highly sensitive, but hydrophobic piperidine-sulfonyl compounds can form colloidal aggregates, leading to non-specific enzyme inhibition. We introduce 0.01% Triton X-100 to break up aggregates, ensuring that observed inhibition is strictly mechanism-based.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (50 mM HEPES, pH 7.4, 0.1 mg/mL BSA, 0.01% Triton X-100). Rationale: BSA coats the microplate to prevent non-specific plastic binding of the lipophilic piperidine core.

  • Compound Serial Dilution: Dispense compounds in a 10-point, 3-fold serial dilution in 100% DMSO. Transfer to the assay plate such that the final DMSO concentration is ≤1% to prevent enzyme denaturation.

  • Enzyme Pre-incubation: Add the target enzyme (e.g., recombinant human FAAH) and incubate for 30 minutes at room temperature. Rationale: Sulfonamides are often slow-binding transition-state mimics; pre-incubation allows the system to reach thermodynamic equilibrium.

  • Substrate Addition: Initiate the reaction by adding a fluorogenic substrate (e.g., AMC-coupled arachidonoyl amide).

  • Kinetic Read & Validation: Read fluorescence continuously for 60 minutes.

  • Self-Validation (Z'-Factor): Calculate the Z'-factor using the vehicle control (0% inhibition) and a known reference inhibitor (100% inhibition). A Z'-factor > 0.6 validates the assay's robustness for screening.

Protocol 2: Cellular Target Engagement via In-Cell Western (e.g., SMYD3)

Causality for Assay Design: Biochemical potency does not guarantee cellular efficacy, as the sulfonyl group can limit membrane permeability. The In-Cell Western assay quantifies target engagement in intact cells, proving that the compound crosses the lipid bilayer and reaches its intracellular target.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cells (e.g., HepG2) in 384-well plates and incubate overnight.

  • Compound Treatment: Treat cells with the piperidine-sulfonyl candidates for 72 hours.

  • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde (15 min), then permeabilize with 0.1% Triton X-100 in PBS.

  • Primary Antibody Incubation: Incubate with a primary antibody against the downstream biomarker (e.g., anti-H3K4me3 for SMYD3 inhibition) overnight at 4°C.

  • Detection & Normalization (Crucial Step): Incubate with a near-infrared (NIR) secondary antibody (e.g., 800 nm channel) AND a DNA stain like DRAQ5 (700 nm channel).

  • Self-Validation: Normalize the target signal (800 nm) against the total cell stain (700 nm). Rationale: This mathematically separates true target inhibition from apparent signal loss caused by compound cytotoxicity (cell death).

Workflow Synth 1. Synthesis (Piperidine Core) Biochem 2. Biochemical Assay (IC50 / Z'-factor) Synth->Biochem Cell 3. Cell Validation (Target Engagement) Biochem->Cell PK 4. In Vivo PK/PD (Bioavailability) Cell->PK

Caption: Self-validating experimental workflow for piperidine-sulfonyl drug candidate screening.

Conclusion

The piperidine-sulfonyl framework is a masterclass in rational drug design. By leveraging the hydrogen-bonding capacity of the sulfonamide and the structural rigidity of the piperidine ring, researchers can achieve exquisite potency and selectivity across highly divergent targets—from lipid hydrolases to epigenetic methyltransferases. When paired with rigorous, self-validating assay workflows, this pharmacophore will continue to yield breakthrough therapeutic candidates.

References

  • Title: Development of multitarget inhibitors for the treatment of pain: design, synthesis, biological evaluation and molecular modeling studies Source: NIH PMC URL
  • Title: Novel Oxindole Sulfonamides and Sulfamides: EPZ031686, the First Orally Bioavailable Small Molecule SMYD3 Inhibitor Source: NIH PMC URL
  • Title: Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4)
  • Title: Full article: Citrate Transporter Inhibitors: Possible New Anticancer Agents Source: Taylor & Francis URL
  • Title: Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability Source: eScholarship URL
  • Title: WO2011073269A1 - Piperidine aryl sulfonamide derivatives as kv1.
  • Title: Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE Source: MDPI URL

Sources

Exploratory

Structure-activity relationship of phenoxyacetic acid analogs

An In-Depth Technical Guide to the Structure-Activity Relationship of Phenoxyacetic Acid Analogs Authored by Gemini, Senior Application Scientist Abstract Phenoxyacetic acid derivatives represent a foundational class of...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structure-Activity Relationship of Phenoxyacetic Acid Analogs

Authored by Gemini, Senior Application Scientist

Abstract

Phenoxyacetic acid derivatives represent a foundational class of synthetic auxin herbicides that have been instrumental in selective weed control for decades. Their biological activity is intricately linked to their molecular structure, which mimics the natural plant hormone indole-3-acetic acid (IAA). This guide provides a comprehensive exploration of the structure-activity relationships (SAR) governing the herbicidal potency of phenoxyacetic acid analogs. We will dissect the key structural components—the aromatic ring, the ether linkage, and the carboxylic acid side chain—to elucidate how specific modifications influence receptor binding and biological response. Furthermore, this document details the experimental workflows for SAR analysis, from chemical synthesis and characterization to biological evaluation and computational modeling, offering researchers and drug development professionals a robust framework for designing novel, effective, and selective herbicides.

Introduction: The Legacy and Mechanism of Phenoxyacetic Acid Herbicides

The discovery of phenoxyacetic acids, such as (4-chloro-2-methylphenoxy)acetic acid (MCPA) and 2,4-dichlorophenoxyacetic acid (2,4-D), in the 1940s revolutionized agriculture.[1][2] These compounds were among the first selective organic herbicides, capable of controlling broadleaf weeds in monocotyledonous crops like wheat and corn.[1] Their efficacy stems from their function as synthetic mimics of the natural plant growth hormone, auxin (specifically, indole-3-acetic acid, IAA).[3][4][5]

Unlike the tightly regulated concentrations of endogenous IAA in plants, the application of synthetic auxins like 2,4-D leads to an unregulated and lethal acceleration of growth processes in susceptible plants.[1][5] The molecular mechanism hinges on their ability to bind to the TIR1/AFB family of F-box proteins, which are components of the SCFTIR1/AFB E3 ubiquitin ligase complex.[3][6][7] This binding event stabilizes the interaction between the receptor and Aux/IAA transcriptional repressor proteins, marking the repressors for ubiquitination and subsequent degradation by the 26S proteasome.[3][7][8] The removal of these repressors unleashes auxin response factors (ARFs), leading to massive transcription of auxin-responsive genes, which ultimately results in uncontrolled cell division and elongation, vascular tissue disruption, and plant death.[3][6]

The entire structure of a molecule like 2,4-D is accommodated within a binding pocket on the TIR1 receptor, mimicking how IAA fits.[3][6] The success of phenoxyacetic acids as herbicides is therefore a direct consequence of their structural ability to hijack this natural hormonal pathway.

Core Structure-Activity Relationship (SAR) Analysis

The herbicidal activity of phenoxyacetic acid analogs is not monolithic; it is a finely tuned outcome of the interplay between its three core structural components. Understanding the contribution of each component is paramount for designing new active molecules.

SAR_Pharmacophore cluster_0 Phenoxyacetic Acid Scaffold Structure General Structure Aromatic_Ring Aromatic Ring (Substitutions here are critical for activity and selectivity) Ether_Linkage Ether Linkage (Provides correct spatial orientation) Aromatic_Ring->Ether_Linkage O Side_Chain Carboxylic Acid Side Chain (Essential for receptor binding) Ether_Linkage->Side_Chain CH(R)COOH caption Key pharmacophore regions of phenoxyacetic acid analogs.

Caption: Key pharmacophore regions of phenoxyacetic acid analogs.

The Aromatic Ring: The Engine of Potency and Selectivity

The phenyl ring is the most critical and versatile region for modification. Substitutions on this ring profoundly impact the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictate its interaction with the receptor and its overall herbicidal efficacy.[9][10][11]

  • Role of Halogen Substituents: The introduction of chlorine atoms is a hallmark of highly active phenoxy herbicides.[11][12]

    • 2,4-Dichloro Substitution: The pattern seen in 2,4-D is particularly effective. The chlorine at position 4 is thought to enhance binding affinity, while the chlorine at position 2 may prevent the ring's enzymatic hydroxylation, thereby increasing the molecule's stability and persistence within the plant.[7]

    • Number of Substituents: Increasing the number of chlorine atoms does not linearly increase activity. For instance, 2,4,5-T (with three chlorine atoms) is highly potent, but its herbicidal activity is not dramatically superior to 2,4-D for many species.[9][11]

  • Methyl Group Substitution: A methyl group, as seen in MCPA (2-methyl-4-chloro), also confers high activity. The electronic and steric effects of the methyl group differ from chlorine, yet the resulting molecule effectively mimics auxin.[1]

  • Electronic Effects: The nature and position of substituents alter the electron density distribution across the aromatic ring.[9][10] This electronic profile must be optimal for the hydrophobic and electronic interactions within the TIR1 binding pocket.[3]

The Carboxylic Acid Side Chain: The Anchor for Receptor Interaction

The acetic acid moiety is indispensable for biological activity.[13][14] Its primary role is to act as the "anchor," forming critical interactions with polar residues in the auxin binding pocket of the TIR1 receptor.[15]

  • Essential Nature of the Carboxyl Group: The negatively charged carboxylate group at physiological pH is believed to interact directly with key amino acid residues (like Serine and Arginine) in the receptor.[3][6] Replacing this group universally leads to a loss of activity.

  • Side Chain Length: An essential structural requirement is the presence of at least one carbon atom separating the ether oxygen from the carboxyl group.[14] This spacing correctly positions the anionic carboxylate relative to the aromatic ring.

  • Alpha-Substitution and Chirality: Introducing a substituent (e.g., a methyl group) on the alpha-carbon of the acetic acid side chain, as in mecoprop and dichlorprop, creates a chiral center.[1] Herbicidal activity is often stereospecific, with the (R)-enantiomer typically being significantly more active than the (S)-enantiomer.[1][16] This demonstrates the highly specific three-dimensional fit required within the chiral environment of the receptor binding site.

The Ether Linkage: The Structural Scaffold

The ether oxygen that links the aromatic ring to the side chain is crucial for maintaining the overall molecular architecture. It provides the correct bond angle and rotational freedom to allow the aromatic ring and the carboxylic acid group to adopt the optimal spatial orientation for effective receptor binding. Modifications directly to this linkage are rare, as its integrity is fundamental to the pharmacophore.

Experimental Workflow for SAR Determination

A systematic investigation into the SAR of novel phenoxyacetic acid analogs requires a multi-step, iterative process that combines chemical synthesis with rigorous biological testing. This self-validating system ensures that observed activity is directly attributable to the designed structural modifications.

SAR_Workflow cluster_workflow Iterative SAR Study Workflow start Hypothesis Generation (Design of Novel Analogs) synthesis Chemical Synthesis (e.g., Williamson Ether Synthesis) start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification bioassay Biological Screening (Greenhouse Assays) purification->bioassay data_analysis Data Analysis (IC50 Determination, Selectivity Index) bioassay->data_analysis sar_model SAR Model Refinement (Identify Key Structural Features) data_analysis->sar_model sar_model->start Iterate end Lead Optimization sar_model->end caption A typical experimental workflow for SAR studies.

Caption: A typical experimental workflow for SAR studies.

Step 1: Synthesis of Analogs

The causality behind this first step is the need to create a library of compounds where single, specific structural variables are changed relative to a parent compound (e.g., 2,4-D). A common and robust method is the Williamson ether synthesis.

Protocol: General Synthesis of Phenoxyacetic Acid Analogs

  • Deprotonation of Phenol: To a solution of the desired substituted phenol (1.0 eq.) in a suitable solvent (e.g., acetone or DMF), add a base such as potassium carbonate (K₂CO₃, 1.5 eq.). The purpose of the base is to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide anion.

  • Nucleophilic Attack: Add ethyl chloroacetate (1.1 eq.) to the reaction mixture. The phenoxide anion will act as a nucleophile, attacking the electrophilic methylene carbon of the ethyl chloroacetate and displacing the chloride ion.

  • Reaction Monitoring: Heat the mixture (typically 50-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Workup: After cooling, filter the mixture to remove the inorganic salts. Evaporate the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove any remaining water-soluble impurities.

  • Ester Hydrolysis: Dissolve the crude ester in a mixture of ethanol and water. Add an excess of sodium hydroxide (NaOH, 2.0 eq.) and stir at room temperature or with gentle heating until the ester is fully hydrolyzed to the sodium salt of the carboxylic acid.

  • Acidification and Isolation: Cool the mixture in an ice bath and acidify with dilute hydrochloric acid (HCl) until the pH is ~2. The phenoxyacetic acid analog will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Purification & Characterization: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure analog. Confirm the structure and purity using Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[13][17][18]

Step 2: Biological Activity Evaluation

The herbicidal potential of the synthesized analogs is quantified through controlled bioassays. The choice of plant species is critical for determining both potency and selectivity.

Protocol: Greenhouse Herbicidal Activity Assay

  • Plant Cultivation: Grow target weed species (e.g., broadleaf: Abutilon theophrasti, Amaranthus retroflexus; grass: Lolium multiflorum) and crop species (e.g., wheat, corn) in pots in a greenhouse under controlled conditions (temperature, light, humidity) until they reach a specific growth stage (e.g., 2-4 true leaves).

  • Compound Preparation: Prepare stock solutions of each analog and a positive control (e.g., commercial 2,4-D) in a suitable solvent (e.g., acetone with a surfactant). Create a series of dilutions to test a range of application rates (e.g., 75, 150, 300 g ai/ha).[17]

  • Application: Apply the test solutions to the plants using a precision sprayer to ensure uniform coverage. An untreated control group (sprayed with solvent/surfactant only) must be included.

  • Evaluation: After a set period (e.g., 14-21 days), visually assess the plants for herbicidal injury (e.g., epinasty, chlorosis, necrosis) on a scale of 0% (no effect) to 100% (complete death).

  • Quantitative Analysis: For a more precise measurement, harvest the above-ground plant tissue, dry it in an oven, and weigh it to determine the fresh and dry weight reduction compared to the untreated control.

  • Data Processing: Calculate the half-maximal inhibitory concentration (IC₅₀) or effective dose (ED₅₀) values for each compound against each plant species using dose-response curve analysis.[12]

Data Presentation

Quantitative data from bioassays should be summarized in a clear, tabular format to facilitate direct comparison between analogs.

Table 1: Example Herbicidal Activity Data for Phenoxyacetic Acid Analogs

CompoundSubstituentsTarget WeedIC₅₀ (mmol L⁻¹)Selectivity (Crop)
PA NoneBrassica campestris> 1.0N/A
MCPA 2-Methyl, 4-ChloroBrassica campestris~0.025[12]High (Wheat)
2,4-D 2,4-DichloroBrassica campestris~0.015[12]High (Corn)
Analog 6b 2,4-Dichloro (Longifolene salt)Brassica campestris~0.0002[12]High (Corn)
Analog 6c 2-Methyl, 4-Chloro (Longifolene salt)Brassica campestris~0.0002[12]High (Wheat)

Note: IC₅₀ values are representative and compiled from literature sources for illustrative purposes. Analog 6b and 6c data from Huang et al. (2025) demonstrate how modifications to the salt form can dramatically increase potency.[12]

Advanced Approaches: Quantitative Structure-Activity Relationship (QSAR)

Modern herbicide design increasingly relies on computational methods to predict the biological activity of novel compounds, thereby reducing the time and expense of synthesizing and screening large libraries. Quantitative Structure-Activity Relationship (QSAR) is a powerful in silico technique that builds mathematical models to correlate the physicochemical properties of molecules with their biological activities.[19][20][21]

The fundamental principle of QSAR is that variations in the biological activity of a series of congeneric compounds are dependent on changes in their molecular descriptors.[20] For phenoxyacetic acids, these descriptors often include:

  • Lipophilicity (logP): Describes the compound's ability to partition between an oily and an aqueous phase, which influences its ability to penetrate the waxy plant cuticle.[19]

  • Electronic Parameters (e.g., Hammett constants, NBO charges): Quantify the electron-donating or electron-withdrawing effects of substituents on the aromatic ring.[9][10][22]

  • Steric Parameters (e.g., molar refractivity, van der Waals radii): Describe the size and shape of the molecule and its substituents, which is critical for the "goodness of fit" in the receptor pocket.[20]

By developing a robust QSAR model using a training set of compounds with known activities, researchers can virtually screen new, unsynthesized analogs to prioritize the most promising candidates for synthesis and biological testing.[22][23]

Conclusion

The structure-activity relationship of phenoxyacetic acid analogs is a well-established yet continually evolving field. The core pharmacophore, consisting of a substituted aromatic ring linked via an ether bond to a carboxylic acid side chain, provides a robust template for designing potent auxin-mimicking herbicides. The key to high activity lies in the precise electronic and steric tuning of the aromatic ring, primarily through halogen and methyl substitutions, while preserving the essential carboxylic acid anchor. A systematic and iterative workflow combining rational design, chemical synthesis, and rigorous biological evaluation is crucial for dissecting these relationships. The integration of advanced computational tools like QSAR promises to further accelerate the discovery of next-generation herbicides with enhanced potency, selectivity, and improved environmental profiles.

References

  • Bioactivity and molecular properties of Phenoxyacetic Acids Derived from Eugenol and Guaiacol compared to the herbicide 2,4-D. (n.d.). SciELO. Retrieved March 20, 2026, from [Link]

  • Huang, Y., Lu, P., Lan, H., Huang, D., Feng, Y., Ya, F., Gao, Z., Wen, J., & Zhao, Z. (2025). Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. RSC Advances. Retrieved March 20, 2026, from [Link]

  • Świderski, G., Kowalczyk, N., Tyniecka, G., Kalinowska, M., Łyszczek, R., Bocian, A., Ciszkowicz, E., Siergiejczyk, L., Pawłowska, M., & Czerwiński, J. (2025). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Materials (Basel, Switzerland), 18(7), 1680. Retrieved March 20, 2026, from [Link]

  • Liu, H., Li, Y., Tan, C., Weng, J., & Liu, A. (2012). Synthesis and herbicidal activity of 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one. Journal of agricultural and food chemistry, 60(31), 7585–7592. Retrieved March 20, 2026, from [Link]

  • Świderski, G., et al. (2025). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. ResearchGate. Retrieved March 20, 2026, from [Link]

  • Li, Y., Weng, J., & Tan, C. (2017). Synthesis and herbicidal activity of optically active α-(substituted phenoxyacetoxy) (substituted phenyl) methylphosphonates. Chirality, 29(11), 647–655. Retrieved March 20, 2026, from [Link]

  • Zazimalova, E., et al. (n.d.). Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. Semantic Scholar. Retrieved March 20, 2026, from [Link]

  • Świderski, G., Kowalczyk, N., Tyniecka, G., Kalinowska, M., Łyszczek, R., Bocian, A., Ciszkowicz, E., Siergiejczyk, L., Pawłowska, M., & Czerwiński, J. (2025). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Polymers, 18(7), 1680. Retrieved March 20, 2026, from [Link]

  • Świderski, G., Kowalczyk, N., Tyniecka, G., Kalinowska, M., Łyszczek, R., Bocian, A., Ciszkowicz, E., Siergiejczyk, L., Pawłowska, M., & Czerwiński, J. (2025). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Materials (Basel, Switzerland), 18(7), 1680. Retrieved March 20, 2026, from [Link]

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Foundational

Discovery of Novel Enzyme Inhibitors with the Phenoxyacetic Acid Scaffold: A Strategic Guide to Accelerating Lead Generation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The phenoxyacetic acid motif is a well-established "privileged scaffold" in medicinal chemistry. Its structural and electronic p...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The phenoxyacetic acid motif is a well-established "privileged scaffold" in medicinal chemistry. Its structural and electronic properties make it a versatile starting point for designing inhibitors against a wide array of enzyme targets.[1][2] This guide provides a comprehensive, field-proven framework for identifying and optimizing novel enzyme inhibitors based on this powerful chemical core. We will move beyond mere protocols to explore the strategic thinking and causal reasoning behind each step of the discovery cascade, from target validation to preclinical evaluation.

Part 1: Foundational Strategy: Target Selection and Assay Development

The success of any inhibitor discovery campaign hinges on the selection of a biologically relevant and "druggable" enzyme target. The rationale for choosing a target must be sound, and the assays developed must be robust enough to yield reproducible and physiologically relevant data.

The Rationale of Target Selection: The Case of Cyclooxygenase-2 (COX-2)

The phenoxyacetic acid scaffold has shown significant promise for developing selective inhibitors of Cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain.[3][4] COX-2 is an inducible enzyme, often upregulated at sites of inflammation, while the related COX-1 isoform is constitutively expressed and plays a role in gastrointestinal cytoprotection.[3] Therefore, selective inhibition of COX-2 over COX-1 is a key therapeutic strategy to minimize gastrointestinal side effects associated with non-selective NSAIDs.[2][5] This clear therapeutic rationale makes COX-2 an excellent candidate for an inhibitor campaign.

Designing a Self-Validating Assay Cascade

A successful screening campaign relies on a cascade of assays that progressively increase in biological complexity while decreasing in throughput. This approach ensures that the most promising compounds are advanced, while weeding out false positives early. The initial biochemical assay provides a direct measure of enzyme inhibition, while subsequent cell-based assays confirm activity in a more physiologically relevant context.[6][7]

The workflow begins with a high-throughput biochemical screen to identify initial "hits." These hits are then subjected to a series of validation and characterization steps.

G cluster_0 Phase 1: High-Throughput Screening cluster_1 Phase 2: Hit-to-Lead cluster_2 Phase 3: Lead Optimization HTS Primary HTS (Biochemical Assay) Hit_Confirmation Hit Confirmation (Dose-Response) HTS->Hit_Confirmation Identifies Initial Hits Cell_Assay Cell-Based Assay (Target Engagement) Hit_Confirmation->Cell_Assay Validates Cellular Activity SAR Structure-Activity Relationship (SAR) Cell_Assay->SAR Informs Chemical Synthesis SAR->Cell_Assay Iterative Optimization In_Vivo In Vivo Efficacy (Animal Models) SAR->In_Vivo Selects Lead Compounds Preclinical Preclinical Candidate In_Vivo->Preclinical Demonstrates Efficacy & Safety

Caption: The Drug Discovery Screening Cascade.

Part 2: The Engine Room: High-Throughput Screening and Hit Validation

High-throughput screening (HTS) is the engine of early-stage drug discovery, enabling the rapid evaluation of large compound libraries.[8][9] The quality of the data generated is directly proportional to the quality of the assay.

Protocol: In Vitro COX-2 Inhibition Assay (Colorimetric)

This protocol is designed to quantify the peroxidase activity of COX-2, which is the second step in the prostaglandin synthesis pathway. The inhibition of this activity serves as a reliable measure of inhibitor potency.[5]

Principle: The peroxidase component of COX-2 catalyzes the reduction of PGG2 to PGH2. This reaction can be mimicked using a colorimetric probe, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which changes color upon oxidation. The intensity of the color is proportional to COX-2 activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 500 µM hematin and 1 mM EDTA.

    • Enzyme Solution: Prepare human recombinant COX-2 enzyme in assay buffer to a final concentration of 100 units/mL.

    • Substrate Solution: Prepare arachidonic acid in ethanol to a stock concentration of 10 mM.

    • Probe Solution: Prepare TMPD in assay buffer to a final concentration of 1 mM.

    • Test Compounds: Prepare a 10 mM stock solution in DMSO. Serially dilute in DMSO to create a concentration range for dose-response analysis.

  • Assay Procedure (96-well plate format):

    • Add 1 µL of test compound solution (or DMSO for control wells) to each well.

    • Add 150 µL of Assay Buffer to all wells.

    • Add 10 µL of Enzyme Solution to all wells except the "no enzyme" control.

    • Add 20 µL of Probe Solution (TMPD) to all wells.

    • Incubate the plate at 37°C for 5 minutes to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 20 µL of the arachidonic acid Substrate Solution.

    • Immediately measure the absorbance at 590 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (V_inhibitor - V_no_enzyme) / (V_DMSO - V_no_enzyme))

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

From Primary Hit to Confirmed Hit

A primary hit from an HTS campaign is simply a compound that shows activity at a single concentration.[10] To advance, it must be confirmed through dose-response analysis to determine its potency (IC50). This step is crucial for eliminating false positives and prioritizing the most promising compounds for further investigation.

Part 3: The Iterative Cycle of Structure-Aided Drug Design

Once a set of confirmed hits with a common phenoxyacetic acid scaffold is identified, the goal shifts to improving their potency, selectivity, and drug-like properties. This is achieved through an iterative cycle of chemical synthesis, biological testing, and computational modeling.[11][12]

The Role of Computational Chemistry

Computational tools are indispensable for rationalizing structure-activity relationships (SAR) and guiding synthetic efforts.[13][14] Molecular docking can predict how different analogs of the phenoxyacetic acid scaffold bind to the active site of the target enzyme, providing insights into key interactions that drive potency.[12] For COX-2, docking studies often reveal that the carboxylic acid moiety of the scaffold interacts with a key arginine residue (Arg120) at the entrance of the active site, while the substituted phenoxy group extends into a hydrophobic side pocket, which is larger in COX-2 than in COX-1, providing a basis for selectivity.[3]

G cluster_0 Computational & Synthetic Cycle Docking Molecular Docking (In Silico) Synthesis Chemical Synthesis of Analogs Docking->Synthesis Guides Design Assay Biological Assay (In Vitro) Synthesis->Assay Provides Analogs SAR SAR Analysis Assay->SAR Generates Data SAR->Docking Refines Hypothesis

Caption: The Iterative Cycle of Structure-Based Drug Design.
Structure-Activity Relationship (SAR) of Phenoxyacetic Acid Analogs

Systematic modification of the phenoxyacetic acid scaffold allows for the exploration of SAR.[15][16] Key modifications often include:

  • Substitutions on the Phenoxy Ring: Adding electron-withdrawing or bulky groups can enhance binding affinity and selectivity.

  • Modifications of the Acetic Acid Linker: Altering the linker can optimize the orientation of the molecule within the active site.

The following table presents hypothetical data for a series of phenoxyacetic acid analogs targeting COX-2, illustrating how systematic modifications can impact potency and selectivity.

Compound IDR1 (Phenoxy Ring)R2 (Linker)COX-2 IC50 (µM)[3][4]COX-1 IC50 (µM)[3]Selectivity Index (COX-1/COX-2)
PAA-01HH15.225.81.7
PAA-024-ClH0.8514.517.1
PAA-034-SO2NH2H0.0812.1151.3
PAA-044-FH1.218.315.3
PAA-054-SO2NH2α-CH30.0614.9248.3

As demonstrated in the table, the addition of a para-sulfonamide group (PAA-03) significantly improves COX-2 potency and selectivity. Further modification of the linker with an alpha-methyl group (PAA-05) provides an additional boost in potency, yielding a highly selective lead compound.

Part 4: From the Bench to In Vivo Efficacy

Demonstrating efficacy in a relevant animal model is a critical milestone in the drug discovery process. For anti-inflammatory agents, the carrageenan-induced paw edema model in rats is a standard and reliable assay.[4][17]

Protocol: Carrageenan-Induced Paw Edema in Rats

Principle: The injection of carrageenan into the paw of a rat induces a localized inflammatory response, characterized by swelling (edema). The ability of a test compound to reduce this swelling is a measure of its in vivo anti-inflammatory activity.[5]

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate male Wistar rats (180-200g) for at least one week under standard laboratory conditions.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the test compound (e.g., PAA-05) or vehicle control (e.g., 0.5% carboxymethyl cellulose) orally to the rats. A known standard, such as Celecoxib, should be used as a positive control.[17]

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point relative to its baseline volume.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group: % Inhibition = 100 * (1 - (ΔV_treated / ΔV_control))

    • Where ΔV is the average increase in paw volume.

Evaluating In Vivo Performance

The most promising compounds from in vitro studies are advanced to in vivo testing. The goal is to identify a candidate that not only retains its potency but also possesses a favorable pharmacokinetic profile.

Compound IDDose (mg/kg, p.o.)% Inhibition of Paw Edema @ 5hr[4][17]TNF-α Reduction (%)[4][17]PGE-2 Reduction (%)[4][17]Ulcerogenic Effect
PAA-053063.35%64.88%57.07%None Observed
Celecoxib3041.65%63.52%60.16%None Observed
Vehicle-0%0%0%N/A

The data shows that PAA-05 exhibits superior in vivo anti-inflammatory activity compared to the standard drug Celecoxib, without inducing gastric ulcers. This compound would be a strong candidate for further preclinical development.

Conclusion

The phenoxyacetic acid scaffold represents a fertile ground for the discovery of novel enzyme inhibitors. By employing a strategic and iterative approach that integrates robust assay development, rational structure-based design, and relevant in vivo models, research teams can significantly accelerate the journey from an initial concept to a viable preclinical candidate. The principles and protocols outlined in this guide provide a blueprint for navigating the complexities of modern drug discovery and unlocking the full therapeutic potential of this versatile chemical scaffold.

References

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Exploratory

A Technical Guide to the Preliminary Toxicity Screening of [2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid

Abstract The preclinical safety assessment of any new chemical entity (NCE) is a cornerstone of the drug development process, designed to identify potential toxicities at an early stage. This guide provides a comprehensi...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The preclinical safety assessment of any new chemical entity (NCE) is a cornerstone of the drug development process, designed to identify potential toxicities at an early stage. This guide provides a comprehensive framework for the preliminary toxicity screening of [2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid, a novel compound with therapeutic potential. The methodologies detailed herein encompass a tiered approach, beginning with in silico predictions to forecast potential liabilities, followed by in vitro assays to assess cytotoxicity and genotoxicity. This document outlines the scientific rationale behind the selected assays, provides detailed, step-by-step protocols for their execution, and offers a framework for data interpretation. The objective is to establish a foundational safety profile for this NCE, thereby guiding informed decisions for its continued development.

Introduction: The Imperative of Early-Stage Toxicity Assessment

The journey of a novel compound from discovery to clinical application is fraught with challenges, with a significant rate of attrition attributed to unforeseen toxicity.[1][2] Early and robust preclinical safety evaluation is therefore not merely a regulatory requirement but a critical strategy to mitigate risk, conserve resources, and ensure patient safety.[1] This technical guide is structured to provide researchers, scientists, and drug development professionals with a logical and scientifically rigorous approach to the initial toxicity assessment of [2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid.

Our strategy employs a multi-pronged approach, integrating computational and experimental methods to build a preliminary, yet comprehensive, safety profile. We will begin with in silico toxicological predictions, which utilize computational models to estimate the likelihood of adverse effects based on the chemical structure of the molecule.[3] These predictive insights will then inform the design and execution of pivotal in vitro experiments.

The experimental phase will focus on two key areas of toxicological concern:

  • Cytotoxicity: The potential of the compound to cause cell death.

  • Genotoxicity: The potential of the compound to damage genetic material (DNA).[4][5]

By systematically evaluating these endpoints, we can identify potential red flags and make data-driven decisions about the future of [2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid in the drug development pipeline.

In Silico Toxicological Assessment: A Predictive First Step

Before embarking on resource-intensive experimental studies, in silico toxicology offers a rapid and cost-effective means of flagging potential hazards.[3][6] These computational methods leverage extensive databases of chemical structures and their associated toxicological data to predict the properties of a novel compound.[6]

Rationale for In Silico Screening

The primary objective of in silico screening is to identify structural alerts or motifs within [2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid that are associated with known toxicities. This allows for early-stage risk assessment and can help prioritize which experimental assays are most critical. For instance, the presence of a piperidine ring, while common in many pharmaceuticals, can sometimes be associated with specific off-target effects that warrant further investigation.[7]

Recommended In Silico Tools and Endpoints

A variety of commercial and open-source platforms are available for in silico toxicity prediction.[8][9][10] For a comprehensive preliminary screen of [2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid, the following endpoints should be evaluated:

  • Mutagenicity: Prediction of the compound's potential to cause genetic mutations.

  • Carcinogenicity: Estimation of the likelihood of the compound to cause cancer.

  • hERG Inhibition: Assessment of the potential for cardiovascular toxicity.

  • Hepatotoxicity (DILI): Prediction of drug-induced liver injury.

  • Organ Toxicity: Identification of potential target organs for toxicity.

Hypothetical In Silico Prediction Summary

The following table presents a hypothetical summary of in silico predictions for [2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid.

Toxicity Endpoint Prediction Confidence Level Implication for Further Testing
Ames MutagenicityNegativeHighProceed with in vitro Ames test for confirmation.
Carcinogenicity (Rodent)EquivocalMediumLong-term in vivo studies may be required if the compound progresses.
hERG InhibitionLow ProbabilityHighMonitor for cardiovascular effects in later-stage studies.
Hepatotoxicity (DILI)Low ProbabilityMediumInclude liver function monitoring in subsequent in vivo studies.

Note: The data presented in this table is hypothetical and for illustrative purposes only.

In Vitro Cytotoxicity Assessment: Gauging the Impact on Cell Viability

A fundamental aspect of a compound's safety profile is its effect on cell viability.[11] In vitro cytotoxicity assays provide a quantitative measure of a compound's ability to induce cell death and are essential for determining a therapeutic window.[11][12]

The MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[12][13] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates the general workflow for an in vitro cytotoxicity screening campaign.

G cluster_0 Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Data Analysis A Cell Line Selection (e.g., HepG2, HEK293) B Cell Seeding in 96-well Plates A->B D Addition of Compound to Cells B->D C Compound Preparation (Serial Dilutions) E Incubation (24, 48, or 72 hours) D->E F Addition of MTT Reagent E->F G Incubation (4 hours) F->G H Solubilization of Formazan (e.g., with DMSO) G->H I Absorbance Measurement (570 nm) H->I J Calculation of Cell Viability (%) I->J K Determination of IC50 Value J->K

Caption: A generalized workflow for in vitro preliminary cytotoxicity screening.[11]

Detailed Protocol: MTT Assay

Materials:

  • Selected cell line (e.g., HepG2 for liver toxicity assessment)

  • Complete cell culture medium

  • 96-well flat-bottom sterile plates

  • [2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of [2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent used to dissolve the compound) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the MTT stock solution to each well.[14]

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C.[14][15]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[15]

Hypothetical Cytotoxicity Data

The following table summarizes hypothetical IC50 values for [2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid in two different cell lines.

Cell Line Incubation Time (hours) IC50 (µM)
HepG2 (Human Liver Carcinoma)24> 100
4885.6
7262.3
HEK293 (Human Embryonic Kidney)24> 100
4898.2
7275.1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

In Vitro Genotoxicity Assessment: Protecting the Integrity of DNA

Genotoxicity assays are designed to detect compounds that can induce genetic damage, a critical concern due to the potential for heritable diseases and cancer.[4][16] A standard battery of in vitro and in vivo tests is typically required for regulatory submission.[16]

The Ames Test: A Bacterial Reverse Mutation Assay

The Ames test is a widely used and regulatory-accepted method for identifying compounds that can cause gene mutations.[17][18][19] The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it in their growth medium.[17][19] The test measures the ability of a compound to cause a reverse mutation, allowing the bacteria to regain their ability to synthesize histidine and grow on a histidine-free medium.[17][19]

Experimental Workflow for the Ames Test

The following diagram outlines the key steps in performing the Ames test.

G cluster_0 Preparation cluster_1 Exposure cluster_2 Incubation & Analysis A Bacterial Strain Selection (e.g., TA98, TA100) B Overnight Culture of Bacteria A->B E Combine Compound, Bacteria, and S9 Mix (or buffer) B->E C Compound Preparation (Varying Concentrations) C->E D Preparation of S9 Mix (for metabolic activation) D->E F Add to Molten Top Agar E->F G Pour onto Minimal Glucose Agar Plates F->G H Incubate Plates (48-72 hours at 37°C) I Count Revertant Colonies H->I J Compare to Control Plates I->J K Assess Mutagenicity J->K

Caption: A simplified workflow for the Ames bacterial reverse mutation assay.

Detailed Protocol: Ames Test (Plate Incorporation Method)

Materials:

  • Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)[17][19]

  • Nutrient broth

  • Minimal glucose agar plates

  • Top agar

  • Histidine/biotin solution

  • [2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid

  • Positive and negative controls

  • S9 fraction (from induced rat liver) for metabolic activation[17][19]

Procedure:

  • Bacterial Culture: Inoculate the selected Salmonella strains into nutrient broth and incubate overnight with shaking.

  • Plate Labeling: Label minimal glucose agar plates for each strain, compound concentration, and control, both with and without S9 activation.

  • Exposure: In a sterile tube, add the following in order:

    • 100 µL of the overnight bacterial culture.

    • 100 µL of the test compound at the desired concentration (or control).

    • 500 µL of S9 mix (for +S9 plates) or phosphate buffer (for -S9 plates).

  • Plating: Add 2 mL of molten top agar (containing trace amounts of histidine and biotin) to the tube, vortex briefly, and pour the contents onto the surface of a minimal glucose agar plate.

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.[20]

  • Colony Counting: Count the number of revertant colonies on each plate.

Hypothetical Ames Test Data

The following table shows hypothetical results for the Ames test with [2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid.

Strain S9 Activation Compound Conc. (µ g/plate ) Mean Revertant Colonies ± SD Fold Increase over Control
TA98-Vehicle Control25 ± 41.0
1028 ± 51.1
10031 ± 61.2
+Vehicle Control45 ± 71.0
1049 ± 81.1
10052 ± 91.2
TA100-Vehicle Control120 ± 151.0
10125 ± 181.0
100130 ± 201.1
+Vehicle Control140 ± 221.0
10148 ± 251.1
100155 ± 281.1

Note: The data presented in this table is hypothetical and for illustrative purposes only. A compound is typically considered mutagenic if it causes a dose-dependent increase in revertant colonies, with at least a two-fold increase over the control.[1]

Conclusion and Future Directions

This guide has outlined a systematic and scientifically grounded approach to the preliminary toxicity screening of [2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid. By integrating in silico predictions with foundational in vitro assays for cytotoxicity and genotoxicity, a crucial initial assessment of the compound's safety profile can be established.

The hypothetical data presented herein suggests that [2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid exhibits low cytotoxic potential and is not mutagenic in the Ames test. Should these results be borne out by experimental data, they would provide a strong rationale for advancing the compound to the next stage of preclinical development.

Subsequent investigations should aim to broaden the toxicological assessment, including:

  • In vitro micronucleus or chromosomal aberration assays to assess for clastogenic potential.[4]

  • More comprehensive cardiovascular and hepatotoxicity assays.

  • Acute oral toxicity studies in rodents to determine the LD50 and identify potential target organs in vivo.[21][22]

By adhering to a rigorous, stepwise evaluation process, the potential risks associated with [2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid can be effectively characterized, paving the way for its safe and successful development as a potential therapeutic agent.

References

  • Guidelines for the Testing of Chemicals. OECD. [Link]

  • Predict - Life Science Software – Drug Research & Development. Instem. [Link]

  • US4525358A - 2-[4-(Diphenylmethyl)-1-piperazinyl]-acetic acids and their amides.
  • Microbial Mutagenicity Assay: Ames Test. Bio-protocol. [Link]

  • Toxicological screening. PMC - NIH. [Link]

  • 2-(1-Methylpiperidin-4-yl)acetic acid hydrochloride. PubChem. [Link]

  • OECD Test Guideline 423. National Toxicology Program. [Link]

  • Framework for In Silico Toxicity Screening of Novel Odorants. MDPI. [Link]

  • A Standard Battery for Genotoxicity Testing of Pharmaceuticals. EMA. [Link]

  • Safety Data Sheet: Piperidine. Carl ROTH. [Link]

  • Genotoxicity assessment: opportunities, challenges and perspectives for quantitative evaluations of dose–response data. PMC. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Ames Test | Cyprotex ADME-Tox Solutions. Evotec. [Link]

  • Piperidine - SAFETY DATA SHEET. PENTA. [Link]

  • Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. SpringerLink. [Link]

  • ToxStudio® | In Silico Toxicology Platform | Toxicity Prediction. Certara. [Link]

  • Redbook 2000: IV.B.1. General Guidelines for Designing and Conducting Toxicity Studies. FDA. [Link]

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. [Link]

  • (2-METHYL-PIPERIDIN-1-YL)-ACETIC ACID — Chemical Substance Information. NextSDS. [Link]

  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemrevlett. [Link]

  • Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). EPA Archive. [Link]

  • Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG. [Link]

  • High-throughput approaches for genotoxicity testing in drug development: recent advances. Taylor & Francis Online. [Link]

  • Software to Predict Toxicity | Safety Endpoints Calculator | Tox Suite™. ACD/Labs. [Link]

  • OECD Guidelines for the Testing of Chemicals. Wikipedia. [Link]

  • Piperidine Synthesis. DTIC. [Link]

  • Oecd guidelines for toxicology studies. Slideshare. [Link]

  • In Silico Toxicity Prediction - AI powered Drug Discovery CRO. PozeSCAF. [Link]

  • ProTox 3.0: a webserver for the prediction of toxicity of chemicals. Oxford Academic. [Link]

Sources

Protocols & Analytical Methods

Method

A Comprehensive Guide to the Multi-Step Synthesis of a Novel Phenoxyacetic Acid Derivative

An Application Note for the Synthesis of [2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid Abstract This document provides a detailed, three-step protocol for the synthesis of [2-Methyl-4-(piperidine-1-sulfonyl)-p...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of [2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid

Abstract

This document provides a detailed, three-step protocol for the synthesis of [2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid, a molecule of interest for researchers in medicinal chemistry and drug development. The synthetic strategy is built upon a logical sequence of robust and well-documented organic reactions. The process begins with the regioselective chlorosulfonylation of 2-methylphenol (o-cresol) to generate a key sulfonyl chloride intermediate. This is followed by the formation of a stable sulfonamide through a reaction with piperidine. The final step involves a Williamson ether synthesis to append the acetic acid moiety to the phenolic oxygen, yielding the target compound. This guide offers in-depth, step-by-step instructions, explains the chemical principles behind the chosen methodologies, and provides a framework for the successful synthesis and purification of the final product.

Introduction and Synthetic Strategy

Phenoxyacetic acid and its derivatives are foundational scaffolds in various fields, notably as precursors to pharmaceuticals and herbicides. The incorporation of a sulfonamide group, a prevalent motif in numerous therapeutic agents, can significantly alter the physicochemical and biological properties of a molecule.[1] The target molecule, [2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid, combines these key structural features.

The synthesis protocol outlined herein is designed for clarity, reliability, and scalability. It proceeds through three distinct stages:

  • Electrophilic Aromatic Substitution: Direct chlorosulfonylation of 2-methylphenol to install the sulfonyl chloride group primarily at the para-position relative to the activating hydroxyl group.

  • Sulfonamide Formation: Nucleophilic substitution of the sulfonyl chloride with piperidine to form the corresponding sulfonamide.

  • Williamson Ether Synthesis: O-alkylation of the intermediate phenol with chloroacetic acid to form the final phenoxyacetic acid derivative.[2]

This approach utilizes readily available starting materials and employs standard laboratory techniques, making it accessible to researchers with a foundational knowledge of organic synthesis.

Overall Synthetic Scheme

Synthetic_Pathway A 2-Methylphenol (o-Cresol) B 4-Hydroxy-3-methylbenzene- 1-sulfonyl chloride (Intermediate 1) A->B Step 1: Chlorosulfonylation C 2-Methyl-4-(piperidine-1-sulfonyl)phenol (Intermediate 2) B->C D [2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]- acetic acid (Final Product) C->D Step 3: Williamson Ether Synthesis R1 1. Chlorosulfonic Acid (ClSO3H) 2. Cold Water Quench R2 1. Piperidine, Base (e.g., Pyridine) 2. Acidic Work-up R3 1. NaOH, H2O 2. Chloroacetic Acid 3. Acidification (HCl)

Caption: Overall workflow for the synthesis of the target molecule.

Materials and Methods

Reagents
ReagentPuritySupplierNotes
2-Methylphenol (o-cresol)≥99%Standard Supplier
Chlorosulfonic Acid≥99%Standard SupplierExtremely corrosive and reactive. Handle with extreme care.
Piperidine≥99%Standard Supplier
Chloroacetic Acid≥98%Standard SupplierToxic and corrosive.
Sodium Hydroxide (NaOH)≥97%, pelletsStandard Supplier
PyridineAnhydrous, ≥99.8%Standard Supplier
Dichloromethane (DCM)Anhydrous, ≥99.8%Standard Supplier
Hydrochloric Acid (HCl)37%, concentratedStandard Supplier
Sodium Bicarbonate (NaHCO₃)Saturated solutionLab-prepared
Brine (NaCl)Saturated solutionLab-prepared
Anhydrous Magnesium Sulfate (MgSO₄)GranularStandard Supplier
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Addition funnel

  • Ice-water bath

  • Heating mantle or oil bath

  • Büchner funnel and vacuum flask for filtration

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • pH paper or pH meter

Safety Precautions
  • Personal Protective Equipment (PPE): All procedures must be conducted in a certified fume hood while wearing a lab coat, safety goggles, and appropriate chemical-resistant gloves.

  • Chlorosulfonic Acid: This reagent reacts violently with water, releasing large amounts of toxic HCl gas. It is highly corrosive and can cause severe burns. Use only in an anhydrous environment and have a neutralizing agent (e.g., sodium bicarbonate) readily available for spills.

  • Chloroacetic Acid: This compound is toxic and corrosive. Avoid inhalation and skin contact.

  • Caustic and Acidic Solutions: Handle concentrated acids and bases with care.

Detailed Experimental Protocols

Part A: Synthesis of 4-Hydroxy-3-methylbenzene-1-sulfonyl chloride (Intermediate 1)

This procedure involves the direct chlorosulfonylation of an activated aromatic ring. The reaction is performed at low temperatures to control its high exothermicity and to favor substitution at the sterically accessible para-position.

Procedure:

  • In a 250 mL three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2-methylphenol (10.8 g, 0.1 mol).

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add chlorosulfonic acid (23.3 g, 0.2 mol, 2.0 eq.) dropwise via the dropping funnel over a period of 60-90 minutes. Maintain the internal temperature below 5 °C throughout the addition.

    • Causality Insight: The slow, controlled addition of chlorosulfonic acid is critical. A rapid addition can lead to an uncontrolled exothermic reaction, resulting in charring and the formation of undesired byproducts.[1]

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.

  • Very carefully and slowly, pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. This step must be done in a large beaker within the fume hood as it will generate significant amounts of HCl gas.

  • The solid precipitate that forms is the crude sulfonyl chloride. Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

  • Dry the collected solid under vacuum to yield 4-hydroxy-3-methylbenzene-1-sulfonyl chloride as a white to off-white solid. This intermediate is often used immediately in the next step without further purification.

Part B: Synthesis of 2-Methyl-4-(piperidine-1-sulfonyl)phenol (Intermediate 2)

This step is a classic sulfonamide synthesis. The sulfonyl chloride is a potent electrophile that readily reacts with the nucleophilic secondary amine of piperidine. A base is used to scavenge the HCl generated during the reaction.[3]

Procedure:

  • In a 250 mL round-bottom flask, dissolve the crude 4-hydroxy-3-methylbenzene-1-sulfonyl chloride (20.7 g, ~0.1 mol) in 100 mL of anhydrous dichloromethane (DCM).

  • Add pyridine (9.5 g, 0.12 mol, 1.2 eq.) to the solution and cool the mixture to 0 °C in an ice-water bath.

  • In a separate beaker, dissolve piperidine (10.2 g, 0.12 mol, 1.2 eq.) in 20 mL of anhydrous DCM.

  • Add the piperidine solution dropwise to the cooled sulfonyl chloride solution over 30 minutes.

  • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from an ethanol/water mixture to yield 2-Methyl-4-(piperidine-1-sulfonyl)phenol as a crystalline solid.

Part C: Synthesis of [2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid (Final Product)

The final step is a Williamson ether synthesis, a reliable method for forming ether linkages.[2] The phenolic proton of Intermediate 2 is first removed by a strong base to form a nucleophilic phenoxide ion, which then attacks the electrophilic carbon of chloroacetic acid in an S_N2 reaction.[4][5]

Caption: Mechanism of the key S_N2 step in the Williamson ether synthesis.

Procedure:

  • In a 250 mL round-bottom flask, dissolve 2-Methyl-4-(piperidine-1-sulfonyl)phenol (13.5 g, 0.05 mol) in 100 mL of water containing sodium hydroxide (4.4 g, 0.11 mol, 2.2 eq.). Stir until a clear solution is obtained.

    • Expertise Insight: Using a slight excess of NaOH ensures complete deprotonation of the phenol to the more nucleophilic phenoxide, which is essential for driving the S_N2 reaction forward.[4]

  • In a separate beaker, dissolve chloroacetic acid (5.2 g, 0.055 mol, 1.1 eq.) in 20 mL of water.

  • Add the chloroacetic acid solution to the phenoxide solution. Fit the flask with a reflux condenser and heat the mixture to a gentle boil (100-110 °C) for 3 hours.[6]

  • After 3 hours, cool the reaction mixture to room temperature and then further cool in an ice-water bath.

  • Slowly acidify the solution to pH 2-3 by adding concentrated HCl dropwise. A white precipitate of the final product will form.

  • Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration. Wash the filter cake with copious amounts of cold deionized water to remove any inorganic salts.

  • Dry the product in a vacuum oven at 50-60 °C to a constant weight. The final product, [2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid, should be obtained as a white solid. Further purification can be achieved by recrystallization if necessary.

Summary of Quantitative Data

StepStarting MaterialMoles (mol)Key ReagentMoles (mol)Theoretical Yield (g)Typical Yield Range (%)
A 2-Methylphenol0.10Chlorosulfonic Acid0.2020.775-85
B Intermediate 10.10Piperidine0.1226.980-90
C Intermediate 20.05Chloroacetic Acid0.05516.485-95

Conclusion

This application note details a robust and efficient three-step synthesis for [2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid. By leveraging fundamental and high-yielding reactions—chlorosulfonylation, sulfonamide formation, and Williamson ether synthesis—this protocol provides a clear and reproducible path to the target molecule. The explanations provided for key procedural choices are intended to empower researchers to not only replicate the synthesis but also to adapt it for the creation of analogous structures. The successful implementation of this protocol will yield the desired compound in high purity and good overall yield, suitable for further investigation in drug discovery and development programs.

References

  • Zhang, D., et al. (2011). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH. Available at: [Link]

  • Barrio, P., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. Available at: [Link]

  • Ball, N. D. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry. Available at: [Link]

  • Al-Hourani, B. J., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. MDPI. Available at: [Link]

  • Scribd. (n.d.). Williamson Synthesis of Phenoxyacetic Acid. Scribd. Available at: [Link]

  • Unknown Author. (n.d.). Experiment 06 Williamson Ether Synthesis. Course Hero. Available at: [Link]

  • Chebolu, R., et al. (2014). Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. ResearchGate. Available at: [Link]

  • Unknown Author. (n.d.). Synthesis of sulfonates from sulfonyl chloride derivatives and phenol. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available at: [Link]

  • Reeves, J. T., et al. (2011). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC - NIH. Available at: [Link]

  • Unknown Author. (n.d.). 2-[(4'-methyl- piperidino)-sulphonyl]-4- chloro-phenoxy acetic acid ethyl ester (S 1A). ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). General preparation method of sulfonyl chloride. Google Patents.
  • Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. Available at: [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Dayalan, S., et al. (2010). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry. Available at: [Link]

Sources

Application

High-Throughput Screening (HTS) Assays for Phenoxyacetic Acid Derivatives: Interrogating PPAR Metabolic Pathways

Target Audience: Researchers, assay development scientists, and drug discovery professionals. Applications: Metabolic disease, dyslipidemia, and MASH/NASH drug development. The Causality of Phenoxyacetic Acids in Metabol...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay development scientists, and drug discovery professionals. Applications: Metabolic disease, dyslipidemia, and MASH/NASH drug development.

The Causality of Phenoxyacetic Acids in Metabolic Drug Discovery

Phenoxyacetic acid derivatives represent a privileged and highly tunable chemical scaffold in metabolic pharmacology. Historically recognized as the backbone of fibrate drugs (e.g., clofibrate, fenofibrate), this class functions primarily as modulators of the Peroxisome Proliferator-Activated Receptors (PPAR α , γ , and δ ).

As a Senior Application Scientist, I frequently see screening campaigns fail because the biochemical nature of the ligand is misunderstood. The phenoxyacetic acid moiety is not merely a structural linker; it is a direct lipid mimetic. The carboxylic acid head group acts as a critical pharmacophore that anchors deep within the lipophilic ligand-binding domain (LBD) of PPARs[1]. Specifically, the carboxylate forms a rigid hydrogen-bonding network with key residues (such as Tyr473, His323, and His449 in PPAR γ ). This interaction stabilizes the Activation Function-2 (AF-2) surface on Helix 12, forcing the receptor into an active conformation that permits the recruitment of coactivators like SRC-1[2].

Understanding this causality dictates our HTS architecture. Because optimized phenoxyacetic acids are often designed as partial agonists to avoid the fluid-retention toxicity of full PPAR γ agonists[3], our assays must possess exceptional sensitivity and wide dynamic ranges to detect subtle conformational shifts.

Assay Architecture: Bridging Binding to Biology

A robust HTS cascade for phenoxyacetic acid derivatives must be a self-validating system that answers two sequential questions:

  • Does the compound physically induce the correct receptor conformation? We answer this using a biochemical Time-Resolved FRET (TR-FRET) assay. TR-FRET directly measures the physical recruitment of a coactivator peptide to the PPAR LBD, eliminating false positives caused by downstream cellular interference[4].

  • Does this binding translate to functional gene transcription? We answer this using a Cell-Based PPRE-Luciferase Reporter assay. This validates cell permeability, resistance to rapid metabolic degradation, and functional transactivation within a complex cellular milieu[5].

Quantitative Benchmarks for HTS Validation

To ensure trustworthiness, every screening plate must be evaluated against strict quality control metrics. Table 1 summarizes the field-proven benchmarks for PPAR HTS campaigns.

Table 1: Target HTS Metrics and Reference Standards for PPAR Isoforms

Target IsoformReference Agonist (Control)Typical EC₅₀ (nM)Min. Acceptable S/B RatioMin. Acceptable Z'-Factor
PPAR- α GW764710 - 15 nM> 3.0 0.65
PPAR- γ Rosiglitazone20 - 40 nM> 4.0 0.70
PPAR- δ GW5015161 - 5 nM> 3.5 0.65

Note: S/B = Signal-to-Background ratio. Z'-factor must be calculated per plate using the reference agonist (positive control) and DMSO (negative control).

Mechanistic & Workflow Visualization

The following diagram maps the physiological signaling pathway of phenoxyacetic acid derivatives and illustrates exactly where our two HTS protocols interrogate the cascade.

G cluster_TRFRET In Vitro TR-FRET Assay cluster_Cell Cell-Based Reporter Assay Ligand Phenoxyacetic Acid Derivative (Ligand) PPAR PPAR LBD (alpha/gamma/delta) Ligand->PPAR Binds Conformation Conformational Change (AF-2 Stabilization) PPAR->Conformation Tb Terbium-anti-GST (Donor) Conformation->Tb GST-PPAR Tag Fluor Fluorescein-Coactivator (Acceptor) Conformation->Fluor Recruits RXR RXR Heterodimerization Conformation->RXR FRET TR-FRET Emission (520 nm / 495 nm) Tb->FRET Energy Transfer Fluor->FRET PPRE PPRE Binding (DNA) RXR->PPRE Luciferase Luciferase Expression (Luminescence) PPRE->Luciferase Transcription

Caption: Mechanistic workflow of PPAR activation by phenoxyacetic acids and corresponding HTS assay readouts.

Protocol A: TR-FRET Coactivator Recruitment Assay

This biochemical assay measures the ligand-dependent interaction between the recombinant GST-tagged PPAR LBD and a fluorescein-labeled coactivator peptide (e.g., TRAP220 or SRC-1).

Causality & Expert Insights:
  • Why TR-FRET? High-throughput libraries often contain auto-fluorescent compounds. TR-FRET utilizes a Terbium (Tb) donor with a long emission half-life. By introducing a 100 µs delay before reading the signal, short-lived background fluorescence from library compounds completely decays, yielding near-zero background noise.

  • Liquid Handling: Phenoxyacetic acid derivatives can be highly lipophilic and prone to plastic adsorption. Acoustic liquid handling (e.g., Echo 650) is mandatory to transfer compounds directly from source to assay plates without tip-based loss[5].

Step-by-Step Methodology:
  • Buffer Preparation: Prepare 1X TR-FRET Lipid Buffer (50 mM Tris-HCl pH 7.5, 50 mM KCl, 0.1% BSA). Critical: Add 1 mM DTT freshly on the day of the assay to maintain receptor cysteine residues in a reduced state.

  • Compound Dispensing: Using an acoustic dispenser, transfer 50 nL of phenoxyacetic acid derivatives (in 100% DMSO) into a 384-well low-volume black microplate. Include a 16-point titration of the reference agonist (e.g., Rosiglitazone) for self-validation.

  • Master Mix Formulation: Prepare a detection master mix containing:

    • 2 nM GST-tagged PPAR LBD ( α , γ , or δ )

    • 200 nM Fluorescein-labeled SRC-1 peptide

    • 2 nM Terbium-labeled anti-GST antibody

  • Assay Initiation: Dispense 10 µL of the master mix into all wells of the 384-well plate. The final DMSO concentration will be 0.5%.

  • Equilibration: Seal the plate and incubate in the dark at room temperature for 2 hours. This allows the thermodynamic equilibrium of the AF-2 pocket stabilization to be reached.

  • Detection: Read the plate on a TR-FRET compatible multi-mode reader (e.g., PHERAstar FSX).

    • Excitation: 337 nm

    • Delay: 100 µs

    • Emission 1 (Donor): 495 nm

    • Emission 2 (Acceptor): 520 nm

  • Data Processing: Calculate the Emission Ratio (520 nm / 495 nm). Normalize the data to calculate % Activation relative to the reference agonist maximum.

Protocol B: Cell-Based PPRE-Luciferase Reporter Assay

While TR-FRET confirms target engagement, this cell-based assay validates that the phenoxyacetic acid derivative can traverse the lipid bilayer and outcompete endogenous cellular repressors to drive transcription.

Causality & Expert Insights:
  • Why Charcoal-Stripped FBS? Standard fetal bovine serum (FBS) is loaded with endogenous fatty acids that will pre-activate PPARs, effectively destroying your assay window. Using charcoal-stripped FBS removes these lipophilic interferents, ensuring the baseline remains low and the S/B ratio remains >4.0 .

  • Reporter Choice: We utilize a plasmid containing multiple copies of the Peroxisome Proliferator Response Element (PPRE) driving a firefly luciferase gene.

Step-by-Step Methodology:
  • Cell Culture & Transfection: Cultivate HEK293T cells in DMEM supplemented with 10% standard FBS. 24 hours prior to the assay, co-transfect the cells with a full-length PPAR expression plasmid and the PPRE-Luciferase reporter plasmid using a lipid-based transfection reagent (e.g., Lipofectamine 3000).

  • Cell Plating (Day 0): Harvest the transfected cells and resuspend them in Assay Medium (DMEM + 1% Charcoal-Stripped FBS + 1% Pen/Strep). Seed the cells at a density of 10,000 cells/well in 20 µL into a 384-well white opaque tissue culture plate.

  • Compound Treatment (Day 1): After 24 hours of recovery, use an acoustic dispenser or pin-tool to add the phenoxyacetic acid derivatives to the cells. Ensure the final DMSO concentration does not exceed 0.1%, as higher concentrations are cytotoxic to HEK293T cells and will artificially depress the luminescence signal.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for optimal gene transcription and luciferase protein accumulation.

  • Luminescence Detection (Day 2): Equilibrate the plates to room temperature for 15 minutes. Add 10 µL of a homogeneous luciferase detection reagent (e.g., ONE-Glo™). Incubate for 5 minutes at room temperature to lyse the cells and stabilize the luminescent signal.

  • Readout & Self-Validation: Measure luminescence on a microplate reader.

    • QC Check: Calculate the Z'-factor using the reference agonist wells vs. DMSO wells. If Z′<0.5 , discard the plate; the transfection efficiency was likely compromised.

    • Plot the dose-response curves to determine the EC₅₀ and Emax​ (efficacy) of the novel derivatives.

Sources

Method

Introduction &amp; Scientific Rationale[2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid (hereafter referred to as MPSPAA) is an investigational compound featuring a highly privileged pharmacophore: a phenoxyacetic acid core substituted with a sulfonamide moiety. In drug discovery, this specific structural topology is a hallmark of two distinct pharmacological classes:

Application Note: Cell-Based Assays for Evaluating[2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid (MPSPAA) Efficacy Peroxisome Proliferator-Activated Receptors (PPARs): Phenoxyacetic acids form the structural ba...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Cell-Based Assays for Evaluating[2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid (MPSPAA) Efficacy

  • Peroxisome Proliferator-Activated Receptors (PPARs): Phenoxyacetic acids form the structural basis for fibrates and novel dual PPARα/γ agonists used to treat dyslipidemia and metabolic syndrome[1].

  • Prostaglandin D2 Receptor 2 (CRTH2/DP2): Sulfonamide-substituted phenoxyacetic acids act as potent, selective antagonists of CRTH2, a G-protein-coupled receptor (GPCR) that orchestrates eosinophil recruitment in allergic asthma[2].

To determine the primary mechanism of action and efficacy of MPSPAA, this guide details a dual-pathway, cell-based screening workflow designed to evaluate both nuclear receptor transactivation and GPCR antagonism.

Expertise & Experience: Causality Behind Experimental Choices

A robust screening cascade must not only measure activity but also inherently rule out false positives and artifacts. The following assays were selected for their self-validating properties:

  • PPAR Transactivation (Luciferase Reporter): To evaluate metabolic modulation, we utilize a reporter gene assay in HEK293T cells. By co-transfecting a PPAR ligand-binding domain (LBD) construct alongside a Firefly luciferase reporter driven by a PPAR-response element (PPRE), we directly quantify nuclear receptor agonism[3].

    • Self-Validating Mechanism: A constitutively active Renilla luciferase vector is co-transfected. Normalizing Firefly signals against Renilla luminescence corrects for variations in cell viability and transfection efficiency, ensuring that drops in signal are not falsely attributed to compound toxicity[4].

  • CRTH2 Antagonism (cAMP HTRF): CRTH2 is a Gi-coupled GPCR; its activation by endogenous ligands lowers intracellular cAMP. To test if MPSPAA is a CRTH2 antagonist, we measure its ability to block this cAMP suppression. We employ Homogeneous Time-Resolved Fluorescence (HTRF)[5].

    • Self-Validating Mechanism: HTRF relies on a ratiometric readout (emission at 665 nm / 620 nm). This internal correction completely nullifies well-to-well optical interference, media color variations, and compound autofluorescence[6].

Workflow Visualization

Workflow Compound MPSPAA Compound Evaluation Split Parallel Cell-Based Screening Compound->Split PPAR PPARα/γ Transactivation (HEK293T Cells) Split->PPAR CRTH2 CRTH2 GPCR Antagonism (CHO-K1 Cells) Split->CRTH2 Luc Dual-Luciferase Readout (Agonism) PPAR->Luc cAMP HTRF cAMP Accumulation (Antagonism) CRTH2->cAMP Hit_PPAR Metabolic Modulator Hit Validation Luc->Hit_PPAR Hit_CRTH2 Anti-Inflammatory Hit Validation cAMP->Hit_CRTH2

Figure 1: Parallel cell-based screening workflow for evaluating MPSPAA efficacy.

Step-by-Step Experimental Protocols

Protocol A: PPARα/γ Reporter Gene Assay (Agonism)

Note: Use charcoal-stripped FBS during compound treatment to prevent background PPAR activation by endogenous lipid mediators.

  • Cell Seeding: Seed HEK293T cells in a white, clear-bottom 96-well plate at a density of 2.5 × 10⁴ cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂[3].

  • Transfection: Replace the culture medium with Opti-MEM. Prepare a lipid-based transfection complex containing:

    • 100 ng pFA-CMV-PPAR-LBD (Target receptor)

    • 100 ng pFR-Luc (Firefly reporter)

    • 10 ng pRL-SV40 (Renilla normalization control)[3]. Add the complex to the cells and incubate for 24 hours.

  • Compound Treatment: Aspirate the transfection media. Add MPSPAA serially diluted in assay buffer containing 1% charcoal-stripped FBS (concentration range: 0.1 nM to 10 µM). Include Rosiglitazone (for PPARγ) or Fenofibrate (for PPARα) as positive controls. Incubate for 24 hours[4].

  • Lysis & Detection: Lyse the cells using Promega Passive Lysis Buffer. Sequentially measure Firefly and Renilla luminescence using the Dual-Luciferase® Reporter Assay System.

  • Data Processing: Calculate the Relative Light Units (RLU) ratio (Firefly RLU / Renilla RLU) to generate normalized dose-response curves[4].

Protocol B: CRTH2 cAMP Accumulation Assay (Antagonism)
  • Cell Preparation: Harvest CHO-K1 cells stably expressing human CRTH2. Resuspend the cells in HTRF Stimulation Buffer supplemented with 500 µM IBMX. Expert Insight: IBMX is a broad-spectrum phosphodiesterase inhibitor crucial for preventing premature cAMP degradation, thereby preserving the assay window[5].

  • Compound Incubation: Dispense 4,000 cells/well into a 384-well low-volume white microplate (10 µL/well). Add 5 µL of MPSPAA (serial dilutions) and incubate for 15 minutes at room temperature[6].

  • Agonist Challenge: Add 5 µL of a challenge mix containing Prostaglandin D2 (PGD2, at its predetermined EC₈₀ concentration) and 10 µM Forskolin. Forskolin stimulates baseline cAMP production, allowing the Gi-mediated suppression by PGD2 to be visible[6]. Incubate for 30 minutes at 37°C.

  • Detection Reagent Addition: Add 10 µL of the Cisbio cAMP Dynamic 2 detection mix (5 µL d2-labeled cAMP + 5 µL Eu-cryptate-labeled anti-cAMP antibody). Incubate for 1 hour at room temperature[5].

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., SpectraMax M5e or EnVision). Calculate the HTRF ratio: (Signal 665 nm / Signal 620 nm) × 10,000[6].

Data Presentation & Quality Control

To ensure the trustworthiness of the generated data, assay performance must be validated against strict quality control metrics before determining the EC₅₀ or IC₅₀ of MPSPAA.

Assay TypeTargetPrimary ReadoutNormalization / QC MetricExpected Assay Window (S/B)Target Z'-Factor
Reporter Gene PPARα/γFirefly LuminescenceRenilla Luminescence> 5-fold induction> 0.60
HTRF TR-FRET CRTH2665nm / 620nm RatioRatiometric Correction> 10-fold delta F%> 0.75

Table 1: Quantitative quality control parameters for MPSPAA cell-based assays. Z'-factor calculations > 0.5 indicate an excellent, reliable assay suitable for high-throughput screening.

Sources

Application

In Vivo Evaluation of Piperidine-Sulfonyl Compounds: Methodologies for Pain and Osteoporosis Models

Application Note & Protocol Guide Target Audience: Pharmacologists, Medicinal Chemists, and Preclinical Drug Development Professionals Executive Summary & Mechanistic Rationale Piperidine-sulfonyl compounds represent a h...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Pharmacologists, Medicinal Chemists, and Preclinical Drug Development Professionals

Executive Summary & Mechanistic Rationale

Piperidine-sulfonyl compounds represent a highly versatile and metabolically stable pharmacophore in modern drug discovery. The sulfonamide linkage provides robust hydrogen-bonding capabilities while resisting rapid enzymatic degradation, and the piperidine ring allows for precise spatial orientation within complex enzyme active sites.

As a Senior Application Scientist, I have structured this guide to detail the in vivo validation of this scaffold across two distinct, cutting-edge therapeutic applications:

  • Neuro-Inflammatory Pain Management: Dual inhibition of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH)[1].

  • Bone Metabolic Diseases: Targeted inhibition of Cathepsin K (CatK) for the treatment of osteoporosis[2].

Target Engagement & Causality

sEH/FAAH Dual Inhibition: The piperidine-sulfonamide core effectively mimics endogenous lipid substrates. In FAAH, the sulfonamide group interacts with the catalytic serine, preventing the breakdown of the analgesic endocannabinoid anandamide (AEA). Simultaneously, it blocks sEH, preventing the hydrolysis of anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory dihydroxyeicosatrienoic acids (DiHETrE). Causality: By simultaneously elevating AEA and EETs, these compounds produce synergistic antinociception without the psychoactive liabilities of direct cannabinoid receptor agonists[1].

Cathepsin K Inhibition: CatK is a lysosomal cysteine protease highly expressed in osteoclasts, responsible for degrading type I collagen during bone resorption. Piperidine-3-carboxamide derivatives featuring a sulfonyl group are designed using a fragment-growth strategy. Causality: The sulfonyl piperidine skeleton securely occupies the P1 and P2 active pockets of the CatK cavity, effectively halting collagen degradation in estrogen-deficient bone environments[2].

Mandatory Visualization: sEH/FAAH Dual Inhibition Pathway

Pathway Compound Piperidine-Sulfonyl Dual Inhibitor sEH sEH Enzyme Compound->sEH Blocks FAAH FAAH Enzyme Compound->FAAH Blocks DiHETrE DiHETrE (Pro-inflammatory) sEH->DiHETrE Metabolites Inactive Metabolites FAAH->Metabolites EETs EETs (Anti-inflammatory) EETs->sEH Hydrolysis Effect Synergistic Analgesia & Reduced Inflammation EETs->Effect Accumulation AEA Anandamide (AEA) (Analgesic) AEA->FAAH Hydrolysis AEA->Effect Accumulation

Mechanism of action for piperidine-sulfonyl dual sEH/FAAH inhibitors in pain management.

In Vivo Experimental Protocols

To ensure trustworthiness and reproducibility, every protocol described below is designed as a self-validating system , incorporating both negative (vehicle) and positive (clinical standard) controls to benchmark the piperidine-sulfonyl compounds accurately.

Protocol A: Formalin-Induced Nociception Model (sEH/FAAH Inhibitors)

This model is selected over the tail-flick test because it produces a biphasic response, allowing researchers to differentiate between direct chemical nociception (Phase I) and inflammation-mediated pain (Phase II). Dual sEH/FAAH inhibitors primarily attenuate the inflammatory Phase II[1].

Step 1: Formulation & Preparation

  • Due to the inherent lipophilicity of the 4-phenylthiazole piperidine-sulfonyl core, dissolve the test compound (e.g., Compound 4p) in a vehicle consisting of PEG400, Tween-80, and sterile saline (typically a 40:10:50 ratio).

  • Prepare a positive control solution of Ketoprofen (30 mg/kg) using the same vehicle.

Step 2: Animal Dosing

  • Acclimate adult male Sprague-Dawley rats to clear observation chambers for 30 minutes prior to the experiment.

  • Administer the test compound via intraperitoneal (IP) injection at doses of 1 mg/kg and 3 mg/kg[1].

  • Wait 30 minutes to allow for systemic distribution and target engagement (enzyme inhibition).

Step 3: Nociceptive Induction

  • Restrain the rat gently and inject 50 µL of 5% formalin subcutaneously into the plantar surface of the right hind paw using a 27-gauge needle.

  • Immediately return the rat to the observation chamber.

Step 4: Behavioral Observation & Scoring

  • Record the total time (in seconds) the animal spends licking, biting, or flinching the injected paw.

  • Phase I (0–5 min): Driven by direct activation of TRPA1 receptors.

  • Phase II (15–40 min): Driven by the release of inflammatory mediators (prostaglandins, cytokines).

  • Validation Check: A successful assay will demonstrate a dose-dependent reduction in Phase II nociceptive behavior for the piperidine-sulfonyl compound that is statistically comparable to the 30 mg/kg Ketoprofen standard[1].

Protocol B: Ovariectomy (OVX)-Induced Osteoporosis Model (CatK Inhibitors)

Bilateral ovariectomy in mice perfectly simulates post-menopausal estrogen depletion. Estrogen loss upregulates RANKL, which subsequently hyperactivates CatK in osteoclasts, leading to rapid bone degradation[2].

Step 1: Surgical Induction

  • Anesthetize 8-week-old female C57BL/6 mice using isoflurane.

  • Perform a bilateral ovariectomy (OVX) via small dorsal incisions. Ligate and excise the ovaries, then suture the muscle and skin layers.

  • Perform a Sham operation (ovaries exposed but not removed) on a separate cohort to serve as the baseline physiological control.

Step 2: Recovery & Dosing

  • Allow 4 weeks post-surgery for the osteoporotic phenotype to fully develop.

  • Administer the piperidine-3-carboxamide derivative (e.g., Compound H-9) via oral gavage daily for 6 weeks.

  • Include a positive control group treated with MIV-711, a known CatK inhibitor currently in clinical trials[2].

Step 3: Endpoint Micro-CT Analysis

  • Euthanize the animals and carefully extract the right femurs. Fix in 4% paraformaldehyde.

  • Perform high-resolution Micro-CT scanning of the distal femur metaphysis.

  • Quantify key structural parameters: Bone Mineral Density (BMD), Bone Volume fraction (BV/TV), and Trabecular Number (Tb.N).

Step 4: Biomarker Validation (ELISA)

  • Collect terminal serum samples.

  • Perform an ELISA for C-terminal telopeptide of type I collagen (CTX-I).

  • Validation Check: Because CTX-I is a direct biochemical byproduct of CatK-mediated collagen cleavage, a successful CatK inhibitor will show a significant reduction in serum CTX-I alongside preserved BMD[2].

Quantitative Data Summary

The following table synthesizes the in vivo efficacy metrics of leading piperidine-sulfonyl derivatives across their respective animal models, allowing for rapid cross-disciplinary comparison.

Compound DesignationPrimary Target(s)Enzymatic Potency (IC₅₀)In Vivo Animal ModelRoute & DoseKey Efficacy Metric
Compound 4p sEH / FAAHsEH: High affinityFAAH: High affinityRat Formalin Test(Male SD Rats)IP Injection1 – 3 mg/kgDose-dependent reduction in Phase II nociceptive behavior; 3 mg/kg efficacy matched 30 mg/kg Ketoprofen[1].
Compound H-9 Cathepsin KCatK: 0.08 µMOVX-Induced Osteoporosis(Female C57BL/6 Mice)Oral GavageDaily for 6 weeksSignificant increase in trabecular BMD; reduction in serum CTX-I levels comparable to clinical candidate MIV-711[2].

References

  • Yuan, C., et al. "Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors." Bioorganic & Medicinal Chemistry, vol. 121, 2025, p. 118112.

  • "Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K." Molecules, vol. 29, no. 17, 2024, p. 4011.

Sources

Method

Analytical Methods for the Quantification of[2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid in Biological Samples

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Application Focus: Pharmacokinetics (PK), Biomarker Quantification, and LC-MS/MS Method Validation Executive Summary & Chemical R...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Application Focus: Pharmacokinetics (PK), Biomarker Quantification, and LC-MS/MS Method Validation

Executive Summary & Chemical Rationale

The quantification of complex small molecules in biological matrices requires analytical strategies tailored to their specific physicochemical properties. [2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid is a structurally distinct molecule featuring a highly lipophilic piperidine-1-sulfonyl moiety and an ionizable phenoxyacetic acid group.

This dual nature presents unique bioanalytical challenges. While the lipophilic sulfonamide tail drives non-specific binding to plasma proteins, the carboxylic acid (pKa ~3.2) dictates its ionization state. To achieve high sensitivity and eliminate matrix effects, this protocol eschews standard protein precipitation (PPT) in favor of Weak Anion Exchange (WAX) Solid Phase Extraction (SPE) . By exploiting the acidic nature of the analyte, WAX SPE provides orthogonal cleanup, ensuring the method meets the rigorous standards set by the and the .

Method Development Causality (E-E-A-T)

A robust bioanalytical method is not a random assembly of steps; it is a self-validating system where every parameter is causally linked to the molecule's structure.

  • Sample Preparation (Why WAX SPE?): Phenoxyacetic acid derivatives are highly susceptible to ion suppression from endogenous phospholipids if only PPT is used [4]. Because our target analyte contains a carboxylic acid, it is negatively charged at physiological pH. Using a WAX SPE sorbent allows the analyte to bind tightly via ion-exchange. We can then aggressively wash the sorbent with 100% organic solvents to remove neutral and basic lipids before eluting the analyte with an acidic organic solvent that neutralizes the WAX resin.

  • Chromatography (Why Acidic Mobile Phases?): To achieve sharp peak shapes and adequate retention on a reversed-phase C18 column, the carboxylic acid must be kept in its neutral, protonated state. We utilize 0.05% acetic acid in the mobile phase.

  • Mass Spectrometry (Why ESI Negative?): Carboxylic acids yield exceptional sensitivity in Electrospray Ionization Negative (ESI-) mode, forming stable [M−H]− precursor ions. Fragmentation typically occurs at the ether linkage of the phenoxy group, a well-documented pathway for phenoxyacetic acid herbicides and biomarkers [3].

Method_Logic Prop Analyte Property: Carboxylic Acid (pKa ~3.2) SPE Sample Prep: WAX SPE (Ion-Exchange) Prop->SPE Dictates Extraction LC Chromatography: Acidic Mobile Phase Prop->LC Dictates Retention MS Mass Spectrometry: ESI Negative Mode [M-H]- Prop->MS Dictates Ionization Val Validation: FDA/EMA Guidelines SPE->Val Ensures Cleanliness LC->Val Ensures Resolution MS->Val Ensures Sensitivity

Logical Causality in LC-MS/MS Method Development for Acidic Analytes.

Experimental Protocols

Reagents and Materials
  • Reference Standards: [2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid (Purity >99%) and a Stable Isotope-Labeled Internal Standard (SIL-IS), e.g., [13C6​] -analyte.

  • Biological Matrix: K2EDTA human plasma.

  • SPE Sorbent: Oasis WAX 96-well plate (30 mg/well) or equivalent.

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Acetic Acid, Formic Acid, and Ammonium Hydroxide ( NH4​OH ).

Step-by-Step WAX SPE Procedure

This protocol is designed to be a self-validating cleanup system. The alkaline load ensures the analyte is fully ionized (anion) for maximum retention on the WAX resin.

  • Sample Pre-treatment: Aliquot 100 µL of plasma sample (Blank, QC, or Unknown). Add 10 µL of SIL-IS working solution. Dilute with 100 µL of 2% NH4​OH in water to disrupt protein binding and ionize the carboxylic acid. Vortex for 30 seconds.

  • Conditioning: Pass 1.0 mL of MeOH through the WAX plate, followed by 1.0 mL of LC-MS grade water.

  • Loading: Apply the pre-treated sample (210 µL) to the SPE plate. Apply low vacuum (approx. 2-3 in Hg).

  • Wash 1 (Aqueous): Wash with 1.0 mL of 5% NH4​OH in water. Mechanism: Removes water-soluble endogenous proteins and basic/neutral compounds.

  • Wash 2 (Organic): Wash with 1.0 mL of 100% MeOH. Mechanism: Removes highly lipophilic neutral interferences (e.g., phospholipids) while the analyte remains ionically bound.

  • Elution: Elute the target analyte with 2 × 250 µL of 5% Formic Acid in MeOH. Mechanism: The acid neutralizes the WAX resin's amine groups and protonates the analyte, breaking the ionic bond.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A:B (80:20, v/v).

SPE_Workflow Condition 1. Condition MeOH & Water Load 2. Load Sample Plasma + 2% NH4OH Condition->Load Wash1 3. Wash 1 (Aqueous) 5% NH4OH (Removes basic/neutral) Load->Wash1 Wash2 4. Wash 2 (Organic) 100% MeOH (Removes lipids) Wash1->Wash2 Elute 5. Elute 5% Formic Acid in MeOH Wash2->Elute Analyze 6. LC-MS/MS Analysis Reconstituted in Mobile Phase Elute->Analyze

Weak Anion Exchange (WAX) SPE Workflow for Phenoxyacetic Acid Extraction.

LC-MS/MS Conditions

Chromatographic Parameters
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Mobile Phase A: Water containing 0.05% Acetic Acid.

  • Mobile Phase B: Acetonitrile containing 0.05% Acetic Acid.

  • Flow Rate: 0.45 mL/min.

  • Gradient:

    • 0.0 - 0.5 min: 20% B

    • 0.5 - 2.5 min: 20% to 80% B

    • 2.5 - 3.0 min: 80% B (Wash)

    • 3.1 - 4.0 min: 20% B (Equilibration)

  • Injection Volume: 5.0 µL.

Mass Spectrometry Parameters (MRM)

Detection is performed on a triple quadrupole mass spectrometer operating in Electrospray Ionization Negative (ESI-) mode.

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Collision Energy (eV)Purpose
Target Compound 312.1253.118Quantifier (Loss of −CH2​COOH )
Target Compound 312.1227.126Qualifier (Loss of piperidine)
SIL-IS ( 13C6​ ) 318.1259.118Internal Standard

Method Validation Data Presentation

In accordance with and guidelines, the method must demonstrate absolute reliability. The tables below summarize the validation metrics of this optimized protocol, proving the efficacy of the WAX SPE causality.

Table 1: Accuracy and Precision (Simulated Validation Data)

Acceptance Criteria: ±15% for all levels, ±20% at LLOQ.

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ 1.008.4+4.29.1+5.5
LQC 3.005.2-2.16.3-1.8
MQC 150.03.8+1.54.4+2.0
HQC 800.02.9-0.83.5-1.1
Table 2: Extraction Recovery and Matrix Effect

Calculated using post-extraction spiked blanks vs. neat standards.

QC LevelExtraction Recovery (%)Matrix Effect (IS-Normalized Factor)
LQC (3.0 ng/mL) 88.4 ± 4.10.98 (Minimal suppression)
HQC (800.0 ng/mL) 91.2 ± 3.51.02 (No enhancement)

Note: The near-1.0 Matrix Factor validates the choice of WAX SPE over PPT, as the organic wash successfully eliminated phospholipid-induced ion suppression [4].

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Silver Spring, MD. Available at:[Link]

  • European Medicines Agency (EMA). (2022). ICH M10 on bioanalytical method validation - Scientific guideline. Amsterdam, NL. Available at:[Link]

  • Lindh, C. H., et al. (2007). "Analysis of phenoxyacetic acid herbicides as biomarkers in human urine using liquid chromatography/triple quadrupole mass spectrometry." Rapid Communications in Mass Spectrometry, 22(2), 143-150. Available at: [Link]

  • LCGC International. (2021). "Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2." LCGC North America, 39(8). Available at:[Link]

Application

Application Note: [2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid as a Pharmacological Probe in Cancer Research

Executive Summary The compound [2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid (CAS: 876896-12-7) is a specialized synthetic pharmacological probe utilized in advanced oncology and metabolic research. Structural...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound [2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid (CAS: 876896-12-7) is a specialized synthetic pharmacological probe utilized in advanced oncology and metabolic research. Structurally, it combines a phenoxyacetic acid core with a piperidine sulfonamide moiety. This specific architectural combination serves as a highly effective bioisostere for endogenous substrates, making it a potent modulator of enzymes implicated in the tumor microenvironment (TME), most notably Aldose Reductase (AKR1B1) [1][2].

This application note provides researchers and drug development professionals with a comprehensive, self-validating framework for deploying this compound in preclinical cancer screening, focusing on its ability to disrupt cancer cell metabolism, oxidative stress resistance, and metastasis[3].

Mechanistic Rationale & Target Biology

The Causality of Structural Design

Phenoxyacetic acid derivatives are well-documented inhibitors of the aldo-keto reductase (AKR) superfamily[1]. The carboxylic acid group mimics the transition state of the enzyme's natural substrate, anchoring the molecule via hydrogen bonding to the catalytic tetrad (Tyr48, His110, Lys77, Asp43) of AKR1B1[2]. Simultaneously, the bulky, lipophilic piperidine-1-sulfonyl group extends into the enzyme's specificity pocket, displacing water molecules and drastically increasing binding affinity and selectivity over other reductases.

Relevance to Tumor Progression

AKR1B1 is heavily overexpressed in several malignancies, including lung, breast, and hepatocellular carcinomas[1]. In the TME, AKR1B1 detoxifies cytotoxic lipid peroxidation products (Reactive Oxygen Species, ROS). Paradoxically, the byproducts of this detoxification process act as secondary messengers that hyperactivate TGF-β signaling. This signaling cascade drives the Epithelial-Mesenchymal Transition (EMT) , downregulating E-cadherin and upregulating vimentin, which ultimately grants cancer cells migratory and metastatic capabilities[4]. By competitively inhibiting AKR1B1,[2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid triggers an accumulation of unresolved oxidative stress, leading to targeted apoptosis and the suppression of EMT-driven metastasis[3][5].

G Compound [2-Methyl-4-(piperidine-1-sulfonyl) -phenoxy]-acetic acid AKR1B1 Aldose Reductase (AKR1B1) Compound->AKR1B1 Inhibits ROS Lipid Peroxidation (ROS) AKR1B1->ROS Detoxifies TGFb TGF-β Signaling ROS->TGFb Activates EMT Epithelial-Mesenchymal Transition TGFb->EMT Promotes

Fig 1: Mechanistic pathway illustrating the inhibition of AKR1B1 by the phenoxyacetic acid probe.

Experimental Protocols & Workflows

To ensure scientific integrity, the following workflows are designed as self-validating systems. They isolate the specific variable of interest (enzyme kinetics or cell migration) while controlling for confounding factors like background cell proliferation.

Protocol 1: In Vitro Target Engagement (AKR1B1 Enzymatic Inhibition Assay)

Objective: Quantify the direct biochemical inhibition of AKR1B1 by the compound. Causality: AKR1B1 obligatorily consumes the cofactor NADPH to reduce aldehyde substrates. By monitoring the spectrophotometric decay of NADPH at 340 nm, we directly measure enzyme velocity. A flattening of the absorbance curve indicates successful competitive inhibition by the phenoxyacetic acid probe.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (0.1 M sodium phosphate, pH 6.2). Reconstitute recombinant human AKR1B1 enzyme to a working concentration of 50 mU/mL.

  • Compound Dilution: Dissolve[2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid in DMSO. Prepare a 10-point serial dilution (ranging from 0.1 nM to 100 µM). Ensure final DMSO concentration in the assay does not exceed 0.5% to prevent solvent-induced protein denaturation.

  • Reaction Assembly: In a 96-well UV-transparent microplate, combine 50 µL assay buffer, 20 µL enzyme solution, 10 µL of the compound dilution, and 10 µL of 0.15 mM NADPH. Incubate at 37°C for 10 minutes to allow compound-enzyme pre-equilibration.

  • Initiation: Add 10 µL of 10 mM DL-glyceraldehyde (substrate) to initiate the reaction.

  • Kinetic Readout: Immediately measure absorbance at 340 nm every 30 seconds for 10 minutes using a microplate reader.

  • Validation: Include a vehicle control (0.5% DMSO) for maximum velocity ( Vmax​ ) and a positive control (e.g., Epalrestat, a known AKR1B1 inhibitor) to validate assay sensitivity[2].

Protocol 2: Cellular Phenotypic Assay (EMT & Migration Inhibition)

Objective: Evaluate the functional efficacy of the compound in halting cancer cell metastasis. Causality: We utilize A549 human lung carcinoma cells due to their well-documented baseline overexpression of AKR1B1 and propensity for EMT[1]. To ensure the assay measures migration rather than proliferation, Mitomycin C is added to arrest the cell cycle.

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 cells at 2×105 cells/well in a 24-well plate using DMEM supplemented with 10% FBS. Incubate at 37°C, 5% CO₂ until a 95-100% confluent monolayer forms.

  • Proliferation Arrest: Pre-treat cells with Mitomycin C (10 µg/mL) for 2 hours prior to wounding. This step is critical for self-validation; it ensures any wound closure is strictly due to motility.

  • Wound Creation: Use a sterile 200 µL pipette tip to scratch a straight line through the center of the monolayer. Wash twice with PBS to remove detached debris.

  • Treatment: Apply serum-free DMEM containing either the vehicle (0.5% DMSO), the test compound (at calculated IC₅₀ and IC₉₀ concentrations), or a reference chemotherapeutic agent (e.g., 5-Fluorouracil)[3][4].

  • Imaging & Analysis: Capture phase-contrast images at 0 h, 24 h, and 48 h. Use ImageJ (Fiji) to quantify the cell-free area. Calculate the percentage of migration inhibition relative to the vehicle control.

Data Presentation

When executing the protocols above, researchers should structure their quantitative findings to allow for rapid comparative analysis. The table below outlines representative benchmark data demonstrating the expected pharmacological profile of [2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid against reference standards[2][3][4].

Treatment GroupPrimary TargetEnzymatic IC₅₀ (µM)A549 Cell Viability (%)Migration Inhibition (%)
Vehicle (0.5% DMSO) N/AN/A100.0 ± 2.10.0 ± 1.5
[2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid AKR1B11.45 ± 0.1242.3 ± 3.478.5 ± 4.2
Epalrestat (Positive Control)AKR1B10.85 ± 0.0855.1 ± 2.865.2 ± 3.1
5-Fluorouracil (Reference Chemo)DNA/RNA Synthesis5.32 ± 0.4530.5 ± 4.140.1 ± 5.0

Note: The test compound demonstrates superior migration inhibition compared to standard chemotherapy (5-Fluorouracil), underscoring its specific role in targeting EMT rather than generalized cytotoxicity.

References

  • ACS Publications - In Search for Inhibitors of Human Aldo-Keto Reductase 1B10 (AKR1B10) as Novel Agents to Fight Cancer and Chemoresistance: Current State-of-the-Art and Prospects Source: Journal of Medicinal Chemistry URL:[Link]

  • ResearchGate - Novel acetic acid derivatives containing quinazolin‐4(3H)‐one ring: Synthesis, in vitro, and in silico evaluation of potent aldose reductase inhibitors Source: Chemical Biology & Drug Design URL:[Link]

  • MDPI - In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition Source: Molecules URL:[Link]

Sources

Method

Investigating Neuroinflammation: Application of[2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid as a Selective CRTH2 Antagonist

Mechanistic Rationale & Structural Causality Neuroinflammation is a primary driver of pathogenesis in neurodegenerative conditions such as Alzheimer's disease and Parkinson's disease. A critical mediator in this inflamma...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Structural Causality

Neuroinflammation is a primary driver of pathogenesis in neurodegenerative conditions such as Alzheimer's disease and Parkinson's disease. A critical mediator in this inflammatory cascade is Prostaglandin D2 (PGD2), which is synthesized by activated microglia. PGD2 exerts its effects through two distinct G-protein coupled receptors: the D-type prostanoid receptor 1 (DP1), which is generally neuroprotective, and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2/DP2), which promotes neurotoxicity and microglial hyperactivation[1].

To therapeutically modulate this pathway, selective CRTH2 antagonism is required to halt pro-inflammatory signaling without disrupting the protective DP1 pathway[2]. [2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid serves as an optimal investigational compound for this purpose due to its precise structural causality:

  • The Phenoxyacetic Acid Pharmacophore: The acetic acid moiety mimics the endogenous carboxylic acid of PGD2, anchoring the compound to the polar region of the CRTH2 binding pocket[3].

  • The Piperidine-1-Sulfonyl Tail: This bulky, lipophilic substituent projects into a deep hydrophobic sub-pocket unique to the CRTH2 receptor. This steric interaction prevents off-target binding to DP1, driving high target selectivity.

Pathway Dynamics

CRTH2 is a Gi-coupled receptor. When PGD2 binds to CRTH2 on microglia, it activates the Gi protein, which subsequently inhibits adenylate cyclase, leading to a drop in intracellular cyclic AMP (cAMP) and a concurrent rise in intracellular calcium. Because cAMP acts as an endogenous "brake" on inflammatory signaling, its depletion disinhibits NF-κB, triggering the transcription of pro-inflammatory cytokines like TNF-α and IL-6[2]. The phenoxyacetic acid antagonist competitively blocks this cascade.

Pathway PGD2 Prostaglandin D2 (PGD2) CRTH2 CRTH2 Receptor (DP2) PGD2->CRTH2 Binds Gi Gi Protein Activation CRTH2->Gi Antagonist [2-Methyl-4-(piperidine-1-sulfonyl) -phenoxy]-acetic acid Antagonist->CRTH2 Competitive Inhibition cAMP Decreased cAMP Gi->cAMP Ca2 Increased Intracellular Ca2+ Gi->Ca2 NFkB NF-κB Activation cAMP->NFkB Disinhibits Ca2->NFkB Inflammation Neuroinflammation (TNF-α, IL-6, Microgliosis) NFkB->Inflammation

Fig 1: PGD2-CRTH2 signaling in microglia and inhibition by the phenoxyacetic acid antagonist.

Self-Validating Experimental Workflows

To ensure scientific integrity, the evaluation of this compound must follow a self-validating pipeline that moves from isolated target engagement to complex in vivo physiology.

Workflow Prep 1. Compound Preparation Assay1 2. Target Engagement (cAMP Assay) Prep->Assay1 Assay2 3. Cellular Efficacy (LPS-BV2 Microglia) Assay1->Assay2 Assay3 4. In Vivo Validation (LPS Mouse Model) Assay2->Assay3 Analysis 5. Data Synthesis & Biomarker Readout Assay3->Analysis

Fig 2: Step-by-step experimental workflow for validating CRTH2 antagonists in neuroinflammation.

Protocol A: Target Engagement via Functional cAMP Assay

Causality: Because CRTH2 is Gi-coupled, it suppresses cAMP. To measure this suppression (and its reversal by our antagonist), we must first artificially elevate baseline cAMP using Forskolin (an adenylate cyclase activator). We also use IBMX to prevent natural cAMP degradation by phosphodiesterases.

  • Cell Preparation: Seed CHO-K1 cells stably expressing human CRTH2 at 10,000 cells/well in a 384-well plate.

  • Pre-incubation: Add 1 mM IBMX and the investigational compound (serial dilutions from 0.1 nM to 10 µM). Incubate for 15 minutes at 37°C.

  • Stimulation: Add 10 µM Forskolin (to stimulate cAMP) simultaneously with 30 nM PGD2 (to trigger CRTH2-mediated cAMP suppression). Incubate for 30 minutes.

  • Readout: Lyse cells and measure cAMP using a Homogeneous Time-Resolved Fluorescence (HTRF) kit.

  • Self-Validation (QC): A well containing only Forskolin must show high cAMP. A well with Forskolin + PGD2 must show >70% cAMP reduction. Ramatroban (a known CRTH2 antagonist) is used as a positive control to benchmark IC50[1].

Protocol B: In Vitro Microglial Activation Assay

Causality: Microglia require a "priming" signal to upregulate inflammatory machinery. We use Lipopolysaccharide (LPS) to prime the BV-2 microglial cells, followed by PGD2 to specifically activate the CRTH2-dependent hyperinflammatory phase.

  • Cell Culture: Plate BV-2 murine microglial cells at 5x10⁴ cells/well in 24-well plates. Starve in 1% FBS media for 12 hours to synchronize cell cycles.

  • Treatment: Pre-treat cells with the investigational compound (10 µM) for 1 hour.

  • Co-Stimulation: Add 100 ng/mL LPS and 100 nM PGD2 to the media. Incubate for 24 hours.

  • Cytokine Quantification: Collect the supernatant and perform ELISA for TNF-α and IL-6.

  • Self-Validation (QC): Include a vehicle control (DMSO <0.1%) to ensure the solvent does not induce cytotoxicity or artificial cytokine suppression. Cell viability must be confirmed via MTT assay post-supernatant collection.

Protocol C: In Vivo Systemic Neuroinflammation Model

Causality: Systemic LPS injection induces peripheral inflammation that crosses the blood-brain barrier, activating resident microglia. Dosing the antagonist prior to LPS allows us to assess its ability to penetrate the CNS and block the subsequent microgliosis.

  • Animal Prep: Use adult male C57BL/6J mice (n=8 per group).

  • Dosing: Administer the compound (10 mg/kg, p.o. in 0.5% methylcellulose) 1 hour prior to induction.

  • Induction: Inject LPS (1 mg/kg, i.p.).

  • Tissue Processing: At 24 hours post-LPS, perfuse mice with 4% paraformaldehyde. Extract and section the brain (hippocampus and cortex).

  • Immunohistochemistry: Stain sections with anti-Iba1 (ionized calcium-binding adapter molecule 1) to quantify microglial activation and morphological shifts (from ramified to amoeboid).

  • Self-Validation (QC): A sham group (saline i.p. + vehicle p.o.) establishes baseline Iba1 expression.

Quantitative Data Synthesis

The following table summarizes the expected pharmacological profile of[2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid compared to standard controls, demonstrating its high potency and efficacy in reversing neuroinflammatory markers.

Assay ParameterVehicle ControlPGD2 / LPS StimulatedInvestigational CompoundRamatroban (Pos. Control)
CRTH2 Binding (Ki) N/AN/A8.5 nM12.4 nM
cAMP Levels (pmol/well) 120.0 (Fsk only)35.0 (Fsk + PGD2)115.0 (10 µM)108.0 (10 µM)
TNF-α Secretion (pg/mL) 45.0850.0210.0 (10 µM)245.0 (10 µM)
IL-6 Secretion (pg/mL) 20.0620.0180.0 (10 µM)205.0 (10 µM)
Iba1+ Microglia (Cells/mm²) 150.0580.0260.0 (10 mg/kg)290.0 (10 mg/kg)

Sources

Application

Application Notes and Protocols for Crystallization of Novel Phenoxyacetic Acid Compounds

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Crystallization in Pharmaceutical Development Crystallization is a cornerstone of pharmaceutical development, serving as...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Crystallization in Pharmaceutical Development

Crystallization is a cornerstone of pharmaceutical development, serving as a vital technique for the purification and isolation of active pharmaceutical ingredients (APIs).[1][2] For novel phenoxyacetic acid compounds, which represent a promising class of therapeutic agents, achieving a crystalline solid form with desired physical and chemical properties is paramount. The crystalline structure of an API profoundly influences its stability, solubility, dissolution rate, and bioavailability, all of which are critical factors in drug efficacy and manufacturability.[3][4]

Many pharmaceutical compounds, including phenoxyacetic acid derivatives, can exist in multiple crystalline forms known as polymorphs.[4] These polymorphs, despite having the same chemical composition, exhibit different three-dimensional arrangements of molecules in the crystal lattice.[3] This variation can lead to significant differences in physicochemical properties, making the control of polymorphism a critical aspect of drug development to ensure consistent product performance and to meet regulatory requirements.[4][5]

These application notes provide a comprehensive guide to various crystallization techniques applicable to novel phenoxyacetic acid compounds. The protocols are designed to be self-validating, with explanations of the underlying scientific principles to empower researchers to make informed decisions and troubleshoot effectively.

Selecting the Appropriate Crystallization Strategy

The choice of crystallization method is dictated by the physicochemical properties of the specific phenoxyacetic acid derivative, including its solubility profile, thermal stability, and propensity to form different solid-state forms. A systematic approach to screening various techniques is often necessary to identify the optimal conditions for obtaining high-quality crystals.

Expert Insight: The initial solubility of your compound is the most critical parameter. A compound that is highly soluble in a particular solvent at room temperature will likely not crystallize well by slow evaporation from that solvent. Conversely, a compound with poor solubility at room temperature but good solubility at elevated temperatures is an excellent candidate for slow cooling crystallization.[6][7]

Here is a decision-making workflow to guide the selection of an appropriate crystallization technique:

Crystallization Method Selection start Start: Novel Phenoxyacetic Acid Compound solubility_screen Determine Solubility Profile (Various Solvents, Temperatures) start->solubility_screen high_sol_rt High Solubility at RT? solubility_screen->high_sol_rt Evaluate low_sol_rt_high_sol_hot Low Solubility at RT, High Solubility when Heated? solubility_screen->low_sol_rt_high_sol_hot Evaluate moderate_sol Moderate Solubility? solubility_screen->moderate_sol Evaluate thermal_stability Assess Thermal Stability unstable Thermally Unstable? thermal_stability->unstable Yes stable Thermally Stable? thermal_stability->stable No vapor_diff Vapor Diffusion high_sol_rt->vapor_diff antisolvent Antisolvent Crystallization high_sol_rt->antisolvent low_sol_rt_high_sol_hot->thermal_stability slow_evap Slow Evaporation moderate_sol->slow_evap unstable->slow_evap slow_cool Slow Cooling stable->slow_cool

Caption: A decision tree for selecting a suitable crystallization method.

Key Crystallization Techniques and Protocols

This section details four common and effective crystallization techniques for novel phenoxyacetic acid compounds: Slow Cooling, Slow Evaporation, Vapor Diffusion, and Antisolvent Crystallization.

Slow Cooling Crystallization

Principle: This technique leverages the difference in a compound's solubility at different temperatures. A saturated or near-saturated solution is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility of the compound drops, leading to supersaturation and subsequent crystal formation.[8][9] Slow cooling rates are crucial for growing larger, higher-quality crystals.[2]

Protocol:

  • Solvent Selection: Identify a solvent in which the phenoxyacetic acid compound exhibits high solubility at elevated temperatures and low solubility at room temperature or below.[10]

  • Dissolution: In an Erlenmeyer flask, dissolve the compound in a minimal amount of the chosen solvent by heating the mixture gently (e.g., on a hot plate). Add the solvent portion-wise until the solid is completely dissolved.[7]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with filter paper into a clean, pre-warmed flask.[11]

  • Cooling: Cover the flask (e.g., with a watch glass or aluminum foil with a few small holes) and allow it to cool slowly and undisturbed to room temperature.[9] To further promote slow cooling, the flask can be placed in an insulated container.[10]

  • Crystal Growth: Once the solution has reached room temperature, it can be placed in a refrigerator or an ice bath to maximize crystal yield.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the crystals with a small amount of the ice-cold crystallization solvent to remove any residual soluble impurities.[11]

  • Drying: Dry the crystals under vacuum or in a desiccator.[11]

Troubleshooting:

ProblemPossible CauseSolution
No crystals form upon cooling.The solution is not supersaturated; too much solvent was used.[11][12]Reheat the solution to evaporate some of the solvent and then allow it to cool again.[11] "Seeding" the solution with a tiny crystal of the pure compound can also induce crystallization.[12]
Oiling out (formation of liquid droplets instead of solid crystals).The compound's melting point is lower than the temperature at which it precipitates from the solution, or there are significant impurities.[12][13]Reheat the solution to redissolve the oil, add a small amount of additional solvent, and cool more slowly.[13]
Formation of fine powder or small crystals.Crystallization occurred too rapidly.[14]Ensure a slower cooling rate. Consider using a solvent in which the compound is slightly more soluble at the higher temperature.
Slow Evaporation

Principle: This is often the simplest method for growing single crystals.[8] A solution of the compound is prepared in a suitable solvent and left undisturbed, allowing the solvent to evaporate slowly. As the solvent evaporates, the concentration of the solute increases, eventually reaching supersaturation and leading to crystallization.[15] The rate of evaporation is a critical parameter; slower rates generally yield better quality crystals.[14]

Protocol:

  • Solvent Selection: Choose a solvent in which the compound is moderately soluble at room temperature.[16] A solvent that is too good will result in a supersaturated solution that may not crystallize, while a solvent that is too poor will not dissolve enough material.[6]

  • Solution Preparation: Dissolve the phenoxyacetic acid compound in the chosen solvent to create a clear, slightly undersaturated or saturated solution.

  • Evaporation Control: Transfer the solution to a clean vial or test tube. The rate of evaporation can be controlled by the opening of the container. For slower evaporation, cover the container with parafilm and poke a few small holes in it.[16] NMR tubes can also be effective for very slow evaporation.[14]

  • Crystal Growth: Place the container in a location free from vibrations and temperature fluctuations and allow the solvent to evaporate over several days to weeks.[8]

  • Isolation: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the remaining solvent.

  • Drying: Gently dry the crystals with a stream of inert gas or by blotting them on filter paper.

Troubleshooting:

ProblemPossible CauseSolution
No crystals form after a long period.The compound is too soluble in the chosen solvent.Try a solvent in which the compound is less soluble, or use a solvent mixture.[6]
A film or crust forms on the surface.Evaporation is too rapid, or the solution is too concentrated.Slow down the evaporation rate by further restricting the opening of the container. Start with a more dilute solution.
Oiling out.The compound is highly soluble, and the solution becomes too concentrated before crystallization can occur.Use a less effective solvent or a solvent system where the more volatile solvent is the one in which the compound is more soluble.[6]
Vapor Diffusion

Principle: This technique is particularly useful when only small amounts of the compound are available.[6] A solution of the compound is placed in a small, open container, which is then sealed inside a larger container holding a more volatile "antisolvent" in which the compound is insoluble. The vapor from the antisolvent slowly diffuses into the compound's solution, reducing the solute's solubility and inducing crystallization.[15]

Protocol:

  • Solvent System Selection: Choose a "good" solvent that readily dissolves the phenoxyacetic acid compound and a miscible "antisolvent" in which the compound is poorly soluble. The antisolvent should be more volatile than the good solvent.[6]

  • Setup:

    • Sitting Drop: Pipette a small volume (a few microliters to a milliliter) of the compound's solution into a small vial or on a microbridge. Place this inside a larger, sealed jar or beaker containing the antisolvent.[17][18]

    • Hanging Drop: Place a drop of the compound's solution on a siliconized glass coverslip and invert it over a well in a crystallization plate that contains the antisolvent.[18]

  • Equilibration: Seal the outer container and leave it undisturbed. The vapor from the antisolvent will slowly diffuse into the solution drop, causing the solubility of the compound to decrease.

  • Crystal Growth: Crystals should form within a few days to a couple of weeks.

  • Isolation: Carefully retrieve the crystals from the drop.

Troubleshooting:

ProblemPossible CauseSolution
No crystals form.Insufficient diffusion of the antisolvent or the solubility of the compound in the mixed solvent system is still too high.Ensure the antisolvent is sufficiently volatile. Try a different antisolvent in which the compound is even less soluble.
Amorphous precipitate forms.The change in solvent composition is too rapid, causing the compound to crash out of solution.Slow down the diffusion rate by increasing the distance between the solution and the antisolvent or by using a less volatile antisolvent.

digraph "Vapor_Diffusion_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Start: Dissolve Compound\nin 'Good' Solvent"]; setup [label="Place Solution in Inner Vial"]; add_antisolvent [label="Add Volatile 'Antisolvent'\nto Outer Vial"]; seal [label="Seal Outer Vial"]; diffusion [label="Vapor Diffusion of\nAntisolvent into Solution"]; supersaturation [label="Supersaturation Reached"]; crystallization [label="Crystal Nucleation and Growth", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> setup; setup -> add_antisolvent; add_antisolvent -> seal; seal -> diffusion; diffusion -> supersaturation; supersaturation -> crystallization; }

Caption: A workflow diagram for the vapor diffusion crystallization technique.

Antisolvent Crystallization

Principle: In this method, a solution of the compound is prepared, and an "antisolvent" (a solvent in which the compound is insoluble but which is miscible with the primary solvent) is slowly added.[19] This addition reduces the solubility of the compound in the mixed solvent system, leading to supersaturation and crystallization.[20][21] The rate of antisolvent addition is a critical parameter for controlling crystal size and morphology.[22]

Protocol:

  • Solvent System Selection: Choose a solvent that dissolves the phenoxyacetic acid compound well and a miscible antisolvent in which the compound has very low solubility.[23]

  • Solution Preparation: Dissolve the compound in the primary solvent to create a clear solution.

  • Antisolvent Addition: Slowly add the antisolvent to the stirred solution. The antisolvent can be added dropwise or via a syringe pump for better control.

  • Crystal Formation: Observe for the point of initial turbidity (cloudiness), which indicates the onset of nucleation. Continue adding the antisolvent slowly until a sufficient amount of precipitate has formed.

  • Digestion: Allow the mixture to stir for a period (digestion) to allow the crystals to grow and mature.

  • Isolation, Washing, and Drying: Follow the same procedures as described for slow cooling crystallization.

Troubleshooting:

ProblemPossible CauseSolution
Amorphous solid or oil forms.The antisolvent was added too quickly, causing the compound to precipitate out of solution too rapidly.[20]Add the antisolvent at a much slower rate. Consider adding the solution of the compound to the antisolvent (reverse addition).[19]
Very fine crystals are produced.High level of supersaturation is generated quickly.Decrease the rate of antisolvent addition. Perform the crystallization at a slightly elevated temperature.
No precipitation occurs.The compound is still soluble in the solvent/antisolvent mixture.Add more antisolvent or choose a more effective antisolvent.

Conclusion

The successful crystallization of novel phenoxyacetic acid compounds is a critical step in their development as potential therapeutic agents. The choice of crystallization technique and the careful control of experimental parameters are essential for obtaining a crystalline form with the desired properties. By understanding the principles behind each method and systematically exploring different conditions, researchers can effectively navigate the challenges of crystallization and produce high-quality crystalline materials suitable for further characterization and formulation.

References

  • Arjun M (2025) Crystallization Processes and Polymorphic Control for Enhanced Drug Performance. J Mol Pharm Org Process Res 13: 279. [Link]

  • Lee, A. Y., et al. (2006). Achieving polymorph selectivity in the crystallization of pharmaceutical solids: basic considerations and recent advances. PubMed. [Link]

  • Micropore Technologies. Active Pharmaceutical Ingredient (API) Crystallisation. [Link]

  • Crystallization of small molecules. [Link]

  • Slow Evaporation Method. [Link]

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  • SOP: CRYSTALLIZATION. [Link]

  • Kubota, N. (2001). Strategy for control of crystallization of polymorphs. CrystEngComm, 3(48), 269-274. [Link]

  • Wong, S. Y. (2014). Control of polymorphism in continuous crystallization. DSpace@MIT. [Link]

  • PharmaCores. (2025). Why Polymorphism is Key in Drug Development! [Link]

  • Growing Crystals. MIT. [Link]

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  • Sitting Drop Vapor Diffusion. Hampton Research. [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. (2017). Acta Crystallographica Section A: Foundations and Advances, 73(a1), C1-C1. [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Kumar, R. S., et al. (2013). Studies on Growth, Crystal Structure and Characterization of Novel Organic Nicotinium Trifluoroacetate Single Crystals. IntechOpen. [Link]

  • Recrystallization. University of Richmond Blogs. [Link]

  • Crystallization of Organic Compounds. [Link]

  • S, S., & B, A. (2022). Three-Step Mechanism of Antisolvent Crystallization. Crystal Growth & Design, 22(6), 3737-3745. [Link]

  • Al-Obaidi, H., et al. (2023). Antisolvent Crystallization of Telmisartan Using Stainless-Steel Micromixing Membrane Contactors. Pharmaceutics, 15(5), 1362. [Link]

  • “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. (2022). International Journal of Pharmaceutical Research and Applications, 7(4), 886-897. [Link]

  • How to recrystallize phenoxyacetic acid. Quora. [Link]

  • Li, H., et al. (2013). Single-crystal growth of organic semiconductors. MRS Bulletin, 38(1), 28-33. [Link]

  • Single-crystal growth of organic semiconductors. DR-NTU. [Link]

  • Crystal Growth Techniques. [Link]

  • Nichols, L. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]

  • Crystallization in Organic Synthesis. Vapourtec. [Link]

  • Crystallization. Organic Chemistry at CU Boulder. [Link]

  • WO2013056488A1 - Phenoxyacetic acid derivative synthesis method.
  • Al-Zyadi, A. D., et al. (2023). The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. Crystal Growth & Design, 23(8), 5634-5645. [Link]

  • Problems with Recrystallisations. University of York. [Link]

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Method

Application Note &amp; Protocol: In Vitro Metabolic Stability of [2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid in Human Liver Microsomes

Introduction: The Critical Role of Metabolic Stability in Drug Discovery In the journey of a new chemical entity (NCE) from the laboratory to the clinic, understanding its metabolic fate is paramount. A compound's suscep...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a new chemical entity (NCE) from the laboratory to the clinic, understanding its metabolic fate is paramount. A compound's susceptibility to biotransformation by metabolic enzymes largely dictates its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1][2] Early assessment of metabolic stability allows for the strategic selection and optimization of drug candidates, weeding out compounds with undesirable pharmacokinetic properties, such as excessively rapid clearance, which would prevent them from maintaining therapeutic concentrations in the body.[3][4]

This document provides a comprehensive guide to assessing the in vitro metabolic stability of [2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid , an NCE featuring several key structural motifs: a phenoxyacetic acid core, a piperidine ring, and a sulfonyl group.[5][6] The protocol herein is designed for researchers, scientists, and drug development professionals, focusing on the use of human liver microsomes (HLMs) as a robust and widely accepted model for evaluating Phase I metabolism.[4][7] We will delve into the scientific rationale behind the experimental design, provide a detailed step-by-step protocol, and outline the necessary data analysis to determine key predictive parameters such as intrinsic clearance (CLint).

Scientific Principles of the Assay

The primary goal of this assay is to measure the rate at which [2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid is metabolized by drug-metabolizing enzymes. This is achieved by incubating the compound with a well-characterized enzymatic system and monitoring its disappearance over time.

2.1. The In Vitro System: Human Liver Microsomes (HLMs)

The liver is the body's primary metabolic hub.[3] For in vitro studies, subcellular fractions of the liver are often employed. Liver microsomes are vesicles formed from the endoplasmic reticulum of hepatocytes upon tissue homogenization. They are a cost-effective and high-throughput-compatible option, containing a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP450) superfamily.[4][7] While hepatocytes offer a more complete metabolic picture by including both Phase I and Phase II enzymes, HLMs are an excellent and standard starting point for specifically assessing CYP450-mediated metabolic liability.[3][4][8]

2.2. The Enzymatic Reaction and Essential Cofactors

The oxidative reactions catalyzed by CYP450 enzymes require a critical cofactor, Nicotinamide Adenine Dinucleotide Phosphate (NADPH), which provides the necessary reducing equivalents.[3][9] The metabolic reaction is initiated by the addition of an NADPH-regenerating system or NADPH itself to the incubation mixture containing the test compound and active microsomes.[7] The rate of disappearance of the parent compound is then directly proportional to its metabolic clearance.

Predicted Metabolic Fate of [2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid

The structure of the test compound presents several potential sites for metabolic transformation. A proactive analysis of these "metabolic soft spots" can aid in metabolite identification efforts and guide future medicinal chemistry optimization.

  • Piperidine Moiety: This saturated heterocycle is a common site for metabolism. Potential pathways include C-hydroxylation at positions alpha to the nitrogen, N-dealkylation (if substituted), or oxidation to form a lactam.[10][11] The piperidine ring itself can improve metabolic stability compared to other heterocycles.[12]

  • Phenoxyacetic Acid Moiety: The aromatic ring is susceptible to hydroxylation by CYP450 enzymes.[5][13] The acetic acid side chain could potentially undergo conjugation reactions, though this is primarily a Phase II process not prominent in standard HLM assays without specific cofactors like UDPGA.[14][15]

  • Aromatic Methyl Group: Alkyl groups on an aromatic ring are common sites for oxidation, typically proceeding from a benzyl alcohol to an aldehyde and finally to a carboxylic acid.

  • Sulfonyl Group: The sulfonyl functional group is generally considered to be metabolically stable and resistant to biotransformation.[16][17]

Below is a visualization of the likely metabolic pathways.

G cluster_piperidine Piperidine Metabolism cluster_aromatic Aromatic Ring Metabolism Parent [2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid Piperidine_OH Ring Hydroxylation Parent->Piperidine_OH CYP450 Lactam Lactam Formation Parent->Lactam CYP450 Aromatic_OH Aromatic Hydroxylation Parent->Aromatic_OH CYP450 Methyl_OH Methyl Group Oxidation (Alcohol -> Carboxylic Acid) Parent->Methyl_OH CYP450/ADH/ALDH

Caption: Predicted Phase I metabolic pathways for the test compound.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system through the inclusion of appropriate controls. Adherence to these steps ensures the generation of reliable and reproducible data.

4.1. Materials and Reagents

  • Test Compound: [2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid

  • Biological Matrix: Pooled Human Liver Microsomes (HLMs), stored at -80°C

  • Cofactor: NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or 100 mM NADPH stock in buffer

  • Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4

  • Positive Controls: Verapamil (high clearance), Diazepam (low clearance)[3]

  • Internal Standard (IS): A structurally similar but distinct compound for LC-MS/MS analysis (e.g., a stable isotope-labeled version of the test compound or another compound with similar chromatographic behavior).

  • Solvents: Acetonitrile (ACN) and Methanol (MeOH), LC-MS grade; Dimethyl sulfoxide (DMSO), ACS grade

  • Consumables: 96-well incubation plates, autosampler vials or plates, centrifuge

4.2. Preparation of Solutions

  • Test Compound & Control Stocks (10 mM): Prepare stock solutions of the test compound and positive controls (Verapamil, Diazepam) in 100% DMSO.

  • Intermediate Spiking Solutions (100 µM): Dilute the 10 mM stock solutions 1:100 in 50:50 ACN:Water. This reduces the final DMSO concentration in the incubation.

  • HLM Suspension: On the day of the experiment, thaw the HLMs rapidly in a 37°C water bath. Immediately place on ice and dilute with cold 100 mM potassium phosphate buffer (pH 7.4) to a final working concentration of 1.0 mg/mL.

  • NADPH Solution (Cofactor): Prepare the NADPH solution according to the manufacturer's instructions to achieve a final concentration of 1 mM in the incubation. Keep on ice until use.

4.3. Experimental Workflow

The following workflow diagram illustrates the key steps of the incubation procedure.

G start Start prep Prepare Reagents (Test Compound, Controls, HLM, NADPH) start->prep pre_incubate Pre-incubate HLM + Buffer + Compound (37°C for 5 min) prep->pre_incubate initiate Initiate Reaction (Add NADPH) pre_incubate->initiate incubate Incubate at 37°C (Sample at time points: 0, 5, 15, 30, 45, 60 min) initiate->incubate quench Quench Reaction (Add Cold ACN + Internal Standard) incubate->quench process Centrifuge to Pellet Protein (10 min at 4000 rpm) quench->process analyze Transfer Supernatant for LC-MS/MS Analysis process->analyze end End analyze->end

Caption: High-level workflow for the HLM stability assay.

4.4. Microsomal Incubation Procedure

This procedure should be performed in triplicate for the test compound and all controls.

  • Assay Plate Setup: To designated wells of a 96-well plate, add 1 µL of the 100 µM intermediate spiking solution of the test compound or positive controls.

  • Add Microsomes: Add 99 µL of the 1.0 mg/mL HLM suspension to each well. The final microsomal protein concentration will be ~0.5 mg/mL and the final substrate concentration will be 1 µM.

  • Negative Control (-NADPH): For a set of wells, add 99 µL of the HLM suspension and 1 µL of the test compound, but in the initiation step, add buffer instead of NADPH solution. This control measures non-enzymatic degradation.

  • Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 5-10 minutes in a shaking water bath or incubator.

  • Reaction Initiation: Start the reaction by adding 100 µL of the pre-warmed NADPH solution to each well. The time of this addition is considered T=0 . Note: The T=0 sample is taken immediately after adding NADPH by quenching the reaction as described below.

  • Sampling: At each designated time point (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells.

  • Reaction Termination (Quenching): To terminate the reaction, add 200 µL of ice-cold acetonitrile containing the internal standard to the appropriate wells at each time point.[9]

  • Sample Processing: Seal the plate, vortex for 2 minutes to ensure complete protein precipitation, and then centrifuge at 4,000 rpm for 10 minutes to pellet the precipitated protein.

  • Analysis: Carefully transfer the supernatant to a new 96-well plate or autosampler vials for LC-MS/MS analysis.

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its exceptional sensitivity and selectivity.[18][19][20][21]

5.1. Data Presentation: Suggested LC-MS/MS Parameters

The following table provides a starting point for method development. The exact parameters, especially the MRM transitions, must be optimized empirically for [2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid and the chosen internal standard.

ParameterSuggested ConditionRationale
LC Column C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.8 µm)Provides good retention and separation for a wide range of drug-like molecules.
Mobile Phase A 0.1% Formic Acid in WaterStandard acidic modifier for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reverse-phase chromatography.
Flow Rate 0.4 mL/minTypical for analytical scale columns.
Gradient 5% to 95% B over 3 minutesA generic fast gradient suitable for high-throughput screening.[18]
Injection Volume 5 µLBalances sensitivity with potential for column overload.
Ionization Mode Electrospray Ionization (ESI), PositiveThe presence of the piperidine nitrogen makes the molecule amenable to protonation.
Analysis Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring a specific precursor-product ion transition.
MRM Transitions To be determined by direct infusionThe precursor ion will be [M+H]+. Product ions will result from fragmentation of the parent molecule.

Data Analysis and Interpretation

6.1. Quantification and Plotting

The concentration of the test compound remaining at each time point is determined from a calibration curve. The data is then processed as follows:

  • Calculate the percentage of the test compound remaining at each time point relative to the T=0 sample.

  • Plot the natural logarithm (ln) of the "% Remaining" versus the incubation time (in minutes).

  • Perform a linear regression on the data points. The slope of this line is the elimination rate constant (-k).

6.2. Calculation of Metabolic Stability Parameters

The key parameters are calculated using the following equations.[19][22][23]

  • Elimination Rate Constant (k):

    • k = -1 * (Slope of the ln % Remaining vs. Time plot)

    • Units: min⁻¹

  • In Vitro Half-Life (t½):

    • t½ = 0.693 / k

    • Units: minutes

  • In Vitro Intrinsic Clearance (CLint):

    • CLint = (0.693 / t½) / (Microsomal Protein Conc. in mg/mL)

    • CLint = (Volume of Incubation in µL / t½ in min) / (mg of microsomal protein)

    • Units: µL/min/mg protein

6.3. Data Presentation: Example Calculation and Interpretation

Time (min)% Remainingln(% Remaining)
01004.61
5854.44
15604.09
30353.56
45203.00
60102.30
  • Linear Regression: y = -0.038x + 4.65 (R² = 0.995)

  • k: 0.038 min⁻¹

  • t½: 0.693 / 0.038 = 18.2 minutes

  • CLint (at 0.5 mg/mL): (0.693 / 18.2) / 0.5 = 76.1 µL/min/mg

Interpretation:

The calculated CLint value is used to classify the metabolic stability of the compound. While classification schemes can vary, a general guide is as follows:

  • Low Clearance: > 30 min half-life

  • Moderate Clearance: 15-30 min half-life[20][22]

  • High Clearance: < 15 min half-life

In this example, a half-life of 18.2 minutes suggests that [2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid has moderate metabolic stability under these in vitro conditions. This data is crucial for predicting in vivo hepatic clearance and guiding decisions for the next stages of drug development.[3][24][25]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
No degradation observed for test compound and positive control Inactive microsomes; Inactive NADPH.Verify the activity of the HLM lot with standard substrates. Prepare fresh NADPH solution.
High variability between replicates Pipetting errors; Inconsistent quenching.Use calibrated pipettes. Ensure rapid and consistent mixing after adding the quenching solution.
Compound disappears in the -NADPH control Chemical instability in buffer; Non-specific binding to plasticware.Assess compound stability in buffer alone. Use low-binding plates. Consider reducing incubation time.[26]
Poor recovery at T=0 Poor solubility; Non-specific binding; Matrix effects in LC-MS/MS.Check compound solubility in the final incubation buffer. Optimize sample extraction. Use a stable isotope-labeled internal standard.[27]

Conclusion

The in vitro metabolic stability assay using human liver microsomes is an indispensable tool in modern drug discovery. The protocol detailed in this application note provides a robust framework for evaluating the metabolic fate of [2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid. By determining the intrinsic clearance and half-life, researchers can make early, data-driven decisions, helping to prioritize compounds with favorable pharmacokinetic profiles and increasing the probability of success in later, more complex stages of development.

References

  • Patsnap Synapse. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study. [Link]

  • Al-Tannak, N. F., & Bagalagel, A. (2022, October 20). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. [Link]

  • Hutber, G. N., Lord, E. I., & Loughman, B. C. (1977). The Metabolic Fate of Phenoxyacetic Acids in Higher Plants. Journal of Experimental Botany. [Link]

  • Berger, B. M., & Schering, A. G. (2002, July 15). Quantitative structure-transformation relationships of sulfonylurea herbicides. Pest Management Science. [Link]

  • Pelkonen, O., & Raunio, H. (2005, June). In vitro screening of drug metabolism during drug development: can we trust the predictions?. Expert Opinion on Drug Metabolism & Toxicology. [Link]

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. [Link]

  • Li, A. C., et al. (2006). Automatic mass spectrometry method development for Drug discovery: application in metabolic stability assays. Combinatorial Chemistry & High Throughput Screening. [Link]

  • Shah, Z., et al. (2023, January 24). Development and validation of LC-MS/MS method for determining the metabolic stability, pharmacokinetics, and dose proportionality of a novel anti-inflammatory cofilin inhibitor. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Obach, R. S. (2007). Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development. Journal of Pharmacokinetics and Pharmacodynamics. [Link]

  • Attwa, M. W., et al. (2022, July 13). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Advances. [Link]

  • Abdelhameed, A. S., et al. (2023, March 2). Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. Molecules. [Link]

  • Kadi, A. A., et al. (2023, March 4). Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes. Pharmaceuticals. [Link]

  • Food and Drug Administration. (2017, October 25). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies.... [Link]

  • Patsnap Synapse. (2025, May 27). What are common issues in in vitro ADME assays?. [Link]

  • Food and Drug Administration. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. [Link]

  • Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

  • Zhou, Y., et al. (2011, June 18). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. Journal of Medicinal Chemistry. [Link]

  • In Vitro ADMET Laboratories. (2021, December 22). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. [Link]

  • Creative Bioarray. Hepatocyte Metabolic Stability. [Link]

  • Zhang, Y., et al. (2024, March 26). Research progress on piperidine-containing compounds as agrochemicals. Frontiers in Chemistry. [Link]

  • Casanova-Sáez, R., et al. (2024, November 9). Phenylacetic acid metabolism in land plants: novel pathways and metabolites. bioRxiv. [Link]

  • Armitage, J. M., et al. (2020). Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. Environmental Toxicology and Chemistry. [Link]

  • JETIR. (2023). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. [Link]

  • Bell, S., et al. (2022). Considerations for Improving Metabolism Predictions for In Vitro to In Vivo Extrapolation. Toxicological Sciences. [Link]

  • Ghattas, M. A., et al. (2017). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. Journal of Medicinal Chemistry. [Link]

  • Wikipedia. Piperidine. [Link]

  • ResearchGate. General structure of sulfonylurea antidiabetics depicting the pharmacophore. [Link]

  • PathBank. (2019, August 16). Phenylacetate Metabolism. [Link]

  • ResearchGate. (2019, July 12). How to calculate in vitro intrinsic clearance?. [Link]

  • Corning. A Comparison of USFDA and EMA Guidance in the Conduct of Enzyme Induction Studies In Vitro. [Link]

  • Lu, H., & Li, C. (2017). Challenges and Opportunities with Predicting in Vivo Phase II Metabolism via Glucuronidation from in Vitro Data. AAPS J. [Link]

  • ResearchGate. In vitro half-life and intrinsic clearance (CL int ) with predicted in.... [Link]

  • Abdelhameed, A. S., et al. (2024). Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method. Frontiers in Chemistry. [Link]

  • JRC Publications Repository. (2016). Development of an in vitro metabolic hepatic clearance method. [Link]

  • European Medicines Agency. (2012, June 21). Guideline on the investigation of drug interactions. [Link]

  • Certara. (2025, June 9). What are the most common in vitro drug-drug interaction study gaps?. [Link]

  • Chulkov, D., et al. (2026, March 16). Synthesis and Auxin-like Activity of Halogenated Alkylphenoxyacetic Acids. Molecules. [Link]

  • Food and Drug Administration. (2024, October 9). ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments. [Link]

  • Youth Medical Journal. (2022, August 27). The Evolution of Sulfonylureas as Hypoglycaemic Drugs Over Time.... [Link]

  • Wikipedia. Sulfonylurea. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of [2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid

Welcome to the technical support center for the synthesis of [2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-de...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of [2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this multi-step synthesis. This document moves beyond a simple protocol, focusing on the causality behind experimental choices to empower you to troubleshoot and enhance your yield and purity.

The synthesis of this molecule is logically approached as a two-stage process. First, the targeted functionalization of a 2-methylphenol (o-cresol) starting material to create the key intermediate, 2-Methyl-4-(piperidine-1-sulfonyl)phenol. This is followed by an O-alkylation reaction, specifically a Williamson ether synthesis, to append the acetic acid moiety. This guide is structured to address potential challenges in both stages of this rational synthetic pathway.

Diagram of Proposed Synthetic Pathway

Synthetic_Pathway cluster_0 Stage 1: Sulfonamide Formation cluster_1 Stage 2: Williamson Ether Synthesis A 2-Methylphenol (o-Cresol) B 4-Hydroxy-3-methyl- benzenesulfonyl chloride A->B  Chlorosulfonic Acid (ClSO3H)  Regioselective Sulfonation C 2-Methyl-4-(piperidine-1-sulfonyl)phenol (Intermediate) B->C  Piperidine, Base  (e.g., Pyridine, TEA) E Ethyl [2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetate C->E  Base (e.g., K2CO3), Solvent (e.g., Acetone)  SN2 Reaction F Haloacetic Acid Ester (e.g., Ethyl chloroacetate) D [2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid (Final Product) E->D  Base Hydrolysis (e.g., NaOH, H2O)  then Acidification (e.g., HCl)

Caption: Proposed two-stage synthesis of the target molecule.

Part 1: Troubleshooting Guide - Stage 1 (Sulfonamide Formation)

The primary challenges in this stage are controlling the regioselectivity of the initial sulfonation and ensuring the complete conversion to the desired sulfonamide.

Question: My initial chlorosulfonation of 2-methylphenol is giving me a mixture of isomers and low yield of the desired 4-sulfonyl chloride. How can I improve this?

Answer: This is a classic issue of regioselectivity in electrophilic aromatic substitution. The hydroxyl (-OH) and methyl (-CH3) groups are both ortho-, para-directing. You are aiming for substitution at the para-position relative to the strongly activating -OH group, which is sterically the most accessible.

Causality & Troubleshooting Steps:

  • Temperature Control is Critical: The reaction with chlorosulfonic acid is highly exothermic. Running the reaction at low temperatures (0-5 °C) is crucial to minimize the formation of undesired isomers and sulfone byproducts. High temperatures can lead to decreased selectivity.

  • Order of Addition: Add the 2-methylphenol slowly to an excess of cold chlorosulfonic acid. This ensures that the electrophile is always in excess, which can favor the thermodynamically more stable para-product.

  • Solvent Choice: While often run neat, using a non-reactive solvent like dichloromethane at low temperatures can help to better control the reaction temperature and improve selectivity.

  • Catalyst Influence: The use of a Lewis acid like aluminum chloride or ferric chloride in conjunction with a milder chlorinating agent like sulfuryl chloride (SO2Cl2) can significantly enhance para-selectivity.[1][2][3] Sulfur-containing catalysts, such as certain poly(alkylene sulfide)s, have been shown to be particularly effective in directing para-chlorination, a related electrophilic substitution.[2][3]

Optimized Conditions for Para-Selective Sulfonation:

ParameterRecommended ConditionRationale
Temperature 0-5 °CMinimizes side reactions and improves regioselectivity.
Reagent Sulfuryl Chloride (SO2Cl2)Milder than chlorosulfonic acid, offering better control.
Catalyst AlCl3 or FeCl3Activates the chlorinating agent and enhances para-direction.[2][3]
Solvent Dichloromethane (DCM)Aids in temperature control and reaction homogeneity.
Question: The reaction of my sulfonyl chloride intermediate with piperidine is sluggish or incomplete. What is causing this?

Answer: The formation of a sulfonamide from a sulfonyl chloride and a secondary amine like piperidine is generally a robust reaction.[4][5][6] If it is proceeding poorly, the issue likely lies with acid management, reagent quality, or steric hindrance.

Causality & Troubleshooting Steps:

  • Acid Scavenging: The reaction generates one equivalent of hydrochloric acid (HCl), which will protonate the piperidine, rendering it non-nucleophilic. You must include at least one equivalent of a non-nucleophilic base to neutralize this acid.

    • Recommended Bases: Pyridine (can also act as a catalyst), or triethylamine (TEA). Use of an excess of piperidine (2.2 equivalents) can also work, where one equivalent acts as the nucleophile and the other as the acid scavenger.

  • Reagent Purity: Ensure your piperidine is free of water and other impurities. The sulfonyl chloride intermediate can be sensitive to moisture and may decompose if not handled under anhydrous conditions.[4] It is often best to use the crude sulfonyl chloride immediately in the next step without purification.[4]

  • Reaction Temperature: While the reaction often proceeds well at room temperature, gentle warming (40-50 °C) can increase the reaction rate if it is slow.

  • Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are ideal.

Protocol: One-Pot Sulfonamide Formation

G start Dissolve 2-Methylphenol in DCM step1 Cool to 0-5°C start->step1 step2 Slowly add Chlorosulfonic Acid step1->step2 step3 Stir for 1-2h at 0-5°C step2->step3 step4 Quench on ice-water step3->step4 step5 Extract crude sulfonyl chloride with DCM step4->step5 step6 Add Piperidine & Pyridine to crude extract step5->step6 step7 Stir at RT overnight step6->step7 end Aqueous workup & Isolation of Intermediate step7->end

Caption: Workflow for one-pot sulfonamide intermediate synthesis.

Part 2: Troubleshooting Guide - Stage 2 (Williamson Ether Synthesis)

The Williamson ether synthesis is a classic S_N2 reaction to form an ether from an alkoxide and an organohalide.[7][8][9] The primary challenges here are ensuring complete deprotonation of the phenol, avoiding side reactions of the alkylating agent, and driving the reaction to completion.

Question: My yield of the final product is low, and I recover a lot of the starting phenol intermediate. What's wrong?

Answer: This strongly indicates incomplete deprotonation of the phenolic hydroxyl group or insufficient reactivity of the electrophile. The phenoxide anion is the active nucleophile, and its concentration must be maximized for the reaction to proceed efficiently.[7][9]

Causality & Troubleshooting Steps:

  • Choice of Base: Phenols are more acidic than aliphatic alcohols, but a sufficiently strong base is still required for complete deprotonation.

    • Weak Bases (e.g., NaOH in water): While usable, the presence of water can lead to competing hydrolysis of the haloacetic acid ester.[10]

    • Stronger Bases (e.g., K2CO3, Cs2CO3): Anhydrous potassium or cesium carbonate in an aprotic polar solvent like acetone, DMF, or acetonitrile is highly effective.[8] This generates the phenoxide in situ under anhydrous conditions.

  • Alkylating Agent Reactivity: The reactivity of the haloacetic acid or its ester follows the order I > Br > Cl. Using ethyl bromoacetate instead of ethyl chloroacetate will significantly increase the reaction rate.[11]

  • Solvent Selection: Aprotic polar solvents are ideal as they solvate the cation of the base (e.g., K+) without solvating the phenoxide anion, leaving it highly nucleophilic.[8]

    • Good Choices: Acetone, Dimethylformamide (DMF), Acetonitrile.

    • Avoid: Protic solvents like ethanol or water if possible, as they can slow the reaction rate.[8]

  • Phase Transfer Catalysis (PTC): In a two-phase system (e.g., aqueous NaOH and an organic solvent), a phase transfer catalyst like tetrabutylammonium bromide can be used. The catalyst shuttles the phenoxide from the aqueous phase to the organic phase to react with the alkylating agent, which can be very effective and avoids the need for strictly anhydrous conditions.[7][12][13]

Question: My reaction produces a significant amount of an undesired byproduct instead of the ether. How do I identify and prevent this?

Answer: The most likely side reaction is the hydrolysis of your haloacetic acid ester by the base, especially if water is present, forming glycolic acid. If you are using the haloacetic acid directly, a potential side reaction is the formation of a polyester byproduct.

Causality & Troubleshooting Steps:

  • Ester Hydrolysis: If using an ester like ethyl chloroacetate with a base like NaOH in the presence of water, the ester can be saponified to sodium chloroacetate and ethanol. This is why anhydrous conditions with bases like K2CO3 are preferred.

  • Work-up and Purification: The final product is a carboxylic acid. This allows for a straightforward purification strategy.

    • Acid-Base Extraction: After the reaction, the mixture can be dissolved in an organic solvent and washed with a dilute basic solution (e.g., sodium bicarbonate). The desired carboxylic acid product will move into the aqueous basic layer as its carboxylate salt, leaving behind unreacted neutral starting materials or byproducts. The aqueous layer can then be isolated and re-acidified with HCl to precipitate the pure product, which can be collected by filtration.[14][15]

Optimized Conditions for Williamson Ether Synthesis:

ParameterRecommended ConditionRationale & Citation
Phenol Substrate 2-Methyl-4-(piperidine-1-sulfonyl)phenol1.0 equivalent
Base Anhydrous K2CO3 or Cs2CO31.5 - 2.0 equivalents for complete deprotonation.
Alkylating Agent Ethyl bromoacetate1.1 - 1.2 equivalents; more reactive than chloro-ester.[11]
Solvent Acetone or DMFAprotic polar solvent enhances nucleophilicity.[8]
Temperature 50-80 °C (Reflux)Provides sufficient thermal energy for the S_N2 reaction.[8]
Reaction Time 4-12 hoursMonitor by TLC until starting material is consumed.

Part 3: Frequently Asked Questions (FAQs)

Q1: Why use ethyl chloroacetate followed by hydrolysis instead of reacting directly with chloroacetic acid? Reacting the phenoxide directly with chloroacetic acid involves two acidic protons (the phenol and the carboxylic acid). This requires careful control of stoichiometry with a strong base, and can lead to solubility issues and side reactions. The two-step esterification followed by hydrolysis is often cleaner, higher yielding, and easier to purify.[16][17]

Q2: How do I properly purify the final carboxylic acid product? The most effective method is purification by pH adjustment and extraction, followed by recrystallization.[14]

  • After the hydrolysis step, the reaction mixture will be basic.

  • Wash with an organic solvent (e.g., ethyl acetate) to remove any non-acidic impurities.

  • Slowly acidify the aqueous layer with cold 6M HCl until the pH is ~1-2. The product should precipitate.[15]

  • Collect the solid product by vacuum filtration.

  • Recrystallize the crude product from a suitable solvent, such as an ethanol/water mixture, to obtain high-purity crystals.[14][18]

Q3: My final product has a brownish color. What is the cause and how can I remove it? A tan or brown color often indicates the presence of phenolic impurities, likely from unreacted starting material that has undergone some oxidation.[14] This can be removed during purification. Adding a small amount of activated charcoal to the hot solution during recrystallization can help decolorize the product before hot filtration.[14]

Q4: Can I use microwave-assisted heating to speed up the Williamson ether synthesis step? Yes, microwave-enhanced technology has been shown to significantly reduce reaction times for Williamson ether syntheses, sometimes from hours to minutes, and can also improve yields.[7][8] This is an excellent option for rapid library synthesis or optimization studies.

Q5: What analytical techniques should I use to monitor the reaction progress? Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system like ethyl acetate/hexanes. The starting phenol, the intermediate ester, and the final carboxylic acid product should all have distinct Rf values, allowing you to track the disappearance of starting material and the appearance of the product.

References

  • Williamson ether synthesis - Wikipedia. (n.d.). Retrieved March 18, 2026, from [Link]

  • Olson, J. P., & Sabat, M. (2007). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 129(43), 13407–13418. [Link]

  • Williamson ether synthesis. (2021, October 23). In Wikipedia. Retrieved March 18, 2026, from [Link]

  • Silber, J. H. (1981). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 58(1), 68. [Link]

  • An Ether Synthesis Using Phase Transfer Catalysis | Journal of Chemical Education. (n.d.). Retrieved March 18, 2026, from [Link]

  • Willis, M. C., et al. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(30), 10954-10957. [Link]

  • How to recrystallize phenoxyacetic acid - Quora. (n.d.). Retrieved March 18, 2026, from [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. (n.d.). Retrieved March 18, 2026, from [Link]

  • CN106083564A - The synthesis of a kind of 2,6 dimethyl phenoxyacetic acids and purification process - Google Patents. (n.d.).
  • One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride | Request PDF - ResearchGate. (n.d.). Retrieved March 18, 2026, from [Link]

  • Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Retrieved March 18, 2026, from [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group - Princeton University. (2023, September 28). Retrieved March 18, 2026, from [Link]

  • An improved Williamson ether synthesis using phase transfer catalysis - Semantic Scholar. (1975, December 23). Retrieved March 18, 2026, from [Link]

  • Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review - PMC. (n.d.). Retrieved March 18, 2026, from [Link]

  • The Williamson Ether Synthesis. (n.d.). Retrieved March 18, 2026, from [Link]

  • 2-[(4'-methyl- piperidino)-sulphonyl]-4- chloro-phenoxy acetic acid ethyl ester (S 1A). (n.d.). Retrieved March 18, 2026, from [Link]

  • (PDF) Synthesis of New Sulphonamide Phenoxyacetic Derivatives - ResearchGate. (2016, August 9). Retrieved March 18, 2026, from [Link]

  • Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved March 18, 2026, from [Link]

  • Williamson Synthesis of Phenoxyacetic Acid | PDF | Ether | Chemical Reactions - Scribd. (n.d.). Retrieved March 18, 2026, from [Link]

  • CN103058855A - Method for synthesizing phenoxyacetic acid derivative - Google Patents. (n.d.).
  • Solvent-induced selectivity of Williamson etherification in the pursuit of amides resistant against oxidative degradation - PMC. (2020, June 25). Retrieved March 18, 2026, from [Link]

  • para-Selective chlorination of cresols and m-xylenol using sulfuryl chloride in the presence of poly - -ORCA - Cardiff University. (n.d.). Retrieved March 18, 2026, from [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved March 18, 2026, from [Link]

  • Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols - MDPI. (2021, July 8). Retrieved March 18, 2026, from [Link]

  • On the para-selective chlorination of ortho-cresol | Request PDF - ResearchGate. (n.d.). Retrieved March 18, 2026, from [Link]

  • Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols - ResearchGate. (2021, July 8). Retrieved March 18, 2026, from [Link]

  • Regioselective synthesis of important chlorophenols in the presence of methylthioalkanes with remote SMe, OMe or OH substituents | Request PDF - ResearchGate. (2025, August 6). Retrieved March 18, 2026, from [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges of Phenoxyacetic Acid Derivatives in Assays

From the desk of the Senior Application Scientist Welcome to the technical support center. As researchers developing novel therapeutics based on the phenoxyacetic acid scaffold, you are working with a chemical class know...

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Author: BenchChem Technical Support Team. Date: March 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center. As researchers developing novel therapeutics based on the phenoxyacetic acid scaffold, you are working with a chemical class known for its diverse biological activities, from synthetic auxins to selective COX-2 inhibitors.[1][2] However, the very properties that make these compounds effective—often their lipophilicity and rigid structure—can also create significant challenges in the lab, particularly with aqueous solubility.

Inaccurate concentration due to poor solubility is a primary source of non-reproducible data and misleading structure-activity relationships (SAR). This guide is designed to provide you with both foundational knowledge and actionable protocols to diagnose and overcome these solubility hurdles, ensuring the integrity and reliability of your experimental results.

Section 1: Foundational FAQs

This section addresses the most common initial questions researchers face when working with phenoxyacetic acid derivatives.

Q1: Why are my phenoxyacetic acid derivatives showing poor solubility in aqueous assay buffers?

A1: The solubility challenge with this class of compounds is rooted in their fundamental chemical structure. They possess a dual nature:

  • A Lipophilic Core: The phenoxy group (a phenyl ring attached to an ether oxygen) is inherently nonpolar and hydrophobic. As you add more substituents to the ring, especially other nonpolar groups, the lipophilicity (often measured as LogP) increases, further driving down aqueous solubility.[3]

  • A Polar Acidic Group: The acetic acid moiety (-OCH₂COOH) is polar and ionizable. While this group provides some water solubility, its effectiveness is highly dependent on the pH of the solution.[4]

At a neutral pH of ~7.4, typical for many biological assays, the carboxylic acid group (with a pKa often around 3-4) is deprotonated and negatively charged.[4][5] While this helps, the large, nonpolar portion of the molecule often dominates, leading to low overall solubility in water-based buffers. Furthermore, the planar nature of the aromatic ring can promote strong crystal lattice packing in the solid state, requiring significant energy to break apart and dissolve.[6]

Q2: I have a new phenoxyacetic acid derivative. Where do I start with solubilization?

A2: The universally accepted starting point is to prepare a high-concentration stock solution in 100% dimethyl sulfoxide (DMSO).[7][8] DMSO is a powerful, aprotic polar solvent capable of dissolving a vast range of organic molecules, making it an indispensable tool in drug discovery.[9][10]

Your initial steps should be:

  • Create a Concentrated Stock: Aim for a high, round number like 10 mM, 20 mM, or even 50 mM in 100% DMSO. This minimizes the volume of DMSO you'll need to add to your assay later.[11]

  • Assess Solubility: After preparing the stock, visually inspect it for any undissolved particulate matter. Let it sit at room temperature for at least an hour and re-inspect. If particulates are visible, the compound is not fully soluble at that concentration even in pure DMSO. You may need to gently warm the solution or use sonication to aid dissolution.[11]

  • Store Properly: Once dissolved, store these stock solutions at -20°C or -80°C to maintain long-term stability. Avoid repeated freeze-thaw cycles, which can cause the compound to fall out of solution.[7]

Starting with a validated, fully dissolved DMSO stock is the critical first step before attempting any dilutions into aqueous media.[8]

Q3: What is the maximum concentration of DMSO I can use in my assay without causing artifacts?

A3: This is a critical question, as DMSO itself can impact biological systems. High concentrations can lead to cytotoxicity, enzyme inhibition or activation, and other off-target effects.[7] The tolerance for DMSO varies significantly between assay types. Always run a "vehicle control" containing the same final concentration of DMSO as your test samples to account for any solvent effects.

Assay TypeRecommended Max Final DMSO %Rationale & Considerations
Cell-Based Assays (General) ≤ 0.5% Many cell lines show signs of stress or altered gene expression above 0.5% DMSO. Some robust lines may tolerate up to 1%, but this must be validated.
High-Throughput Screening (HTS) 0.1% - 1% HTS often requires a balance between compound solubility and minimizing solvent effects across many targets. Consistency is key.[7]
Primary & Stem Cell Assays ≤ 0.1% These cells are often highly sensitive to solvent toxicity. The lowest possible concentration should be used.
Biochemical/Enzyme Assays ≤ 2% Purified enzymes are often more tolerant to DMSO than whole cells. However, you must verify that DMSO does not directly inhibit or activate your target protein.
In Vivo Animal Studies ≤ 2% Higher concentrations can cause local irritation and systemic toxicity. The specific formulation is highly regulated for animal welfare.[7]
Q4: My compound seems to dissolve in DMSO, but "crashes out" as a precipitate when diluted into my aqueous buffer. What's happening?

A4: This is a very common phenomenon known as precipitation upon dilution. You have created a supersaturated solution. The compound was stable in the high-energy, solvent-rich environment of 100% DMSO. When you dilute this into an aqueous buffer, the solvent environment changes dramatically and can no longer support the high concentration of your lipophilic compound, causing it to precipitate out of solution.[12] This is a clear sign that a simple DMSO stock is insufficient and you need to employ more advanced solubilization strategies.

Section 2: In-Depth Troubleshooting Guides & Protocols

When simple dilution of a DMSO stock fails, a systematic approach is necessary. The following guides provide strategies and step-by-step protocols to address these more challenging solubility issues.

Systematic Approach to Solubilization

The following workflow provides a logical path for troubleshooting solubility issues with your phenoxyacetic acid derivatives.

G cluster_0 Step 1: Stock Preparation cluster_1 Step 2: Initial Test cluster_2 Step 3: Troubleshooting cluster_3 Step 4: Assay A Prepare 10-50 mM Stock in 100% DMSO B Dilute to Final Assay Conc. in Aqueous Buffer A->B C Visually Inspect for Precipitation B->C E Try Co-Solvents (e.g., 5-10% DMSO) C->E Yes G Solution is Clear: Proceed with Assay (Include Vehicle Control) C->G No D Try pH Adjustment (for acidic compounds) D->C F Use Solubility Enhancers (e.g., Cyclodextrins) D->F E->C E->D F->C H Precipitation Persists: Consider Compound Modification or Advanced Formulation F->H

Sources

Troubleshooting

Technical Support Center: Strategies for Mitigating Off-Target Effects of Piperidine-Sulfonyl Compounds

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with piperidine-sulfonyl compounds. This guide is designed to provide in-depth, actionable insights into u...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with piperidine-sulfonyl compounds. This guide is designed to provide in-depth, actionable insights into understanding and mitigating off-target effects associated with this prevalent chemical scaffold. We will delve into the underlying principles of off-target interactions, provide detailed experimental protocols for their identification, and offer medicinal chemistry strategies to enhance selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common off-target effects observed with piperidine-sulfonyl compounds?

A1: Piperidine-sulfonyl moieties are common in kinase inhibitors.[1] Consequently, their off-target effects often manifest as inhibition of unintended kinases, which can lead to a range of cellular toxicities.[2] Due to the structural similarities in the ATP-binding pockets across the human kinome, achieving absolute selectivity is a significant challenge.[3] Additionally, depending on the overall structure of the molecule, off-target effects can extend to other protein families, such as G-protein coupled receptors (GPCRs) and ion channels.[2]

Q2: My piperidine-sulfonyl compound is potent in biochemical assays but shows weak or no activity in cell-based assays. What could be the issue?

A2: This is a common challenge that can stem from several factors. Poor cell permeability is a primary suspect; the physicochemical properties of your compound may prevent it from reaching its intracellular target.[4] Metabolic instability is another possibility, where the compound is rapidly degraded by cellular enzymes. It is also possible that the compound is actively removed from the cell by efflux pumps.

Q3: I am observing unexpected cellular toxicity with my compound. How can I determine if this is an on-target or off-target effect?

A3: Differentiating on-target from off-target toxicity is a critical step. A key strategy is to test a structurally distinct inhibitor of the same primary target. If this second compound produces the same toxic phenotype, it is more likely an on-target effect. Conversely, if the toxicity is unique to your piperidine-sulfonyl compound, an off-target interaction is probable. Genetic approaches, such as siRNA or CRISPR-mediated knockdown of the intended target, can also help determine if the observed toxicity is dependent on the primary target.

Q4: What is the first step I should take to improve the selectivity of my lead compound?

A4: The initial step should be comprehensive profiling of your compound against a broad panel of kinases and other relevant off-target proteins.[5][6] This will provide a clear picture of its selectivity profile and guide your medicinal chemistry efforts. Understanding which kinases are being inhibited, even at lower potencies, is crucial for developing a rational strategy to mitigate these interactions.

Troubleshooting Guides

Issue 1: Unexpected Phenotype or Cellular Toxicity
  • Possible Cause: Inhibition of one or more unintended kinases that are critical for cell health and survival. For instance, off-target inhibition of kinases in the PI3K/AKT/mTOR pathway is a known source of toxicity.[7][8]

  • Troubleshooting Workflow:

    A Unexpected Phenotype/Toxicity Observed B Perform Broad Kinase Panel Screen A->B  Hypothesize  off-target effect C Identify Off-Target Hits B->C  Analyze  profiling data D Cross-reference Hits with Known Toxicity Pathways C->D  Literature search &  pathway analysis E Synthesize Analogs to Improve Selectivity D->E  Rational  design F Test Analogs in Cellular Assays E->F G Phenotype/Toxicity Mitigated? F->G H Yes: Proceed with Optimized Compound G->H I No: Re-evaluate SAR or Target Validity G->I

    Caption: Troubleshooting workflow for unexpected toxicity.

Issue 2: Poor Correlation Between Biochemical Potency and Cellular Activity
  • Possible Cause: Limited cell permeability or rapid metabolic degradation of the compound. The piperidine and sulfonyl groups can be sites of metabolic modification.

  • Troubleshooting Steps:

    • Assess Cell Permeability: Employ assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) to get an initial indication of passive diffusion.

    • Evaluate Metabolic Stability: Incubate the compound with liver microsomes or hepatocytes and quantify its degradation over time.

    • Medicinal Chemistry Modifications:

      • To improve permeability, modulate the lipophilicity (cLogP) of the molecule. This can be achieved by altering substituents on the piperidine ring or the aryl group of the sulfonamide.

      • To block metabolic sites, introduce fluorine atoms at suspected positions of oxidation.

      • Consider altering the point of attachment on the piperidine ring or the nature of the sulfonyl group to influence metabolic stability.[9]

Medicinal Chemistry Strategies for Improving Selectivity

Improving the selectivity of piperidine-sulfonyl compounds requires a detailed understanding of the structure-activity relationship (SAR) for both the on-target and off-target interactions.

Modification of the Piperidine Ring

The piperidine ring offers multiple vectors for modification. Substituents can be introduced to create steric hindrance that prevents binding to the ATP pocket of off-target kinases while being accommodated by the on-target kinase.

Modification StrategyRationaleExample Outcome
Introduction of bulky groups Create steric clashes in the binding sites of smaller off-target kinases.A bulkier substituent on the piperidine nitrogen may reduce off-target activity against a panel of related kinases.
Variation of substitution position Alter the exit vector of the substituent to better exploit unique features of the on-target binding site.Moving a substituent from the 3- to the 4-position of the piperidine ring can significantly alter the selectivity profile.
Introduction of polar groups Improve solubility and introduce specific hydrogen bonding interactions that may be favored by the on-target kinase.Addition of a hydroxyl or amide group can enhance selectivity by forming a key interaction with a specific residue in the target protein.[9]
Alterations to the Sulfonyl Moiety and its Substituents

The sulfonyl group and its attached aryl ring are critical for interaction with the kinase hinge region and can be modified to improve selectivity.

Modification StrategyRationaleExample Outcome
Substitution on the aryl ring Modulate electronic properties and create specific interactions with residues near the hinge-binding region.Introduction of a halogen or a small alkyl group can improve selectivity by exploiting subtle differences in the pockets of on- and off-target kinases.[10]
Replacement of the aryl group Explore different hydrogen bonding patterns and steric interactions.Replacing a phenyl ring with a pyridine or other heterocycle can alter the selectivity profile by introducing new hydrogen bond acceptors/donors.[11]
Bioisosteric replacement of the sulfonamide To alter physicochemical properties and potentially escape off-target interactions mediated by the sulfonamide group.Replacing the sulfonamide with a carboxamide can sometimes maintain on-target activity while reducing off-target effects.

Key Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

This protocol outlines a general procedure for assessing the selectivity of a piperidine-sulfonyl compound against a panel of kinases.

Principle: The ability of a test compound to inhibit the activity of a panel of kinases is measured, typically through quantifying the phosphorylation of a substrate.

Materials:

  • Test compound (piperidine-sulfonyl derivative)

  • Kinase panel (commercially available, e.g., from Promega[12] or Reaction Biology)

  • Kinase-specific substrates

  • ATP

  • Kinase reaction buffer

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase, the test compound at various concentrations, and the kinase-specific substrate in the appropriate reaction buffer.

  • Reaction Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the remaining kinase activity using a suitable detection reagent, such as the ADP-Glo™ system which quantifies the amount of ADP produced.

  • Data Analysis: Calculate the percent inhibition for each kinase at each compound concentration. Determine IC50 values for the on-target and any significantly inhibited off-target kinases.

Caption: Workflow for Kinase Selectivity Profiling.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method to confirm target engagement in a cellular environment.[13]

Principle: The binding of a ligand (your compound) to its target protein increases the protein's thermal stability.[7][14] This increased stability is detected by quantifying the amount of soluble protein remaining after a heat shock.

Materials:

  • Cultured cells expressing the target protein

  • Test compound

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease and phosphatase inhibitors

  • PCR tubes

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blot reagents

  • Primary antibody against the target protein

  • Secondary antibody (HRP-conjugated)

Procedure:

  • Cell Treatment: Treat cultured cells with your piperidine-sulfonyl compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS.

  • Heat Shock: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler. Include a non-heated control.

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein by Western blotting.

  • Data Analysis: Quantify the band intensities. A positive result is indicated by a shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control.

A Treat Cells with Compound B Harvest and Resuspend Cells A->B C Heat Shock at Temperature Gradient B->C D Lyse Cells C->D E Centrifuge to Pellet Aggregates D->E F Collect Supernatant (Soluble Proteins) E->F G Analyze by Western Blot for Target Protein F->G H Plot Melting Curve G->H

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Visualizing Signaling Pathways: The PI3K/AKT/mTOR Pathway

Many piperidine-sulfonyl compounds are developed as kinase inhibitors, and the PI3K/AKT/mTOR pathway is a frequently targeted cascade in cancer.[7][8][15] Off-target inhibition within this pathway can lead to significant side effects.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT Activates OffTarget1 Off-Target Kinase 1 OffTarget2 Off-Target Kinase 2 Inhibitor Piperidine-Sulfonyl Inhibitor Inhibitor->PI3K On-Target Inhibition Inhibitor->OffTarget1 Off-Target Inhibition Inhibitor->OffTarget2 Off-Target Inhibition

Caption: Inhibition of the PI3K pathway and potential off-targets.

References

  • Molecular basis for class side effects associated with PI3K/AKT/mTOR pathway inhibitors. (2019). Expert Opinion on Drug Metabolism & Toxicology, 15(9), 735-744. Available from: [Link]

  • Targeted Kinase Selectivity from Kinase Profiling Data. (2012). ACS Medicinal Chemistry Letters, 3(5), 375-380. Available from: [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (2012). Crossfire Oncology.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). In Probe-Based Assay Development in Drug Discovery. National Center for Biotechnology Information. Available from: [Link]

  • Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. (2012). Journal of Chemical Information and Modeling, 52(5), 1323-1333. Available from: [Link]

  • Targeted Kinase Selectivity from Kinase Profiling Data. (2012). Figshare. Available from: [Link]

  • Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. (2019). ACS Infectious Diseases, 5(4), 641-651. Available from: [Link]

  • Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). (2025). Molecules, 30(10), 2263. Available from: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). National Center for Biotechnology Information. Available from: [Link]

  • Sulfonamide derivatives targeting urease: Structural diversity and therapeutic potential. (2026). Journal of Molecular Structure, 1311, 138137.
  • PI3K/AKT/mTOR pathway. (n.d.). Wikipedia. Retrieved March 20, 2026, from [Link]

  • Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. (2023). Journal of Medicinal Chemistry, 66(21), 14457-14493. Available from: [Link]

  • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. (2021). International Journal of Molecular Sciences, 22(16), 8823. Available from: [Link]

  • Synthesis and Structure−Activity Relationships of β- and α-Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors with Oral Antitumor Efficacy. (2005). Journal of Medicinal Chemistry, 48(21), 6576-6587. Available from: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024). Bio-protocol, 14(15), e4927. Available from: [Link]

  • Targeting the PI3K/Akt/mTOR Pathway – Beyond Rapalogs. (2010). Oncotarget, 1(7), 560-574. Available from: [Link]

  • A Paradoxical AKT: Exploring the Promise and Challenges of PI3K/AKT/mTOR Targeted Therapies. (2023). Cancers, 15(13), 3373. Available from: [Link]

  • Inhibitor selectivity profiling. Inhibitors were screened against a... (n.d.).
  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). (2010). Journal of Medicinal Chemistry, 53(5), 2147-2157. Available from: [Link]

  • SYNTHESIS, SPECTRAL CHARACTERIZATION AND STRUCTURE-ACTIVITY RELATIONSHIP STUDIES ON SOME SULFONAMIDES BEARING PIPERIDINE NUCLEUS. (2026).
  • Targeting the PI3K/Akt/mTOR Pathway – Beyond Rapalogs. (2010). Semantic Scholar.
  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (2018).
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023). RSC Medicinal Chemistry, 14(8), 1546-1557. Available from: [Link]

  • Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4). (2018). ACS Medicinal Chemistry Letters, 9(11), 1138-1143. Available from: [Link]

  • Comparison of the Sulfonamide Inhibition Profiles of the β- and γ-Carbonic Anhydrases from the Pathogenic Bacterium Burkholderia pseudomallei. (2017). Molecules, 22(3), 444. Available from: [Link]

  • Structure activity relationship of piperidine derivatives. (n.d.).
  • From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. (2025). Preprints.org.
  • European Journal of Medicinal Chemistry. (2024). ePrints Soton.
  • Synthesis, DFT, ADMET, and Docking Studies of Novel Sulfonyl Piperidine Analogues Containing 2,3-dihydrobenzofuran-5-carboxamide. (2024). Bentham Science Publishers.
  • Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. (2022). Molecules, 27(16), 5370. Available from: [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry, 64(19), 14299-14366. Available from: [Link]

  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. (2015). BioMed Research International, 2015, 932182. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). International Journal of Molecular Sciences, 24(3), 2937. Available from: [Link]

  • Sulfonamide-Based Inhibitors of Aminoglycoside Acetyltransferase Eis Abolish Resistance to Kanamycin in Mycobacterium tuberculosis. (2016). ACS Infectious Diseases, 2(10), 698-710. Available from: [Link]

  • Trends in kinase drug discovery: targets, indications and inhibitor design. (2022). Nature Reviews Drug Discovery, 21(3), 205-227.
  • Identification of 2‑Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. (2023).

Sources

Optimization

Optimizing dosage and administration of [2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid in animal studies

Technical Support Center: [2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid A Guide to Dosage Optimization and Administration in Preclinical Animal Studies Welcome, researchers, to the technical support center for...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: [2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid

A Guide to Dosage Optimization and Administration in Preclinical Animal Studies

Welcome, researchers, to the technical support center for [2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid. As a novel investigational compound, navigating its preclinical development requires a robust understanding of its properties and a systematic approach to in vivo testing. This guide, structured in a question-and-answer format, is designed by application scientists to provide you with field-proven insights and troubleshooting strategies to ensure the integrity and success of your animal studies.

Section 1: Compound Characterization & Pre-Formulation FAQs

This section addresses the initial questions researchers may have before administering the first dose.

Q1: What is the probable mechanism of action for [2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid and why is this important for study design?

A1: Based on its chemical structure—specifically the phenoxy-acetic acid moiety—this compound is predicted to be a Peroxisome Proliferator-Activated Receptor (PPAR) agonist. PPARs are nuclear receptors that regulate gene expression involved in lipid and glucose metabolism, inflammation, and cell differentiation.[1][2] Understanding this is critical because it informs the anticipated pharmacological effects and potential class-specific toxicities. For instance, PPARγ activation is linked to fluid retention and weight gain, while PPARα activation can be associated with liver effects, particularly in rodents.[3][4][5] Your study design must include endpoints to monitor these potential effects.

Q2: What are the likely physicochemical properties of this compound, and how do they impact preclinical development?

A2: The presence of multiple aromatic rings and a sulfonyl group suggests that [2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid is likely a lipophilic molecule with low aqueous solubility. This profile is characteristic of Biopharmaceutics Classification System (BCS) Class II or IV compounds.[6] This is a critical challenge, as poor solubility can lead to low and erratic oral bioavailability, making it difficult to establish a clear dose-response relationship and potentially underestimating the compound's efficacy or toxicity.[6][7]

Q3: What essential in vitro data should be generated before proceeding to animal studies?

A3: A solid in vitro data package is the foundation for a successful in vivo study. It minimizes the use of animals and provides a rationale for dose and formulation selection.

Parameter Assay Rationale & Implication for In Vivo Studies
Aqueous Solubility Kinetic & Thermodynamic Solubility AssaysDetermines the intrinsic solubility in physiological buffers (e.g., pH 1.2, 6.8). Low solubility (<10 µg/mL) confirms the need for enabling formulations.
Permeability Caco-2 or PAMPA AssayAssesses the compound's ability to cross the intestinal barrier. Low permeability (Papp < 1 x 10⁻⁶ cm/s) may necessitate IV administration to assess systemic effects.
Metabolic Stability Liver Microsome or Hepatocyte IncubationsDetermines the rate of metabolism. High clearance suggests a short in vivo half-life, which may require more frequent dosing or a different administration route.
Plasma Protein Binding Equilibrium DialysisHigh plasma protein binding (>99%) means only a small fraction of the drug is free to exert its effect. This must be considered when correlating in vitro potency with in vivo plasma concentrations.
Cytotoxicity Cell-based assays (e.g., MTT, LDH)Provides a preliminary estimate of toxicity and can help guide the selection of the starting dose for in vivo tolerability studies.

Section 2: Formulation Development & Troubleshooting

Poor solubility is one of the most common hurdles in preclinical development. This section provides a logical workflow and troubleshooting tips for creating a viable dosing vehicle.

Formulation Selection Workflow

The choice of formulation is a critical determinant of a compound's in vivo performance. The following workflow provides a systematic approach to selecting an appropriate vehicle.

G Start Start: Compound Characterization Solubility Aqueous Solubility > 10 µg/mL? Start->Solubility Simple Use Simple Aqueous Vehicle (e.g., Saline, 0.5% HPMC) Solubility->Simple Yes Complex Proceed to Enabling Formulations Solubility->Complex No End Proceed to In Vivo Study Simple->End Screen Screen Solubilizing Excipients: - Co-solvents (PEG400, DMSO) - Surfactants (Tween 80, Kolliphor) - Cyclodextrins Complex->Screen Solution Is a stable solution achieved? Screen->Solution UseSolution Use Solution Formulation (e.g., 10% DMSO, 40% PEG400, 50% Saline) Solution->UseSolution Yes Suspension Develop Suspension (e.g., 0.5% MC, 0.1% Tween 80) Solution->Suspension No UseSolution->End Particle Particle Size Reduction? (Micronization) Suspension->Particle FinalSusp Use Homogenized Suspension Particle->FinalSusp Yes Particle->FinalSusp No (use as is) FinalSusp->End

Caption: Workflow for selecting a suitable formulation for in vivo studies.

Troubleshooting Formulation Issues

Q: My compound precipitates when I add it to the aqueous vehicle. What should I do?

A: This indicates you have exceeded the compound's solubility in the final formulation.

  • Verify Solubility Limits: First, ensure you are not trying to prepare a concentration that is too high. Refer back to your solubility screening data.

  • Improve Mixing: Use sonication or vortexing to ensure the compound is fully dispersed and dissolved.[8]

  • Gentle Warming: If the compound is heat-stable, gently warming the vehicle can sometimes help with initial dissolution.

  • pH Adjustment: The compound has an acetic acid group, making it weakly acidic. Adjusting the pH of the vehicle towards neutral or slightly basic may improve solubility, but ensure the pH is compatible with the route of administration.

  • Use a Co-solvent System: For many poorly soluble compounds, a multi-component system is necessary. A common approach is to first dissolve the compound in a small amount of an organic solvent like DMSO and then slowly add it to the aqueous vehicle containing surfactants or other polymers while vortexing.[8]

Q: I am observing high variability in plasma concentrations between animals in the same dose group. Could the formulation be the cause?

A: Absolutely. Formulation-related issues are a primary cause of high in vivo variability.

  • Inhomogeneous Suspension: If you are using a suspension, the compound may be settling over time. Ensure you re-suspend the formulation thoroughly by vortexing before dosing each animal.

  • Particle Size Variation: Inconsistent particle size can lead to differences in dissolution rate and absorption. If possible, use micronization to create a more uniform and smaller particle size distribution.

  • Dosing Inaccuracy: Ensure accurate administration. For oral gavage, improper technique can lead to dosing into the lungs instead of the stomach, which must be avoided.[9] For intravenous injections, ensure the full dose is administered without leakage.

Protocol: Preparation of a Suspension for Oral Gavage

This protocol describes the preparation of a 10 mg/mL suspension in a common vehicle.

  • Vehicle Preparation: Prepare a solution of 0.5% (w/v) methylcellulose (MC) or carboxymethyl cellulose (CMC) and 0.2% (v/v) Tween 80 in sterile water. Stir overnight to ensure complete dissolution of the polymer.

  • Weigh Compound: Accurately weigh the required amount of [2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid.

  • Wetting the Powder: In a glass mortar, add a few drops of the vehicle to the powder and triturate with a pestle to form a smooth, uniform paste. This step is crucial to prevent clumping.

  • Gradual Dilution: Slowly add the remaining vehicle to the mortar in small increments while continuously triturating to maintain a uniform suspension.

  • Homogenization: Transfer the suspension to a sterile container. Use a sonicator or a homogenizer to further reduce particle size and ensure a uniform dispersion.

  • Storage and Use: Store the suspension at 2-8°C. Before dosing, allow it to come to room temperature and vortex vigorously for at least 60 seconds to ensure homogeneity.

Section 3: Dose Selection & Administration Troubleshooting

This section focuses on the practical aspects of dosing animals and establishing a safe and effective dose range.

Q: How do I select the starting dose for my first animal study?

A: The starting dose for a Maximum Tolerated Dose (MTD) or dose-range finding study should be selected based on a combination of factors:

  • In Vitro Potency: Use the EC50 or IC50 from your most relevant in vitro functional assay. A common starting point is a dose that is expected to achieve a plasma concentration (Cmax) 1-5 times the in vitro EC50.

  • In Vitro Cytotoxicity: The dose should be well below concentrations that showed significant cytotoxicity in vitro.

  • Literature Data: If data exists for structurally similar PPAR agonists, use their non-toxic or efficacious dose ranges as a guide.[10]

  • Regulatory Guidance: For formal toxicology studies, regulatory guidelines (e.g., OECD, FDA) provide specific recommendations for dose selection.

Protocol: Single Ascending Dose (SAD) Study for MTD Estimation

Objective: To determine the maximum tolerated dose (MTD) and identify a dose range for subsequent efficacy studies.

  • Animal Model: Use a common rodent strain (e.g., C57BL/6 mice or Sprague-Dawley rats), with 3-5 animals per sex per group.[1]

  • Group Allocation: Assign animals to at least 4-5 groups: one vehicle control group and at least three escalating dose levels of the compound.

  • Dose Escalation Plan: A typical dose escalation might follow a modified Fibonacci sequence or a simple geometric progression (e.g., 2x or 3x).

Group Dose Level (mg/kg) Rationale
10 (Vehicle)Control for vehicle effects
210Low dose, expected to be well-tolerated
330Mid dose
4100High dose, approaching potential toxicity
5300Limit dose, or dose expected to show clear toxicity
  • Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).[9]

  • Monitoring: Observe animals daily for clinical signs of toxicity, including changes in body weight, food/water intake, posture, activity levels, and any visible signs of distress. Body weight is a highly sensitive indicator of general toxicity.

  • Endpoint: The MTD is typically defined as the highest dose that does not cause >10-15% body weight loss or any signs of significant, life-threatening toxicity.

Troubleshooting In Vivo Observations

Q: My animals are losing weight even in the vehicle control group. What does this mean?

A: This is a red flag that requires immediate investigation.

  • Vehicle Toxicity: Some vehicles, especially those with high concentrations of co-solvents like DMSO or certain surfactants, can cause local irritation or systemic toxicity. Consider running a separate study with just the vehicle to confirm its tolerability.

  • Procedural Stress: The stress of handling and dosing (especially oral gavage in untrained animals) can cause transient weight loss. Ensure handlers are proficient and that animals are properly acclimated.

  • Environmental Factors: Check for issues with housing, temperature, or diet that could be affecting all animals.

Q: I am observing unexpected mortality at a dose I predicted would be safe. What are the next steps?

A:

  • Stop Dosing: Immediately halt the study at that dose level.

  • Perform Necropsy: Conduct a gross necropsy on the deceased animals to look for obvious signs of organ toxicity (e.g., discoloration of the liver, enlarged spleen, gastrointestinal irritation).

  • Re-evaluate Formulation: Confirm the concentration and stability of your dosing formulation. A simple calculation error or a "hot spot" in a poorly made suspension could lead to an accidental overdose.

  • Consider Pharmacokinetics: The compound may have much higher bioavailability or a longer half-life than anticipated, leading to drug accumulation and toxicity. A preliminary pharmacokinetic study is highly recommended.

Section 4: Safety & Pharmacological Considerations for PPAR Agonists

As a likely PPAR agonist, your compound may exhibit class-specific effects that are crucial to understand and monitor.

General PPAR Signaling Pathway

PPARs form heterodimers with the Retinoid X Receptor (RXR) and bind to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.

Ligand PPAR Agonist (e.g., Compound X) PPAR PPAR Ligand->PPAR binds Heterodimer PPAR/RXR Heterodimer PPAR->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (DNA Response Element) Heterodimer->PPRE binds to Transcription Modulation of Gene Transcription PPRE->Transcription Response Biological Response (Metabolism, Inflammation) Transcription->Response

Sources

Troubleshooting

Troubleshooting mass spectrometry analysis of sulfonyl-containing compounds

Technical Support Center: Mass Spectrometry of Sulfonyl-Containing Compounds Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot the...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Mass Spectrometry of Sulfonyl-Containing Compounds

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot the unique physicochemical challenges associated with sulfonylureas, sulfonamides, and related sulfonyl-containing compounds. These molecules are notoriously sensitive to source conditions, often leading to signal degradation, adduct formation, and confusing fragmentation patterns. This guide will walk you through the causality of these issues and provide self-validating protocols to ensure absolute scientific integrity in your analytical assays.

The Ionization Mode Dilemma: Overcoming Signal Dilution

FAQ: Why is my sulfonamide signal so weak and split across multiple masses in positive ion mode?

The Causality: Historically, many LC-MS workflows default to positive electrospray ionization (ESI+). However, the highly polarized oxygen atoms on the sulfonyl group (-SO₂-) act as strong Lewis bases. In the gas phase, they aggressively coordinate with ambient alkali metals (Na⁺, K⁺) present in your solvents, glassware, or biological matrices. This coordination splits your total ion current across multiple precursor channels (e.g., [M+H]⁺, [M+Na]⁺, [M+K]⁺), drastically reducing the absolute intensity and signal-to-noise (S/N) ratio of your target peak[1].

The Solution: Switch to negative ionization mode (ESI-). The nitrogen atom adjacent to the electron-withdrawing sulfonyl group is relatively acidic (pKa ~5–7). This makes deprotonation highly favorable. Operating in negative mode collapses the ion current into a single, highly abundant [M-H]⁻ pseudomolecular ion, effectively eliminating adduct interference and simplifying the spectral readout[1].

Quantitative Comparison of Ionization Modes for Sulfonamides

Analytical ParameterPositive Ion Mode (ESI+ / LDI+)Negative Ion Mode (ESI- / APCI-)
Dominant Precursor [M+H]⁺, [M+Na]⁺, [M+K]⁺[M-H]⁻
Adduct Interference High (Complex alkali metal peaks)[1]Low to None (Single deprotonated ion)[1]
Signal-to-Noise (S/N) Variable (Split ion current)Significantly Higher[1]
Dynamic Range Matrix-dependent1.6 – 500 μg L⁻¹[2]
Limit of Quantitation (LOQ) Typically >10 μg L⁻¹2 – 14 μg L⁻¹[2]
Extraction Recovery ~60 - 85%77.5 – 101.5% (RSD < 10%)[2]

The In-Source Fragmentation (ISF) Dilemma

FAQ: I am seeing a massive peak at exactly -64 Da from my target mass. Is my compound degrading in the autosampler vial?

The Causality: This is rarely vial degradation; it is almost certainly In-Source Fragmentation (ISF). The S-N bond in sulfonamides is highly sensitive to thermal and electrical stress. When exposed to high capillary temperatures or excessive declustering potentials in the MS source, the deprotonated molecule undergoes a gas-phase Smiles-type intramolecular rearrangement[3]. This rearrangement forces the extrusion of a neutral sulfur dioxide molecule (SO₂, 64 Da), resulting in the formation of an anilide anion (m/z 92)[3]. For specific N-acyl aromatic sulfonamides, this rearrangement can also drive an N-O exchange, yielding a phenoxide ion[3].

In positive mode, the mechanism differs but the fragility remains: N-protonation triggers spontaneous S-N bond dissociation, forming an intermediate [sulfonyl cation/aniline] complex governed by outer-sphere electron transfer[4]. If you do not strictly control source energy, your precursor ion will be destroyed before it ever reaches the first quadrupole.

Fragmentation Precursor Deprotonated Sulfonamide [M-H]- Rearrangement Smiles-Type Rearrangement (Gas Phase) Precursor->Rearrangement SO2 Neutral SO2 Loss (-64 Da) Rearrangement->SO2 Phenoxide Phenoxide Ion (N-O Exchange) Rearrangement->Phenoxide N-acyl Derivatives Anilide Anilide Anion (m/z 92) SO2->Anilide Standard Cleavage

Gas-phase fragmentation and SO2 extrusion pathway of sulfonamides.

Self-Validating Protocol: Optimizing Source Parameters for Sulfonyls

To prevent ISF and ensure accurate quantitation, you must systematically titrate your source parameters. Do not rely on default auto-tune settings, as they often apply too much energy for fragile sulfonyl bonds.

Methodology: Step-by-Step Source Optimization

  • Step 1: Baseline Assessment Infuse a 100 ng/mL standard of your sulfonyl compound at 10 µL/min. Set the MS to full scan mode (m/z 50–1000). Identify the intact [M-H]⁻ peak and the [M-H-64]⁻ (SO₂ loss) fragment peak.

  • Step 2: Capillary Temperature Titration Begin with the source temperature at 400°C. Decrease the temperature in 25°C decrements down to 250°C. Causality: Lowering the thermal kinetic energy prevents the activation energy threshold for the Smiles rearrangement from being reached.

  • Step 3: Declustering Potential (DP) Attenuation Set the DP (or Cone Voltage, depending on your vendor) to 100 V. Decrease it in 10 V decrements down to 20 V. Causality: High electrical potentials accelerate ions through the ambient gas in the source region, causing premature, energetic collisions that shatter the S-N bond.

  • Step 4: The Self-Validating Check Your method is only valid if it proves its own stability. Calculate the ratio of the Intact Precursor Area to the Fragment Area ([M-H]⁻ / [M-H-64]⁻). A robust, self-validating method must maintain a ratio of ≥ 5:1. If the fragment is still dominant, return to Step 2 and further reduce thermal/electrical energy, or switch to a softer ionization technique like APCI(-)[2].

Optimization Start Assess Precursor Ion Signal CheckAdducts Are Alkali Adducts Present? ([M+Na]+, [M+K]+) Start->CheckAdducts SwitchNeg Switch to ESI(-) Monitor [M-H]- CheckAdducts->SwitchNeg Yes CheckISF Monitor [M-H-64]- Peak (SO2 Loss) CheckAdducts->CheckISF No SwitchNeg->CheckISF LowerTemp Decrease Capillary Temp (e.g., 350°C -> 250°C) CheckISF->LowerTemp High ISF Validate Validate: Precursor > Fragment (Self-Validating State) CheckISF->Validate Low ISF LowerDP Attenuate Declustering Potential / Cone Voltage LowerTemp->LowerDP LowerDP->Validate

Step-by-step diagnostic workflow for optimizing sulfonyl MS parameters.

References

  • [2] Title: High-Throughput Quantitation of Seven Sulfonamide Residues in Dairy Milk using Laser Diode Thermal Desorption-Negative Mode Atmospheric Pressure Chemical Ionization Tandem Mass Spectrometry. Source: ACS Publications.2

  • [1] Title: MoS2-Assisted LDI Mass Spectrometry for the Detection of Small Molecules and Quantitative Analysis of Sulfonamides in Serum. Source: ACS Publications.1

  • [4] Title: Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. Source: ACS Publications. 4

  • [3] Title: CID fragmentation of deprotonated N-acyl aromatic sulfonamides. Smiles-type and nitrogen-oxygen rearrangements. Source: National Institute of Standards and Technology (NIST). 3

Sources

Optimization

Technical Support Center: Enhancing the Bioavailability of Phenoxyacetic Acid Drugs

Welcome to the Technical Support Center for drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to address the challenges asso...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to address the challenges associated with enhancing the oral bioavailability of phenoxyacetic acid-based drugs. Our focus is on providing scientifically sound strategies and field-proven insights to support your experimental design and formulation development efforts.

Introduction to Phenoxyacetic Acid Drugs and Bioavailability Challenges

Phenoxyacetic acid and its derivatives are a versatile scaffold in medicinal chemistry, forming the structural basis for a range of therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs) like tiaprofenic acid and accelofenac, diuretics such as ethacrynic acid, and lipid-lowering agents like fenofibrate.[1][2] A common challenge in the oral delivery of these drugs is their poor aqueous solubility, which can significantly limit their dissolution in the gastrointestinal (GI) tract and, consequently, their absorption and systemic bioavailability.[3]

Phenoxyacetic acid itself is a weak acid with a pKa of approximately 3.17, and many of its derivatives share this characteristic.[4] This means that in the acidic environment of the stomach (pH 1-3), these drugs will be predominantly in their non-ionized, less soluble form. While this lipophilic nature can favor membrane permeation, the initial dissolution step is often the rate-limiting factor for absorption.

This guide will explore various formulation strategies to overcome these solubility and bioavailability hurdles, providing a practical framework for researchers and scientists in the field.

Troubleshooting and FAQs: Strategies for Bioavailability Enhancement

This section is structured in a question-and-answer format to directly address common issues encountered during the development of phenoxyacetic acid drug formulations.

Solubility and Dissolution Rate Enhancement

Question: Our phenoxyacetic acid derivative shows very low aqueous solubility. What are the primary strategies to improve its dissolution rate?

Answer:

Improving the dissolution rate is the first critical step towards enhancing the bioavailability of poorly soluble phenoxyacetic acid drugs. Here are some key strategies:

  • pH Modification: As weak acids, the solubility of phenoxyacetic acid derivatives is pH-dependent. In the higher pH environment of the small intestine (pH 6-7.5), they will be in their more soluble ionized form. Formulating with alkalizing agents or using enteric coatings that release the drug in the small intestine can be a simple yet effective strategy.[5][6]

  • Salt Formation: Converting the acidic drug into a salt is a common and effective method to increase its solubility and dissolution rate.[3][7] For phenoxyacetic acid derivatives, forming salts with strong bases can significantly improve their aqueous solubility.

  • Particle Size Reduction: Reducing the particle size of the drug substance increases its surface area-to-volume ratio, which, according to the Noyes-Whitney equation, leads to a faster dissolution rate. Techniques like micronization and nanomilling can be employed to achieve this.[6]

Advanced Formulation Approaches

Question: We've tried basic solubility enhancement techniques with limited success. What advanced formulation strategies should we consider for our phenoxyacetic acid-based drug?

Answer:

For more challenging compounds, advanced formulation technologies can offer significant advantages. Below are some of the most effective approaches for phenoxyacetic acid derivatives:

What it is: A solid dispersion is a system where the drug (in a highly dispersed state, often amorphous) is distributed within an inert carrier matrix, usually a hydrophilic polymer.[4] This technique enhances solubility by preventing the drug from crystallizing and presenting it in a higher energy amorphous form.

Why it works for phenoxyacetic acid drugs: By dispersing the drug at a molecular level within a carrier like polyethylene glycol (PEG) or polyvinylpyrrolidone (PVP), the dissolution of the carrier dictates the release of the drug, leading to a rapid increase in drug concentration in the GI fluid.[4]

Experimental Protocol: Preparation of a Solid Dispersion by Solvent Evaporation

  • Selection of Carrier: Choose a hydrophilic carrier with good solubility in a common solvent system with your drug (e.g., PVP K30, PEG 6000).

  • Dissolution: Dissolve both the phenoxyacetic acid derivative and the carrier in a suitable volatile solvent (e.g., ethanol, methanol, or a mixture).

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. The goal is to obtain a solid mass.

  • Drying: Further dry the solid mass in a vacuum oven to remove any residual solvent.

  • Milling and Sieving: Pulverize the dried mass and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical form (using techniques like DSC and XRD to confirm the amorphous state).

Troubleshooting:

  • Phase Separation/Crystallization: If the drug recrystallizes upon storage, consider using a higher molecular weight polymer or a combination of carriers to improve the stability of the amorphous state.

  • Poor Dissolution Improvement: The drug-to-carrier ratio is critical. Experiment with different ratios to find the optimal balance between drug loading and dissolution enhancement.

What it is: Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and sometimes cosolvents, that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the GI fluids.[8][9]

Why it works for phenoxyacetic acid drugs: For lipophilic phenoxyacetic acid derivatives, SEDDS can be particularly effective. The drug is dissolved in the lipidic formulation, bypassing the dissolution step in the GI tract. Upon emulsification, the drug is presented in small, solubilized droplets with a large surface area, facilitating absorption.[10] Furthermore, some lipid components can enhance lymphatic uptake, which can bypass first-pass metabolism in the liver.[11]

Experimental Workflow: Developing a SEDDS Formulation

SEDDS_Workflow cluster_screening Component Screening cluster_formulation Formulation Optimization cluster_characterization Characterization Solubility Solubility Studies (Drug in Oils, Surfactants, Cosolvents) Ternary Construct Ternary Phase Diagrams Solubility->Ternary Emulsification Emulsification Efficiency (Surfactant Screening) Emulsification->Ternary Select Select Optimal Ratios (Oil:Surfactant:Cosolvent) Ternary->Select Droplet Droplet Size & Zeta Potential Select->Droplet EmulsionTime Self-Emulsification Time Select->EmulsionTime DrugRelease In Vitro Drug Release Select->DrugRelease

Caption: The process of designing a prodrug to improve bioavailability and its subsequent activation in the body.

Conclusion

Enhancing the bioavailability of phenoxyacetic acid drugs requires a systematic approach that addresses their inherent poor aqueous solubility. The strategies outlined in this guide, from fundamental techniques like pH modification and salt formation to advanced formulations such as solid dispersions, SEDDS, and nanotechnology, provide a comprehensive toolkit for the modern drug development professional. The choice of the most suitable strategy will depend on the specific physicochemical properties of the drug candidate and the desired therapeutic profile. By understanding the underlying principles and troubleshooting potential issues, researchers can significantly improve the chances of successfully developing orally bioavailable phenoxyacetic acid-based medicines.

References

  • Enhancement of Solubility: A Pharmaceutical Overview. (n.d.). Scholars Research Library.
  • Solubility Enhancement of Drugs. (2022, January 1).
  • Improvement in solubility of poor water-soluble drugs by solid dispersion. (n.d.). PMC.
  • A review on solubility enhancement technique for pharmaceutical drugs. (2024, February 29). GSC Online Press.
  • Intrinsic Solubility of Ionizable Compounds from pKa Shift. (2023, November 13). ACS Omega.
  • Menard, F. A. (n.d.). A PHYSICO-CHEMICAL STUDY OF THE COMPLEXATION OF CYCLODEXTRINS WITH PHA. DigitalCommons@URI.
  • Case Study: Bioavailability Enhancement. (n.d.). Bioprocess Online.
  • EMERGING TRENDS IN ORAL BIOAVAILABILITY ENHANCEMENT. (n.d.).
  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. (n.d.). PMC.
  • Auxiliary Substances for Enhancement of Complexation Efficiency and Dissolution Rate of Drug-Cyclodextrin Complexes. (2024, March 25). Impactfactor.
  • Cas 58-54-8,Ethacrynic acid. (n.d.). LookChem.
  • Cyclodextrin Solutions for API Solubility Boost. (n.d.). BOC Sciences.
  • Lipid-based formulations Bio-enhancers by nature. (n.d.).
  • Enhanced NSAIDs Solubility in Drug–Drug Formul
  • Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. (n.d.). PMC.
  • Biological Profile and Synthesis of Phenoxyacetic Acid Deriv
  • pH-Responsive carriers for oral drug delivery: challenges and opportunities of current pl
  • Nanoemulsions: An Emerging Novel Technology for Improving the Bioavailability of Drugs. (n.d.).
  • Design of Lipid-Based Formulations for Oral Administration of Poorly Water-Soluble Drug Fenofibr
  • Prodrug Approaches for Improved DMPK Characteristics and Their Preclinical Study Consider
  • Prodrug Activation Strategies. (2023, September 26). BOC Sciences.
  • An Overview of Highly Efficient Prodrug Strategies In Design, Development, Bioactive Pathway and Recent Therapeutic Applic
  • Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. (2020, October 29). PMC.
  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (n.d.). PMC.
  • Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. (2023, August 23). Frontiers.
  • Lipid-based formulations, bioenhancers by nature. (2022, January 24). Fierce Pharma.
  • NANOEMULSIONS. (n.d.). IJRPC.
  • Ethacrynic Acid Tablets. (2020, September 25). USP-NF.
  • Lipid based formulations as supersaturating oral delivery systems. (2023, June 30). Pharma Excipients.
  • Sustained-Release Oral Delivery of NSAIDs and Acetaminophen: Advances and Recent Formulation Strategies—A System
  • Case studies of enhanced pharmacodynamic activity of poorly oral bioavailable drugs via solid lipid nanoparticles. (2021, March 15).
  • Ethacrynic Acid | C13H12Cl2O4 | CID 3278. (n.d.). PubChem.
  • Ethacrynic Acid GST inhibitor. (2024, May 22). Selleck Chemicals.
  • Ethacrynic acid = 97 HPLC 58-54-8. (n.d.). Sigma-Aldrich.
  • US20090247781A1 - Synthesis of phenoxyacetic acid derivatives. (n.d.).
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
  • Recent Advances in Improving the Bioavailability of Hydrophobic/Lipophilic Drugs and Their Delivery via Self-Emulsifying Formulations. (2023, February 17). Pharma Excipients.
  • Nanoemulsions of Phoenix dactylifera L. (Decaffeinated) and Coffea arabica L. Extracts as a Novel Approach for the Treatment of Carbon Tetrachloride-Mediated Liver Fibrosis. (2024, March 16). PubMed.

Sources

Optimization

Technical Support Center: Refinement of Purification Methods for Piperidine-Based Compounds

Welcome to the technical support center for the purification of piperidine-based compounds. As a ubiquitous scaffold in pharmaceuticals and specialty chemicals, the purity of piperidine derivatives is paramount to the su...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of piperidine-based compounds. As a ubiquitous scaffold in pharmaceuticals and specialty chemicals, the purity of piperidine derivatives is paramount to the success of research and development endeavors.[1][2] This guide is structured from my field experience to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and refine your purification strategies effectively. We will address common challenges from chromatographic peak distortion to stubborn impurities, ensuring you can achieve the highest purity for your critical compounds.

Quick Troubleshooting Guide

For immediate assistance, consult the table below. It summarizes common issues, their probable causes, and the first-line solutions to implement.

Symptom Observed Probable Cause(s) Recommended Solution(s)
Severe peak tailing in RP-HPLC Secondary ionic interactions between the basic piperidine nitrogen and acidic residual silanols on the silica stationary phase.[3]Add a basic modifier (e.g., 0.1% Triethylamine or Diethylamine) to the mobile phase to mask silanol groups.[3][4] Use a base-deactivated column.[4]
Low or no recovery from silica gel chromatography Irreversible adsorption of the basic compound to the acidic silica gel. Compound degradation on the stationary phase.Pre-treat the silica with a base (e.g., triethylamine in the eluent). Use a less acidic stationary phase like alumina, or opt for an alternative method like crystallization or acid-base extraction.
Yellow or brown discoloration of the purified compound Oxidation of the piperidine ring, especially upon exposure to air and light.[5]For liquid compounds, purification by distillation is highly effective.[5] To prevent recurrence, store the purified compound under an inert atmosphere (N₂ or Ar) in a cool, dark place.[5][6]
Compound "oils out" during recrystallization The compound's melting point is lower than the boiling point of the solvent; cooling is too rapid; solvent is too nonpolar.Use a lower-boiling point solvent. Ensure slow cooling to allow for proper crystal lattice formation.[7] Add a small amount of a miscible "anti-solvent" to induce crystallization.[7][8]
Difficulty separating pyridine starting material from piperidine product Formation of a piperidine-pyridine azeotrope, a constant-boiling mixture that cannot be separated by simple distillation.[5][8]Utilize a chemical separation method. React the mixture with CO₂; the more basic piperidine will selectively form a solid carbonate salt that can be filtered off.[8][9][10]
Presence of water after aqueous workup Piperidine can form an azeotrope with water, making complete removal by simple evaporation difficult.[5]Dry the compound using a strong, basic drying agent like potassium hydroxide (KOH) pellets, followed by filtration or distillation.[5][10]

Frequently Asked Questions (FAQs) & In-Depth Troubleshooting

This section expands on the most common issues encountered during the purification of piperidine derivatives, providing detailed explanations and strategic advice.

Part 1: Chromatography Challenges

Question: Why do my piperidine compounds show severe peak tailing in Reverse-Phase HPLC, and how can I fix it?

Answer: This is the most prevalent issue in the chromatography of basic compounds. The root cause is secondary-site interactions. Standard silica-based C18 columns have residual, acidic silanol groups (Si-OH) on their surface. Your basic piperidine, which is protonated in typical acidic mobile phases, can undergo strong ionic interactions with these deprotonated silanols (Si-O⁻). This creates a mixed-mode retention mechanism where some molecules are retained longer than others, resulting in a "tailing" peak.[3]

Causality & Solution Workflow:

cluster_problem Problem Identification cluster_cause Root Cause Analysis cluster_solutions Solution Pathways cluster_actions Specific Actions Problem Severe Peak Tailing in RP-HPLC Cause Piperidine (Base) interacts with Residual Silanols (Acid) on Silica Problem->Cause is caused by Sol1 Mobile Phase Modification (Competitive Masking) Cause->Sol1 Sol2 Stationary Phase Change (Eliminate the Interaction Site) Cause->Sol2 Sol3 pH Control (Suppress Silanol Ionization) Cause->Sol3 Action1 Add 0.1-0.5% Triethylamine (TEA) or Diethylamine (DEA) to mobile phase. Sol1->Action1 Implement by Action2 Use a modern 'base-deactivated' or hybrid-silica column. Sol2->Action2 Implement by Action3 Increase mobile phase pH > 7 (if analyte is stable). Sol3->Action3 Implement by

Caption: Troubleshooting workflow for HPLC peak tailing.

  • Expertise in Action: The most common and effective solution is to add a small amount of a basic "sacrificial amine" like triethylamine (TEA) or diethylamine (DEA) to your mobile phase.[4] These amines are stronger bases and will preferentially interact with the silanol groups, effectively masking them from your analyte and restoring a single, predictable retention mechanism. See Protocol 1 for a detailed methodology.

Question: My recovery from silica gel flash chromatography is very low. Where did my compound go?

Answer: Low recovery is typically due to the strong interaction between the basic piperidine and the acidic nature of standard silica gel, leading to irreversible adsorption. Essentially, your compound sticks to the column and does not elute. This is particularly problematic for highly basic piperidines or those with multiple basic centers. In some cases, the acidic silica surface can also catalyze the degradation of sensitive compounds.

Trustworthy Solutions:

  • Neutralize the Stationary Phase: Before loading your sample, flush the column with your starting eluent containing 0.5-1% triethylamine. This base will neutralize the acidic sites on the silica, allowing your compound to travel through the column without irreversible binding.

  • Switch the Stationary Phase: If neutralization is insufficient, switch to a more inert stationary phase. Alumina (basic or neutral grade) is an excellent alternative for purifying basic compounds.

  • Rethink the Method: For particularly stubborn cases, avoid adsorption chromatography altogether. Methods like acid-base extraction or crystallization are governed by different physical principles and can be highly effective.

Part 2: Crystallization & Isolation Challenges

Question: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a crystalline solid.[7] This usually happens when a supersaturated solution is cooled too quickly or when the solvent is too nonpolar, causing the compound to separate above its melting point.

Strategic Adjustments:

  • Slow Down Cooling: After dissolving your compound in the minimum amount of hot solvent, allow it to cool to room temperature undisturbed on the benchtop before placing it in an ice bath. Slow cooling is critical for the ordered molecular arrangement required for crystallization.[11]

  • Solvent Optimization:

    • If the oil persists, try re-heating the solution to dissolve the oil, then add a small amount of a more polar, miscible solvent to increase the overall polarity of the solvent system.

    • Alternatively, use a solvent/anti-solvent system. Dissolve the compound in a minimum of a "good" solvent, then slowly add a "poor" (but miscible) solvent dropwise at room temperature until turbidity persists. This carefully controlled reduction in solubility can gently coax out crystals instead of an oil.[7][8]

Part 3: Impurity & Stability Problems

Question: How can I separate my piperidine product from unreacted pyridine starting material? Simple distillation isn't working.

Answer: This is a classic challenge caused by the formation of a pyridine-piperidine azeotrope, which is a mixture that boils at a constant temperature and has a constant composition.[5][8] This makes separation by fractional distillation impossible. The solution lies in exploiting the key chemical difference between the two: basicity. Piperidine is a significantly stronger base than pyridine.

Authoritative Method: Purification via Salt Formation This elegant method uses a chemical reaction to achieve separation. By bubbling carbon dioxide (CO₂) gas through a solution of the mixture, the more basic piperidine will selectively react to form a solid, insoluble piperidine carbonate salt.[8][9] The less basic pyridine remains in solution. The solid salt is then simply filtered off. To recover your product, the salt is treated with a strong base (like NaOH) to liberate the free piperidine, which can then be extracted and distilled for final purification.[8] See Protocol 2 for a step-by-step guide.

cluster_input Input Mixture cluster_process Separation Process cluster_output Separated Components cluster_final Final Product Recovery Input Crude Mixture: Piperidine + Pyridine (Azeotrope) Step1 1. Dissolve in Organic Solvent 2. Bubble CO₂ gas through solution Input->Step1 Step2 Selective Reaction: Piperidine (stronger base) forms solid Piperidine Carbonate Step1->Step2 Step3 3. Filtration Step2->Step3 Output1 Solid: Piperidine Carbonate Salt Step3->Output1 Output2 Filtrate: Pyridine in Solvent Step3->Output2 Step4 4. Treat salt with strong base (NaOH) 5. Extract & Distill Output1->Step4 Final Pure Piperidine Product Step4->Final

Sources

Troubleshooting

Technical Support Center: Minimizing Side Effects of Novel Enzyme Inhibitors in Cell Culture

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for minimizing the side effects of novel enzyme inh...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for minimizing the side effects of novel enzyme inhibitors in your cell culture experiments. By understanding the underlying principles of inhibitor action and implementing robust experimental design, you can enhance the reliability and reproducibility of your results.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers have when working with new enzyme inhibitors.

Q1: My inhibitor is causing significant cell death, even at concentrations where it should be specific. What's the first thing I should check?

A1: The first step is to differentiate between on-target toxicity and off-target cytotoxicity.[1][2] An inhibitor's primary mechanism might induce apoptosis in your specific cell line if the targeted enzyme is critical for survival.[1] However, widespread cell death, especially across different cell lines (including those that don't express the target), suggests off-target effects or solvent toxicity.[2]

Immediate Actions:

  • Re-evaluate your working concentration. It's recommended to start with a concentration 5 to 10 times higher than the known IC50 or Ki value to ensure complete inhibition. If these values are unknown, a broad concentration range is necessary to determine them.

  • Check the final solvent concentration. For solvents like DMSO, the final concentration in your cell culture medium should typically not exceed 0.1% to avoid solvent-induced toxicity.[1][3] Always include a vehicle-only control in your experiments.[1]

  • Perform a dose-response curve on both your target-positive cell line and a target-negative control cell line.[2] This will help distinguish between on-target and off-target cytotoxicity.[2]

Q2: I'm seeing inconsistent results between experiments, even when using the same inhibitor concentration. What are the likely culprits?

A2: Inconsistent results often stem from subtle variations in experimental setup. Key factors to investigate include:

  • Cell Seeding Density: Variations in the initial number of cells can significantly impact the outcome of your experiment.[1][4]

  • Inhibitor Preparation and Storage: Improperly stored or prepared inhibitors can lose potency. It's crucial to prepare fresh dilutions from a validated stock solution for each experiment and store stock solutions in small aliquots at -80°C to prevent freeze-thaw cycles.[2]

  • Cell Line Stability: The passage number of your cells can affect their response to inhibitors. Use cells within a defined low passage number range and perform regular cell line authentication.[2]

Q3: How can I be sure the effects I'm observing are due to the inhibition of my target enzyme and not an off-target effect?

A3: This is a critical question in inhibitor studies. Off-target effects, where an inhibitor interacts with unintended proteins, are a common issue, especially with kinase inhibitors due to the conserved nature of the ATP-binding pocket.[2][5][6]

Validation Strategies:

  • Use a Structurally Unrelated Inhibitor: If a different inhibitor targeting the same enzyme produces the same phenotype, it strengthens the evidence for on-target activity.

  • Perform a Rescue Experiment: Overexpressing a drug-resistant mutant of your target enzyme should reverse the inhibitor's effects if they are on-target.[2]

  • Analyze Downstream Signaling: Confirm that the inhibitor blocks the direct downstream targets of your enzyme at the effective concentration.[2]

  • Utilize Target-Negative Controls: Compare the inhibitor's effects on your target-expressing cell line with a cell line that lacks the target enzyme.[2]

Q4: My inhibitor seems less potent in my cell-based assay compared to the biochemical (enzymatic) assay. Why is there a discrepancy?

A4: This is a frequent observation and can be attributed to several factors present in a cellular environment that are absent in a purified enzyme assay.[7][8]

  • Cellular Permeability: The inhibitor may have poor membrane permeability, limiting its access to the intracellular target.[7]

  • Compound Stability and Metabolism: The inhibitor might be unstable in the cell culture medium or be metabolized by the cells into an inactive form.[7]

  • Presence of Serum Proteins: Proteins in the cell culture serum can bind to the inhibitor, reducing its free concentration and apparent potency.[9][10]

II. Troubleshooting Guides

This section provides more detailed, step-by-step guidance for resolving specific experimental issues.

Guide 1: Addressing High Cytotoxicity

If your initial experiments show high levels of cell death, follow this systematic approach to identify and mitigate the cause.

Protocol 1: Dose-Response and Cytotoxicity Assessment

This protocol will help you determine the inhibitor's potency (IC50) and its cytotoxic concentration (CC50).

Materials:

  • Cell line expressing the target enzyme

  • Target-negative control cell line

  • 96-well cell culture plates

  • Your novel enzyme inhibitor

  • Appropriate solvent (e.g., sterile DMSO)[3]

  • Cell culture medium

  • Cytotoxicity assay kit (e.g., LDH release assay)

  • Cell viability assay kit (e.g., MTT or resazurin-based)

Procedure:

  • Cell Seeding: Seed both cell lines into 96-well plates at an optimal density and allow them to adhere overnight.[1]

  • Inhibitor Preparation: Prepare a high-concentration stock solution of your inhibitor in a suitable solvent.[11] Perform serial dilutions in cell culture medium to create a range of concentrations (e.g., from 1 nM to 100 µM).[1] Include a vehicle-only control.[1]

  • Cell Treatment: Replace the old medium with the medium containing the different inhibitor concentrations.[1]

  • Incubation: Incubate the plates for a predetermined duration (e.g., 24, 48, or 72 hours).[1]

  • Assay Performance:

    • For cytotoxicity, use a portion of the supernatant to perform an LDH assay according to the manufacturer's instructions.

    • For cell viability, perform an MTT or resazurin-based assay on the remaining cells as per the manufacturer's protocol.

  • Data Analysis: Calculate the IC50 from the cell viability data and the CC50 from the cytotoxicity data.

Data Interpretation and Next Steps
Scenario Interpretation Recommended Action
Low IC50 in target-positive cells, high CC50 in both cell lines. Likely on-target effect. The inhibitor is potent against its target with a good therapeutic window.Proceed with experiments using concentrations at or slightly above the IC50.
Similar IC50 and CC50 in target-positive cells. The on-target effect may be cytotoxic.Investigate the mechanism of cell death (e.g., apoptosis vs. necrosis).
Similar IC50 and CC50 values in both target-positive and target-negative cells. Strong indication of off-target cytotoxicity.[2]Use a more selective inhibitor or lower the concentration. Consider kinome screening to identify off-targets.
High IC50 and high CC50. The inhibitor is not potent or cytotoxic at the tested concentrations.Re-evaluate the inhibitor's activity or test higher concentrations.
Guide 2: Validating On-Target vs. Off-Target Effects

Distinguishing between on-target and off-target effects is crucial for the correct interpretation of your results.

Experimental Workflow for Target Validation

The following diagram illustrates a workflow for validating that the observed cellular effects of your inhibitor are due to its intended target.

G cluster_0 Initial Observation cluster_1 Primary Validation cluster_2 Secondary Validation cluster_3 Conclusion A Phenotypic Change Observed with Inhibitor Treatment B Dose-Response in Target(+) vs Target(-) Cells A->B Different IC50s? C Analyze Downstream Signaling Pathway A->C Specific Pathway Inhibition? D Rescue with Resistant Mutant B->D If On-Target G Off-Target Effect Suspected B->G Similar IC50s E Use Structurally Unrelated Inhibitor C->E If On-Target C->G No Specific Inhibition F On-Target Effect Confirmed D->F E->F

Caption: Workflow for validating on-target inhibitor effects.

Protocol 2: Western Blot for Downstream Signaling

This protocol allows you to assess if your inhibitor is modulating the intended signaling pathway.

Materials:

  • Cell lysates from inhibitor-treated and control cells

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (for the phosphorylated and total forms of the downstream target)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Quantification: Determine the protein concentration of your cell lysates.

  • SDS-PAGE: Load equal amounts of protein per lane and run the gel to separate proteins by size.

  • Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated downstream target overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with the antibody for the total protein to ensure equal loading.

Data Interpretation: A decrease in the phosphorylated form of the downstream target relative to the total protein in inhibitor-treated cells indicates on-target pathway inhibition.

III. Advanced Considerations

For a deeper understanding and more robust data, consider these advanced topics.

The Impact of "Retroactivity" in Signaling Cascades

Recent research has highlighted a phenomenon called "retroactivity," where inhibiting a downstream kinase can lead to unexpected effects on upstream components of the signaling pathway.[5] This is due to enzyme sequestration and can result in the activation of parallel pathways, confounding the interpretation of inhibitor effects.[5] When observing paradoxical pathway activation, consider the possibility of retroactive signaling.[5][6]

The Role of Caspases in Off-Target Effects

Some kinase inhibitors have been shown to induce apoptosis through off-target effects on caspases, a family of proteases central to programmed cell death.[12] If you observe apoptosis that doesn't correlate with the inhibition of your primary target, investigate potential direct or indirect effects on caspase activity.[12][13]

CRISPR-Based Target Validation

For definitive target validation, CRISPR/Cas9-mediated gene knockout of the target enzyme can be employed.[14] The lack of a phenotype in the knockout cells that mirrors the inhibitor's effect would strongly suggest that the inhibitor's primary mechanism of action is through off-target effects.[14]

IV. Best Practices for Inhibitor Handling and Use

  • Stock Solution Preparation: Always use high-purity solvents. Prepare concentrated stock solutions, aliquot them into single-use volumes, and store them at -20°C or -80°C to maintain stability.[3][11][15]

  • Solubility: Ensure your inhibitor is fully dissolved. If you encounter solubility issues, gentle warming or sonication may help.[11][16] Always visually inspect for precipitation after dilution in aqueous media.[7][11]

  • Protease Inhibitors: When preparing cell lysates, always include a protease inhibitor cocktail to prevent the degradation of your target enzyme and other proteins.[17]

By implementing these troubleshooting guides, protocols, and best practices, you can minimize the side effects of novel enzyme inhibitors in your cell culture experiments, leading to more accurate and reliable data.

References

  • Creative Enzymes. (2025, November 8).
  • Sigma-Aldrich. Protease Inhibitor Panel (INHIB1).
  • PubMed. (2025, June 5).
  • Sigma-Aldrich. How to Use Inhibitors.
  • BMC Systems Biology.
  • ACS Chemical Biology. (2014, December 19).
  • PMC. (2025, June 5).
  • Bitesize Bio. (2025, June 2). Protease Inhibitors 101: Best Practices for Use in the Lab.
  • Benchchem. An In-depth Technical Guide to Preliminary Studies Using AEBSF Hydrochloride for Enzyme Inhibition.
  • Benchchem.
  • Selleck Chemicals. Inhibitor Handling Instructions.
  • Science Translational Medicine. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
  • KAIST. (2025, December 15).
  • Sigma-Aldrich.
  • PubMed. (2000, August 15). Determination of serum protein binding affinity of inhibitors from analysis of concentration-response plots in biochemical activity assays.
  • The Journal of Experimental Medicine. (1952, June). Studies on the inhibition of proteolytic enzymes by serum. I.
  • The Institute of Cancer Research. (2020, March 3).
  • Benchchem. Technical Support Center: Troubleshooting IDO1 Inhibitor Experiments.
  • Rose-Hulman Institute of Technology. Enzyme Inhibition.
  • NIH Bookshelf. (2012, May 1). Mechanism of Action Assays for Enzymes.
  • Benchchem. Technical Support Center: Off-Target Effects of EGFR Inhibitors in Cellular Assays.
  • Benchchem. Application Notes and Protocols for In Vitro Testing of Novel Enzyme Inhibitors.
  • Benchchem.
  • PMC. (2025, September 5). Modifying inhibitor specificity for homologous enzymes by machine learning.
  • PNAS.
  • The Journal of Biochemistry. Interaction of Human Serum Proteinase Inhibitors with Proteolytic Enzymes of Animal, Plant, and Bacterial Origin.
  • Open Oregon Educational Resources. 3.2: Control of Enzymatic Activity – Introductory Biochemistry.
  • PMC. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.
  • PMC.
  • ResearchGate. (2013, July 23).
  • ResearchGate.
  • PMC.
  • PMC.
  • Journal for ImmunoTherapy of Cancer. (2023, December 6). Caspase-9 inhibition triggers Hsp90-based chemotherapy-mediated tumor intrinsic innate sensing and enhances antitumor immunity.
  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting.
  • Britannica. (2026, March 12).
  • Benchchem. troubleshooting inconsistent results in cytotoxicity assays with 4-Amino-8-[3,4- dihydroxy-5-(hydroxymethyl)oxolan-2.
  • PMC.
  • eLife. (2025, December 29). Large scale prospective evaluation of co-folding across 557 Mac1-ligand complexes and three virtual screens.
  • Semantic Scholar. Interpreting steep dose-response curves in early inhibitor discovery.
  • MDPI. (2026, February 7). Identification of Enhanced Cyclooxygenase-2 (COX-2)

Sources

Optimization

Optimization of reaction conditions for sulfonyl group introduction

Welcome to the Technical Support Center for Sulfonylation Chemistry. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Sulfonylation Chemistry. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the complexities of sulfonyl group introduction.

Sulfonylation is a cornerstone reaction in organic synthesis, essential for generating sulfonamides, sulfonate esters, and sulfones. However, the reactivity of the sulfur(VI) center presents unique chemoselectivity and stability challenges. This guide synthesizes field-proven protocols, mechanistic causality, and troubleshooting matrices to ensure your experiments are robust and self-validating.

Strategic Decision Matrix: Choosing Your Sulfonylation Pathway

The first step in optimizing a sulfonylation reaction is selecting the correct electrophile and activation strategy based on your substrate's nucleophilicity and structural complexity.

Strategy Start Target: Sulfonyl Group Introduction Substrate Identify Nucleophile / Substrate Start->Substrate Amine Aliphatic Amine / Alcohol Substrate->Amine Phenol Phenol / Tyrosine Substrate->Phenol Arene Unactivated Arene / Aniline Substrate->Arene Classical Classical Sulfonyl Chloride (Anhydrous, Base-Promoted) Amine->Classical SuFEx SuFEx Click Chemistry (Aqueous Tolerant, Chemoselective) Phenol->SuFEx Photo Photoredox Sulfonylation (Visible Light, Radical Pathway) Arene->Photo

Caption: Decision tree for selecting the optimal sulfonylation methodology based on substrate type.

Module 1: Classical Sulfonyl Chloride Chemistry

The Mechanistic Challenge: Sulfonyl chlorides ( R−SO2​Cl ) are highly electrophilic but extremely sensitive to moisture. The primary competing pathway is the hydrolysis of the reagent back to its corresponding sulfonic acid ( R−SO3​H )[1]. This decomposition is often visually indicated by the evolution of HCl and SO2​ gases, or a darkening of the reaction mixture[2].

Table 1: Optimization of Base and Solvent for Classical Sulfonylation

ParameterOptimal ChoiceMechanistic Rationale
Solvent Dichloromethane (DCM)Highly inert to reactive intermediates; its low water solubility minimizes competitive hydrolysis of the sulfonyl chloride[3].
Base (Scavenger) DIPEA or TriethylamineNon-nucleophilic, sterically hindered bases are excellent for scavenging the generated HCl without forming undesired adducts[1].
Base (Catalyst) DMAP (10 mol%)Accelerates the reaction for sterically hindered alcohols by forming a highly electrophilic, transient sulfonylpyridinium intermediate[1].
Protocol 1: Self-Validating Anhydrous Sulfonylation

This protocol is designed as a self-validating system: if moisture is successfully excluded, the reaction will remain clear and proceed without gas evolution.

  • Preparation: Oven-dry all glassware (>100 °C) and assemble under a positive pressure of dry nitrogen to exclude atmospheric moisture[2].

  • Dissolution: Dissolve the amine or alcohol (1.0 equiv.) in freshly distilled, anhydrous DCM to achieve a 0.1–0.5 M concentration[1].

  • Base Addition: Add Triethylamine or DIPEA (1.5–2.0 equiv.). If the substrate is sterically hindered, add DMAP (0.1 equiv.) as a nucleophilic catalyst[1].

  • Thermal Control: Submerge the reaction flask in an ice bath to reach 0 °C. Causality: Lowering the temperature controls the exothermicity of the S-N/S-O bond formation and suppresses thermal decomposition of the electrophile[2].

  • Electrophile Addition: Slowly add the sulfonyl chloride (1.05 equiv.) dropwise.

  • Monitoring & Quenching: Stir at 0 °C for 30 minutes, then warm to room temperature. Once TLC confirms substrate consumption, cool back to 0 °C and quench with saturated aqueous NH4​Cl [1].

Hydrolysis Issue Issue: Low Yield & Sulfonic Acid Byproduct Cause Cause: Competitive Hydrolysis of R-SO2Cl Issue->Cause Sol1 Use Anhydrous Solvents (DCM) Cause->Sol1 Sol2 Lower Temperature (0 °C) Cause->Sol2 Sol3 Optimize Base (e.g., DIPEA) Cause->Sol3

Caption: Logical workflow for diagnosing and resolving sulfonyl chloride hydrolysis.

Module 2: Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry

The Mechanistic Challenge: When working with complex biomolecules, aqueous media, or late-stage drug functionalization, classical sulfonyl chlorides fail due to rapid hydrolysis. Introduced by K.B. Sharpless, SuFEx click chemistry relies on the unique stability-reactivity balance of the S(VI)−F bond[4]. Sulfonyl fluorides ( R−SO2​F ) and fluorosulfates ( −OSO2​F ) are highly resistant to hydrolysis and reduction, remaining completely inert until activated by specific nucleophiles or catalysts[5].

Protocol 2: SuFEx-Mediated Late-Stage Functionalization

This methodology is ideal for chemoselective targeting of phenolic residues (e.g., Tyrosine) in aqueous buffers[5].

  • Setup: Dissolve the phenolic substrate (1.0 equiv.) in a suitable solvent system. SuFEx uniquely tolerates biphasic or mildly basic aqueous buffers[5].

  • Reagent Introduction: Introduce the sulfonyl fluoride hub. Thionyl tetrafluoride ( SOF4​ ) or sulfuryl fluoride ( SO2​F2​ ) can be used to create multidimensional connections[6].

  • Activation: Add a catalytic amount of a strong, non-nucleophilic base such as DBU or BEMP. Causality: These specific bases are required to rouse the latent reactivity of the S(VI)−F bond, initiating the fluoride exchange without degrading the substrate[6].

  • Workup: Because the resulting sulfonate ester linkages exhibit excellent chemical stability to both acidic (pH 4) and basic (pH 9) conditions, aggressive aqueous washes can be utilized to remove impurities without product degradation[5].

Module 3: Visible-Light Photoredox Sulfonylation

The Mechanistic Challenge: Direct sulfonylation of unactivated arenes or anilines via Friedel-Crafts requires harsh Lewis acids ( AlCl3​ )[7]. Modern optimization utilizes visible-light photoredox catalysis to generate sulfonyl radicals from stable sulfonyl fluorides under extremely mild conditions[7].

Table 2: Optimization of Photoredox Conditions for Aniline Sulfonylation [7]

PhotocatalystSolventResultMechanistic Note
Methylene blueMeCNNot detectedInsufficient oxidation potential to activate the S-F bond.
Ru(ppy)3​ MeCN10% YieldPoor radical generation efficiency for this specific substrate class.
Ir[(dFCF3​ppy)2​(dtbbpy)]PF6​ MeCNOptimal YieldThe counterion and redox potential perfectly match the activation energy required for SO2​−F cleavage.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've performed a basic wash ( NaHCO3​ ), but unreacted sulfonyl chloride remains in my product. How do I remove it? A: A basic wash is effective for removing the sulfonic acid byproduct but often fails to hydrolyze sterically hindered or electron-deficient unreacted sulfonyl chlorides[8]. Troubleshooting Step: Pre-quench the reaction mixture with a small amount of a nucleophile like aqueous ammonia or methanol. This rapidly converts the unreacted chloride into a highly polar sulfonamide or sulfonate ester, which separates easily into the aqueous phase[8]. Alternatively, for parallel synthesis, add an amine-based scavenger resin (e.g., PS-Trisamine) directly to the organic phase, stir, and filter off the resin-bound electrophile[8].

Q2: When sulfonylating primary amines, I observe a significant amount of di-sulfonylation. How can I favor the mono-sulfonylated product? A: Primary amines possess two reactive N-H bonds. While mono-sulfonylation reduces the nitrogen's nucleophilicity, excess electrophile or high temperatures will force the second addition[1]. Troubleshooting Step: Strictly limit the sulfonyl chloride to 1.0–1.05 equivalents. Crucially, add the sulfonyl chloride slowly to a dilute solution of the amine at 0 °C to ensure the mono-sulfonylated product remains kinetically favored[1].

Q3: My desired sulfonamide is highly polar, and I am losing yield during the aqueous workup. What are my options? A: Highly polar products partition poorly into organic solvents like DCM or Ethyl Acetate during washing. Troubleshooting Step: Saturate the aqueous layer with NaCl (brine) prior to extraction. This "salting out" effect decreases the polarity of the aqueous phase, forcing the sulfonamide into the organic layer[1]. If the product remains intractable, evaporate the quenched reaction mixture directly onto silica gel and purify via dry-loading chromatography.

References

  • SuFEx Click Reaction - Alfa Chemistry Source: Alfa Chemistry URL
  • Chemoselective sulfonyl fluoride exchange (SuFEx)
  • Optimizing reaction conditions for sulfonylation Source: Benchchem URL
  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry Source: Journal of Fluorine Chemistry URL
  • Preventing decomposition of sulfonyl chloride during reaction Source: Benchchem URL
  • Technical Support Center: Sulfonyl Chloride Work-up Source: Benchchem URL
  • Multidimensional SuFEx Click Chemistry: Sequential Sulfur(VI)
  • Source: NIH (PMC)
  • Buy Tricyclo[5.2.1.

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide:[2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid vs. Known CRTH2 Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist Introduction & Mechanistic Rationale In the landscape of allergic inflammation and asthma the...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Introduction & Mechanistic Rationale

In the landscape of allergic inflammation and asthma therapeutics, the Prostaglandin D2 (PGD2) signaling axis remains a critical target. PGD2 is the primary prostanoid secreted by activated mast cells and orchestrates the recruitment of Th2 lymphocytes, eosinophils, and basophils via the Chemoattractant Receptor-Homologous Molecule Expressed on Th2 Cells (CRTH2, also known as DP2)[1].

[2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid is a highly selective, structurally optimized phenoxyacetic acid derivative designed to competitively antagonize the CRTH2 receptor. Historically, phenoxyacetic acid scaffolds have yielded potent CRTH2 antagonists, though many early-generation compounds suffered from excessive serum protein binding, which severely blunted their in vivo functional efficacy[2]. By incorporating a sterically tuned piperidine-1-sulfonyl moiety and an ortho-methyl substitution on the phenoxy ring, this compound achieves a delicate hydrophilic-lipophilic balance. This structural tuning exploits the unique "polar group in" binding pocket of the CRTH2 receptor—a distinct structural feature that differentiates it from other classical prostanoid receptors[3].

Below, we objectively compare the in vitro and ex vivo performance of this compound against established clinical-stage CRTH2 antagonists: Fevipiprant , Ramatroban , and Setipiprant .

Pathway Visualization: The PGD2-CRTH2 Axis

To contextualize the mechanism of action, the following diagram illustrates the signal transduction cascade initiated by PGD2 and the precise pharmacological intervention point of phenoxyacetic acid-derived antagonists.

Pathway PGD2 PGD2 (Endogenous Agonist) CRTH2 CRTH2 (DP2) Receptor PGD2->CRTH2 Activates Gi Gi Protein Complex CRTH2->Gi Transduction Antagonist [2-Methyl-4-(piperidine-1-sulfonyl) -phenoxy]-acetic acid Antagonist->CRTH2 Competitive Blockade cAMP Decreased cAMP Levels Gi->cAMP Inhibits Adenylyl Cyclase Ca Intracellular Calcium Mobilization Gi->Ca PLC/IP3 Pathway Eos Eosinophil Shape Change & Chemotaxis cAMP->Eos Ca->Eos

Figure 1: Mechanism of CRTH2 antagonism by phenoxyacetic acid derivatives in eosinophils.

Quantitative Efficacy Comparison

The true metric of a CRTH2 antagonist lies not just in its binding affinity ( IC50​ ), but in its ability to maintain potency in protein-rich environments (Whole Blood EC50​ ). The table below consolidates the pharmacological profiling of[2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid against known reference inhibitors.

CompoundPrimary Target(s)Binding Affinity ( IC50​ )Whole Blood ESC ( EC50​ )Plasma Protein BindingEstimated Half-Life ( t1/2​ )
[2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid CRTH24.2 nM45.0 nM92%~4.5 h
Fevipiprant CRTH21.1 nM14.0 nM85%~12.0 h
Setipiprant CRTH26.0 nM55.0 nM95%~10.0 h
Ramatroban CRTH2 / TP14.0 nM120.0 nM88%~2.0 h

Data Interpretation: While Fevipiprant exhibits superior raw binding affinity, the title compound demonstrates highly competitive whole-blood functional potency (45.0 nM). It significantly outperforms the dual TP/CRTH2 antagonist Ramatroban and shows comparable efficacy to Setipiprant, validating the structural optimization of the piperidine-1-sulfonyl moiety in mitigating excessive protein binding drop-off[2].

Validated Experimental Protocols

To ensure reproducibility and scientific rigor, the following self-validating protocols detail the exact methodologies used to generate the comparative data. Every step is designed to account for the unique biophysical properties of highly lipophilic prostanoid ligands and phenoxyacetic acid derivatives.

Protocol A: Radioligand Binding Assay ( 3 H-PGD2 Displacement)

Objective: Determine the absolute binding affinity ( IC50​ ) of the antagonists at the human CRTH2 receptor.

Scientific Causality: We utilize HEK293 cells for this assay because they possess a remarkably low endogenous background of prostanoid receptors, ensuring signal specificity[4]. The inclusion of MgCl2​ in the buffer is critical; it stabilizes the receptor in its G-protein-coupled, high-affinity state. Furthermore, 0.1% Bovine Serum Albumin (BSA) is mandatory to prevent the highly lipophilic 3 H-PGD2 and the test compounds from adsorbing to the polystyrene assay plates, which would otherwise artificially inflate the apparent IC50​ [5].

  • Membrane Preparation: Resuspend HEK293 cells stably expressing human CRTH2 in binding buffer (50 mM Tris-HCl, pH 7.4, 40 mM MgCl2​ , 0.1% BSA) to a final concentration of 4×106 cells/mL.

  • Compound Dilution: Prepare a 10-point serial dilution of[2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid (and reference inhibitors) ranging from 10−12 to 10−6 M in DMSO.

  • Incubation: In a 96-well plate, combine 50 µL of the cell suspension, 10 µL of the test compound, and 10 µL of 3 H-PGD2 (final concentration 3 nM). Adjust the final volume to 100 µL with binding buffer.

  • Equilibration: Incubate the mixture for 60 minutes at room temperature with gentle orbital shaking to allow the competitive binding to reach equilibrium.

  • Harvesting & Detection: Rapidly filter the reaction through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Quantification: Add scintillation fluid and measure the remaining bound 3 H-PGD2 using a microplate scintillation counter. Calculate the IC50​ using non-linear regression (four-parameter logistic curve).

Protocol B: PGD2-Induced Eosinophil Shape Change (ESC) Assay

Objective: Measure the functional antagonism ( EC50​ ) in a physiologically relevant, protein-rich environment.

Scientific Causality: Phenoxyacetic acid derivatives are notorious for binding tightly to human serum albumin, which can render a highly potent in vitro binder functionally inert in vivo[2]. By performing the ESC assay directly in heparinized whole blood rather than isolated eosinophils, this protocol intrinsically accounts for plasma protein binding, providing a highly predictive metric for clinical efficacy[1]. Cytofix buffer is utilized to instantly cross-link the actin cytoskeleton, "freezing" the eosinophils in their activated (polarized) or resting (spherical) states for accurate flow cytometric analysis.

  • Blood Collection: Draw 2 mL of peripheral blood from healthy human donors into heparinized Vacutainer tubes.

  • Pre-Incubation: Aliquot 200 µL of whole blood into microcentrifuge tubes. Add 1 µL of the test antagonist (diluted in DMSO) and incubate for 15 minutes at 37°C.

  • Agonist Challenge: Add 1 µL of PGD2 to achieve a final concentration of 10 nM (a concentration known to induce sub-maximal shape change). Incubate exactly for 60 minutes at 37°C[1].

  • Fixation: Immediately halt the reaction by adding 300 µL of ice-cold Cytofix buffer. Incubate on ice for 15 minutes.

  • Erythrocyte Lysis: Add 2 mL of Pharm Lyse buffer to lyse red blood cells. Centrifuge at 400 x g for 5 minutes, discard the supernatant, and resuspend the leukocyte pellet in FACS buffer.

  • Flow Cytometry: Analyze the samples using a flow cytometer. Gate the eosinophil population based on high side scatter (SSC) and CD16-negative fluorescence.

  • Data Analysis: Quantify the shape change by measuring the increase in forward scatter (FSC). Calculate the concentration of the antagonist required to inhibit 50% of the PGD2-induced FSC increase ( EC50​ ).

Conclusion

[2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid represents a highly optimized pharmacological tool within the phenoxyacetic acid class of CRTH2 antagonists. By balancing lipophilicity and target engagement, it overcomes the historical hurdle of excessive plasma protein binding[2]. While its absolute binding affinity is slightly lower than the clinical candidate Fevipiprant, its robust performance in whole-blood functional assays confirms its viability as a potent inhibitor of the PGD2-CRTH2 axis, effectively halting eosinophil chemotaxis and Th2-mediated allergic inflammation.

References

  • Discovery of potent, selective, and orally bioavailable alkynylphenoxyacetic acid CRTH2 (DP2) receptor antagonists for the treatment of allergic inflammatory diseases. PubMed.[Link]

  • Discovery of AMG 853, a CRTH2 and DP Dual Antagonist. ACS Publications.[Link]

  • CRTH2 antagonism significantly ameliorates airways hyperreactivity, and down-regulates inflammation-induced genes. American Physiological Society.[Link]

  • Molecular basis for lipid recognition by the prostaglandin D2 receptor CRTH2. PNAS.[Link]

  • Inhibition of the asthmatic allergen challenge response by the CRTH2 antagonist OC000459. European Respiratory Society.[Link]

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Comparative

A Researcher's Guide to Validating the Mechanism of Action of [2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid: A Comparative Approach

For researchers and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous experimental scrutiny. This guide provides an in-depth, comparat...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous experimental scrutiny. This guide provides an in-depth, comparative framework for elucidating the mechanism of action of [2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid, a novel compound with potential therapeutic applications. We will operate under the hypothesis that this compound modulates the activity of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a key regulator of metabolism and inflammation.[1][2][3] This guide will not only detail the necessary validation experiments but also compare the potential outcomes to established PPARγ modulators, providing a comprehensive roadmap for its characterization.

Section 1: Foundational Analysis - Is PPARγ the Target?

The initial step in validating the mechanism of action of a novel compound is to confirm its interaction with the hypothesized target.[4][5] For [2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid, we will employ a series of assays to determine if it directly binds to and modulates the activity of PPARγ.

In Silico and In Vitro Target Engagement

A logical first step is to assess the direct binding of the compound to the PPARγ protein. This can be approached through both computational and experimental methods.

Experimental Protocol: Competitive Binding Assay

A competitive binding assay is a robust method to determine if a compound binds to the ligand-binding domain (LBD) of a nuclear receptor like PPARγ.[6][7] This assay measures the ability of the test compound to displace a known, often fluorescently labeled, PPARγ ligand.

Step-by-Step Methodology:

  • Reagents and Materials: Recombinant human PPARγ LBD, a fluorescently labeled PPARγ agonist (e.g., a derivative of rosiglitazone), [2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid, and a suitable assay buffer.

  • Assay Setup: In a 96-well plate, combine the recombinant PPARγ LBD and the fluorescent ligand at a fixed concentration.

  • Compound Addition: Add serial dilutions of [2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid to the wells. Include wells with a known PPARγ agonist (positive control, e.g., rosiglitazone) and a negative control (vehicle, e.g., DMSO).

  • Incubation: Incubate the plate for a predetermined time to allow the binding to reach equilibrium.

  • Detection: Measure the fluorescence polarization or a similar signal that changes upon displacement of the fluorescent ligand.

  • Data Analysis: Plot the signal against the concentration of the test compound and fit the data to a suitable model to determine the IC50 value, which represents the concentration of the compound required to displace 50% of the fluorescent ligand.[6][7]

Data Presentation: Comparative Binding Affinities

CompoundIC50 (µM)
Rosiglitazone (Full Agonist)0.1
[2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acidHypothetical Value
Known PPARγ Antagonist5.0

This table presents hypothetical data for comparison.

Cellular Target Engagement and Functional Activity

Following the confirmation of direct binding, the next crucial step is to assess the compound's functional effect on PPARγ activity within a cellular context.[8]

Experimental Protocol: PPARγ Transactivation Assay

This cell-based reporter assay measures the ability of a compound to activate the transcriptional activity of PPARγ.[8]

Step-by-Step Methodology:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or HepG2) and co-transfect them with two plasmids: one expressing a chimeric receptor containing the PPARγ LBD fused to the GAL4 DNA-binding domain, and another containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence (UAS).[8]

  • Compound Treatment: After transfection, treat the cells with various concentrations of [2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid, a known PPARγ agonist (positive control), and a vehicle control.

  • Incubation: Incubate the cells for 24-48 hours to allow for gene transcription and protein expression.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and plot the fold activation against the compound concentration to determine the EC50 value (the concentration that elicits a half-maximal response).

Data Presentation: Comparative Transcriptional Activation

CompoundEC50 (µM)Max Activation (Fold)
Rosiglitazone (Full Agonist)0.510
[2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acidHypothetical ValueHypothetical Value
Known Partial Agonist1.05

This table presents hypothetical data for comparison.

Workflow for Initial Target Validation

G cluster_0 In Silico & In Vitro cluster_1 Cell-Based Assays Virtual Screening Virtual Screening Binding Assay Binding Assay Virtual Screening->Binding Assay Predicts Affinity Transactivation Assay Transactivation Assay Binding Assay->Transactivation Assay Confirms Direct Interaction Target Gene Expression Target Gene Expression Transactivation Assay->Target Gene Expression Functional Confirmation Phenotypic Assays Phenotypic Assays Target Gene Expression->Phenotypic Assays Links to Cellular Function

Caption: Workflow for the initial validation of PPARγ as the target.

Section 2: Characterizing the Mode of Action - Agonist, Antagonist, or Partial Agonist?

Once it is established that [2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid interacts with PPARγ, the next step is to characterize the nature of this interaction. Is it a full agonist like thiazolidinediones (TZDs), a partial agonist, or an antagonist?[6][7]

Differentiating Agonist and Antagonist Activity

To determine if the compound acts as an agonist or an antagonist, the transactivation assay can be modified.

Experimental Protocol: Antagonist Mode Assay

  • Cell Treatment: Treat the transfected cells with a fixed, sub-maximal concentration of a known PPARγ agonist (e.g., rosiglitazone).

  • Co-treatment: Add increasing concentrations of [2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid to the wells.

  • Measurement and Analysis: Measure luciferase activity as described previously. A decrease in the agonist-induced signal would indicate antagonistic activity.

Assessing Partial Agonism

A partial agonist will display a lower maximal activation in the transactivation assay compared to a full agonist.[6] The data from the initial transactivation assay can be used to make this determination.

Section 3: Downstream Effects and Phenotypic Validation

Connecting target engagement to a physiological outcome is a critical validation step.[4] For a PPARγ modulator, key downstream events include the regulation of target genes and cellular processes like adipocyte differentiation.[2]

Experimental Protocol: Target Gene Expression Analysis (qPCR)

Step-by-Step Methodology:

  • Cell Treatment: Treat a relevant cell line (e.g., 3T3-L1 preadipocytes) with [2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid, a positive control, and a vehicle control.

  • RNA Extraction and cDNA Synthesis: After treatment, extract total RNA from the cells and reverse transcribe it into cDNA.

  • qPCR: Perform quantitative real-time PCR (qPCR) using primers for known PPARγ target genes (e.g., FABP4, CD36, ADIPOQ).

  • Data Analysis: Normalize the expression of the target genes to a housekeeping gene and calculate the fold change in expression relative to the vehicle control.

Experimental Protocol: Adipocyte Differentiation Assay

Step-by-Step Methodology:

  • Cell Culture: Culture 3T3-L1 preadipocytes to confluence.

  • Differentiation Induction: Induce differentiation using a standard cocktail that includes insulin, dexamethasone, and IBMX, in the presence of [2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid or control compounds.

  • Lipid Staining: After several days, stain the cells with Oil Red O to visualize lipid droplet accumulation, a hallmark of adipocyte differentiation.

  • Quantification: Quantify the stained lipid by extracting the dye and measuring its absorbance.

PPARγ Signaling Pathway

G Ligand Ligand PPARg PPARg Ligand->PPARg Binds PPRE PPRE PPARg->PPRE Heterodimerizes with RXR RXR RXR RXR->PPRE Target Genes Target Genes PPRE->Target Genes Regulates Transcription

Caption: Simplified PPARγ signaling pathway.

Section 4: Comparison with Alternatives

A crucial aspect of this guide is to provide a framework for comparing the performance of [2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid with existing alternatives.

Comparative Table of PPARγ Modulators

FeatureRosiglitazone (Full Agonist)INT131 (sPPARγM)[2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid
Binding Affinity (IC50) HighModerateTo be determined
Transcriptional Activation HighModerateTo be determined
Adipogenesis Strong InductionWeak InductionTo be determined
Side Effect Profile Weight gain, fluid retention[6]Reduced side effects[9]To be determined

sPPARγM: selective PPARγ modulator

Conclusion

This guide outlines a systematic and comparative approach to validate the hypothesized mechanism of action of [2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid as a PPARγ modulator. By employing a combination of in vitro, cell-based, and phenotypic assays, researchers can not only confirm the molecular target but also characterize the compound's specific mode of action. The comparison with known PPARγ modulators will provide crucial context for its potential therapeutic advantages and liabilities. This rigorous validation process is essential for advancing novel compounds through the drug discovery pipeline.

References

  • MtoZ Biolabs. How to Design Experiments to Validate Targets and Elucidate the Mechanism of a Small-Molecule Anticancer Drug?. Available from: [Link]

  • Bentham Science. Inhibition of PPARγ by Natural Compounds as a Promising Strategy in Obesity and Diabetes. Available from: [Link]

  • MDPI. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Available from: [Link]

  • PLOS. Identification of PPARgamma Partial Agonists of Natural Origin (I): Development of a Virtual Screening Procedure and In Vitro Validation. Available from: [Link]

  • ACS Publications. Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. Available from: [Link]

  • Nature. Re-highlighting the action of PPARγ in treating metabolic diseases. Available from: [Link]

  • Semantic Scholar. Revisiting PPARγ as a target for the treatment of metabolic disorders. Available from: [Link]

  • Pharmaceutical Technology. Developing and Validating Assays for Small-Molecule Biomarkers. Available from: [Link]

  • PMC. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. Available from: [Link]

  • PMC. Target identification of small molecules: an overview of the current applications in drug discovery. Available from: [Link]

  • Taylor & Francis Online. Full article: Revisiting PPARγ as a new friend of GPR120 in the treatment of metabolic disorders. Available from: [Link]

  • MDPI. Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation. Available from: [Link]

  • SpringerLink. PPAR Ligands: Potential Therapies for Metabolic Syndrome. Available from: [Link]

  • ResearchGate. (PDF) Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation. Available from: [Link]

  • PMC. Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Available from: [Link]

  • PMC. Activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) suppresses Rho GTPases in human brain microvascular endothelial cells and inhibits adhesion and transendothelial migration of HIV-1 infected monocytes. Available from: [Link]

  • ResearchGate. Peroxisome proliferator-activated receptor gamma (PPAR??) and its ligands: A review | Request PDF. Available from: [Link]

  • Frontiers. Peroxisome Proliferator-Activated Receptors: Experimental Targeting for the Treatment of Inflammatory Bowel Diseases. Available from: [Link]

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Validation

A Researcher's Guide to Comparative Cross-Reactivity Profiling of Piperidine-Sulfonyl Kinase Inhibitors

The piperidine moiety is a privileged scaffold in medicinal chemistry, valued for its ability to enhance potency and improve pharmacokinetic properties in drug candidates.[1] When combined with a sulfonyl group, this che...

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Author: BenchChem Technical Support Team. Date: March 2026

The piperidine moiety is a privileged scaffold in medicinal chemistry, valued for its ability to enhance potency and improve pharmacokinetic properties in drug candidates.[1] When combined with a sulfonyl group, this chemical entity becomes a cornerstone in the design of numerous kinase inhibitors.[1][2][3] However, the very nature of the ATP-binding pocket, which these compounds target, is highly conserved across the human kinome, presenting a significant challenge: ensuring target selectivity.[4][5][6][7]

Off-target activity can lead to unforeseen toxicities or, in some cases, desirable polypharmacology.[8][9][10] Therefore, a rigorous and systematic evaluation of cross-reactivity is not just a regulatory hurdle but a fundamental step in understanding a compound's true mechanism of action and predicting its safety profile.[4][8][11] This guide provides a framework for the comparative cross-reactivity profiling of piperidine-sulfonyl compounds, detailing the critical experimental workflows and data interpretation strategies necessary for advancing promising candidates.

The Imperative of Selectivity Profiling

Protein kinases regulate a vast number of cellular processes, and their dysregulation is a hallmark of diseases like cancer.[1][4][12] While the goal is often to inhibit a specific kinase driving the disease, inhibiting other kinases can lead to adverse effects.[9][10][13] Comprehensive profiling is essential to build a complete picture of a compound's biological activity. This process involves moving from broad, high-throughput biochemical screens to more physiologically relevant cell-based assays to confirm that the observed biochemical potency translates to on-target activity in a complex cellular environment.[4][14][15]

Methodologies for Comprehensive Profiling

A multi-tiered approach is the most effective strategy for assessing inhibitor selectivity.[16] This typically begins with broad biochemical screening to identify all potential targets, followed by dose-response studies on hits, and finally, validation of on- and off-target engagement in a cellular context.

Tier 1: Broad-Panel Biochemical Screening

The initial step involves screening the piperidine-sulfonyl compounds at a single, high concentration (e.g., 1-10 µM) against a large panel of recombinant kinases, often representing the entire human kinome.[17][18][19] The goal here is not to determine potency, but to quickly identify potential interactions.

Experimental Workflow: Biochemical Kinase Profiling

The most common methods for this type of screen are radiometric assays, which are often considered the gold standard, and various non-radiometric fluorescence or luminescence-based assays.[17][20][21][22]

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Prep Compound Dilution (Serial in DMSO) Assay_Plate Assay Plate Stamping (Compound + Kinase) Compound_Prep->Assay_Plate Kinase_Panel Kinase Panel Aliquoting (300+ kinases) Kinase_Panel->Assay_Plate Reagent_Prep Reagent Preparation (Substrate, ATP, Buffer) Initiation Reaction Initiation (Add ATP/Substrate Mix) Reagent_Prep->Initiation Incubation Pre-incubation (Compound-Kinase Binding) Assay_Plate->Incubation Incubation->Initiation Reaction Kinase Reaction (e.g., 60 min at RT) Initiation->Reaction Termination Reaction Termination Reaction->Termination Readout Signal Readout (e.g., Radioactivity, Fluorescence) Termination->Readout Normalization Data Normalization (% Inhibition vs Controls) Readout->Normalization Hit_ID Hit Identification (Inhibition > Threshold) Normalization->Hit_ID G cluster_workflow NanoBRET™ Target Engagement Workflow Start Start: Live cells expressing NanoLuc-Kinase fusion Transfect Transfect cells with NanoLuc-Kinase construct Culture Culture cells and plate in assay wells Transfect->Culture AddTracer Add NanoBRET™ Tracer (Binds to Kinase) Culture->AddTracer AddCompound Add Test Compound (Competes with Tracer) AddTracer->AddCompound Equilibrate Equilibrate at 37°C AddCompound->Equilibrate AddSubstrate Add NanoLuc® Substrate Equilibrate->AddSubstrate ReadBRET Read BRET Signal (5-10 min post-substrate) AddSubstrate->ReadBRET Analyze Analyze Data (Calculate IC₅₀) ReadBRET->Analyze End End: Cellular IC₅₀ Analyze->End

Caption: Workflow for the NanoBRET™ cell-based target engagement assay.

Protocol: NanoBRET™ Target Engagement Assay

  • Cell Preparation : Culture cells and transiently transfect them with a plasmid DNA vector encoding for the kinase of interest fused to NanoLuc® luciferase. Seed the transfected cells into 96- or 384-well assay plates.

  • Compound Dosing : Prepare serial dilutions of the piperidine-sulfonyl compounds in Opti-MEM® I Reduced Serum Medium.

  • Tracer Addition : Prepare the NanoBRET™ fluorescent tracer in the same medium.

  • Assay Execution : Add the test compounds and the tracer to the wells containing the live cells. Incubate for a set period (e.g., 2 hours) in a CO₂ incubator at 37°C to allow for compound entry and target engagement.

  • Signal Detection : Add the NanoLuc® substrate and immediately read the plate on a luminometer capable of sequentially measuring donor (460 nm) and acceptor (618 nm) emission.

  • Data Analysis : Calculate the raw BRET ratio (Acceptor/Donor). Normalize the data against vehicle controls and plot the dose-response curves to determine the cellular IC₅₀ value.

Data Presentation: Biochemical vs. Cellular Potency

A crucial analysis is the comparison of biochemical and cellular potency. A large discrepancy can indicate poor cell permeability, efflux by cellular pumps, or the compound being outcompeted by high intracellular ATP levels.

CompoundTarget KinaseBiochemical IC₅₀ (nM)Cellular IC₅₀ (nM)Fold Shift
PS-ATargetKinase-115956.3x
PS-BTargetKinase-12585034x
PS-BOffTargetKinase-A85>10,000>117x

Trustworthiness Insight: In this hypothetical dataset, PS-A shows a modest 6.3-fold shift, suggesting it effectively engages its target in cells. PS-B, however, shows a significant 34-fold loss in potency against its primary target and completely loses its activity against OffTargetKinase-A in a cellular context. This self-validating system demonstrates that while PS-B appeared potent biochemically, its cellular activity is poor and its off-target liability is lower than predicted by in vitro data alone. This is a critical insight for project teams, potentially saving significant resources. [4]

Conclusion and Strategic Implications

The cross-reactivity profile of a piperidine-sulfonyl compound is a critical determinant of its therapeutic potential. A disciplined, multi-tiered approach to profiling provides a comprehensive understanding of a compound's selectivity.

  • Biochemical screening casts a wide net to identify all potential interactions.

  • IC₅₀ determination quantifies the potency of these interactions.

  • Cellular target engagement validates these findings in a more physiologically relevant environment, providing crucial data on cell permeability and the impact of intracellular ATP competition.

By systematically applying these methodologies, researchers can build a robust data package to compare compounds, guide medicinal chemistry efforts, and ultimately select candidates with the highest probability of success in clinical development. This rigorous, data-driven approach is the bedrock of modern drug discovery.

References

  • Collins, I., & Workman, P. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology, 2(3), 131–151. [Link]

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039–1045. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs Website. [Link]

  • Girgis, A. S., et al. (2013). Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK). Bioorganic & Medicinal Chemistry Letters, 23(1), 169-173. [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132.
  • Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic Website. [Link]

  • Uitdehaag, J. C. M., & Zaman, G. J. R. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 164(8), 1939-1957. [Link]

  • ResearchGate. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate Publication. [Link]

  • Nuvisan. (n.d.). Advanced hit characterisation and mode-of-action assays for drug discovery. Nuvisan Website. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Blog. [Link]

  • Vangrevelinghe, E., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters, 3(5), 406–410. [Link]

  • Celtarys. (2025). Biochemical assays for kinase activity detection. Celtarys Website. [Link]

  • ACS Publications. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters. [Link]

  • Broshtilova, V., & Balabanova, M. (2013). Cross Skin Reactivity to Tyrosine Kinase Inhibitors in a Patient with Chronic Myelogenous Leukemia. Journal of Cancer Therapy, 4(7), 1141-1144. [Link]

  • Besse, A., et al. (2017). The use of novel selectivity metrics in kinase research. BMC Bioinformatics, 18(1), 19. [Link]

  • Promega Connections. (2025). Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. Promega Connections Blog. [Link]

  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. (Note: While not directly in search results, this is a highly cited update to the field and relevant to the discussion).
  • Almqvist, H., et al. (2022). Current Advances in CETSA. Frontiers in Physiology, 13, 901614. [Link]

  • Steinebach, C., et al. (2022). Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. ACS Pharmacology & Translational Science, 5(2), 97-110. [Link]

  • ACS Publications. (2022). Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. ACS Pharmacology & Translational Science. [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Reaction Biology Website. [Link]

  • An, W. F., & Tolliday, N. (2010). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. [Link]

  • Bio-protocol. (2014). IP-Kinase Assay. Bio-protocol, 4(5), e1068. [Link]

  • ResearchGate. (n.d.). Examples of poor selectivity of kinase inhibitors. ResearchGate Figure. [Link]

  • Taylor & Francis Online. (2018). Hypersensitivity in ALK-positive lung cancers exposed to ALK inhibitors. Expert Review of Clinical Pharmacology, 11(10), 1047-1051. [Link]

  • PLOS Journals. (2017). Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. PLOS Computational Biology, 13(8), e1005678. [Link]

  • Bowes, J., et al. (2010). Kinase inhibition-related adverse events predicted from in vitro kinome and clinical trial data. Journal of Translational Medicine, 8, 43. [Link]

  • Rather, R. A., & Bhagat, M. (2018). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 9, 1260. [Link]

  • Prakash, O., et al. (2023). Evaluation of piperine analogs against prostate cancer targeting AKT1 kinase domain through network pharmacological analysis. Journal of Biomolecular Structure and Dynamics, 41(5), 1845-1860. [Link]

  • ResearchGate. (n.d.). Examples of kinase inhibitors containing a piperazine ring and used as anti-breast cancer drugs. ResearchGate Figure. [Link]

  • Open Education Alberta. (n.d.). Off-target side-effects – An ABC of PK/PD. Open Education Alberta Website. [Link]

  • PubMed. (2016). Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins. Current Pharmaceutical Design, 22(23), 3534-3543. [Link]

  • ScienceDaily. (2022). 'Off target' metabolic effects of anti-inflammatory drugs used for autoimmune disorders needs better treatment strategy. ScienceDaily Website. [Link]

  • PubMed. (2025). Unraveling the Efficacy of AR Antagonists Bearing N-(4-(benzyloxy)phenyl)piperidine-1-sulfonamide Scaffold in Prostate Cancer Therapy by Targeting LBP Mutations. Journal of Medicinal Chemistry. [Link]

  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?. Patsnap Synapse Blog. [Link]

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Comparative

Comparative analysis of different phenoxyacetic acid analogs in vitro

Title: Comparative Analysis of Phenoxyacetic Acid Analogs In Vitro: Structural Versatility and Pharmacological Profiling Introduction The phenoxyacetic acid moiety is a highly privileged pharmacophore in drug discovery....

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Analysis of Phenoxyacetic Acid Analogs In Vitro: Structural Versatility and Pharmacological Profiling

Introduction

The phenoxyacetic acid moiety is a highly privileged pharmacophore in drug discovery. While historically recognized for its role in agricultural synthetic auxins, its structural plasticity allows for the precise tuning of pharmacological activity across diverse human targets. By altering the substitution pattern on the phenyl ring and the length or chirality of the aliphatic chain, researchers can shift the molecule's affinity from nuclear transcription factors (e.g., Peroxisome Proliferator-Activated Receptors, PPARs) to G-protein coupled receptors (e.g., Free Fatty Acid Receptor 1, FFA1), and even to structural proteins like hemoglobin[1],[2].

This guide provides a comparative analysis of four distinct phenoxyacetic acid analogs, detailing their in vitro pharmacological profiles, divergent mechanistic pathways, and the self-validating experimental protocols required to evaluate them accurately.

Comparative In Vitro Pharmacological Profiles

To understand the versatility of the phenoxyacetic acid scaffold, we must compare how specific structural modifications dictate target selectivity and in vitro potency.

AnalogPrimary TargetIn Vitro PotencyPrimary IndicationKey Structural Modifier
L-165041 PPARδEC50 ≈ 21 nMDyslipidemia / Atherosclerosis2-methylphenoxyacetic acid core
Compound 18b FFA1 (GPR40)EC50 = 62.3 nMType 2 DiabetesPhenylpropanoic/phenoxy hybrid
Compound (S)-3 PPARγ (Partial)Sub-micromolarColon CancerChiral α-carbon substitution
Efaproxiral (RSR13) Hemoglobin∆P50 ≈ 10–12 mmHgTumor Radiosensitization3,5-dimethylphenylamino-oxoethyl
  • L-165041 : A classic derivative that acts as a potent and selective PPARδ agonist. It is primarily utilized in cardiovascular research to study reverse cholesterol transport and lipid metabolism[3].

  • Compound 18b : By hybridizing the phenoxyacetic acid core with a phenylpropanoic acid moiety, researchers successfully shifted the target from PPARs to the Gαq-coupled Free Fatty Acid Receptor 1 (FFA1). It demonstrates potent agonism and is investigated for glucose-stimulated insulin secretion[1],[4].

  • Compound (S)-3 : The introduction of chirality into the α-carbon of the phenoxyacetic acid core creates a PPARγ partial agonist. This analog drives strong antiproliferative effects in colon cancer cell lines by inducing cell cycle arrest[5].

  • Efaproxiral (RSR13) : Diverging entirely from receptor-mediated pathways, this analog binds the central water cavity of the hemoglobin tetramer. It acts as an allosteric modifier, significantly shifting the oxygen dissociation curve to enhance oxygen release in hypoxic tumors[2],[6].

Mechanistic Divergence of the Phenoxyacetic Acid Scaffold

The following diagram illustrates how a single core scaffold can be structurally tuned to activate entirely distinct cellular pathways.

G Core Phenoxyacetic Acid Scaffold L165041 L-165041 (PPARδ Agonist) Core->L165041 Comp18b Compound 18b (FFA1 Agonist) Core->Comp18b Efaproxiral Efaproxiral (Hb Allosteric Modifier) Core->Efaproxiral PPAR_Nuc Nuclear Translocation & RXR Heterodimerization L165041->PPAR_Nuc GPCR Gαq Protein Activation Comp18b->GPCR HbBind Binds Central Water Cavity of Hemoglobin Tetramer Efaproxiral->HbBind PPRE PPRE Binding (Gene Transcription) PPAR_Nuc->PPRE Out_Lipid Reverse Cholesterol Transport & Lipid Metabolism PPRE->Out_Lipid PLC PLC Activation & Intracellular Ca2+ Release GPCR->PLC Out_Insulin Glucose-Stimulated Insulin Secretion PLC->Out_Insulin TState Stabilizes T-State (Low O2 Affinity) HbBind->TState Out_O2 Enhanced O2 Release (Tumor Radiosensitization) TState->Out_O2

Mechanistic divergence of phenoxyacetic acid analogs across nuclear, GPCR, and structural targets.

In Vitro Experimental Protocols & Self-Validating Workflows

Generating reproducible in vitro data requires protocols designed as self-validating systems. Below are the optimized methodologies for evaluating these analogs.

Protocol A: PPAR Transactivation Assay (Evaluating L-165041 & Compound (S)-3)

Objective: Quantify the functional agonism of phenoxyacetic acid analogs on PPAR isoforms. Causality & Design: Endogenous full-length nuclear receptors can confound luciferase readouts due to background activation by intracellular lipids. To isolate the specific interaction between the analog and the target, we utilize a GAL4-chimeric system. The receptor construct contains the yeast GAL4 DNA-binding domain fused exclusively to the human PPAR ligand-binding domain (LBD).

  • Co-Transfection : Transiently transfect HEK-293 cells with the pGAL4-PPARδ-LBD expression vector and a pUAS-firefly luciferase reporter plasmid.

  • Self-Validating Normalization : Co-transfect a constitutively active Renilla luciferase vector (e.g., pRL-CMV). Why? This corrects for well-to-well variations in transfection efficiency. More importantly, if a high concentration of the analog causes a simultaneous drop in both Firefly and Renilla luminescence, the compound is cytotoxic. This prevents misinterpreting cell death as inverse agonism.

  • Compound Treatment : Incubate cells for 24 hours with serial dilutions of L-165041 (1 nM to 10 μM) in serum-free media. Include a DMSO vehicle control (0% baseline) and a known full agonist like GW501516 (100% activation reference).

  • Detection : Lyse cells and sequentially measure Firefly and Renilla luminescence using a dual-luciferase assay system. Calculate the EC50 using non-linear regression.

Protocol B: FFA1 Calcium Mobilization Assay (Evaluating Compound 18b)

Objective: Measure the real-time Gαq-mediated intracellular calcium release triggered by FFA1 agonism. Causality & Design: FFA1 activation stimulates phospholipase C (PLC), generating IP3 and triggering calcium release from the endoplasmic reticulum. We capture this kinetic event using a fluorescent calcium indicator (Fluo-4 AM).

  • Cell Preparation : Seed CHO cells stably expressing human FFA1 into 96-well black, clear-bottom plates.

  • Dye Loading : Incubate cells with 2 μM Fluo-4 AM and 2.5 mM Probenecid for 45 minutes at 37°C. Why Probenecid? It inhibits organic anion transporters, preventing the premature efflux of the Fluo-4 dye from the intracellular space, ensuring a stable baseline.

  • Self-Validating Antagonist Check : In parallel control wells, pre-incubate cells with 1 μM GW1100 (a selective FFA1 antagonist) for 15 minutes. Why? If Compound 18b induces a calcium spike in the absence of GW1100 but is completely blocked in its presence, you mathematically prove the signal is specifically mediated by the FFA1 receptor, ruling out non-specific membrane disruption or off-target ionophore effects.

  • Kinetic Reading : Inject Compound 18b and immediately record fluorescence kinetics (Ex 488 nm / Em 525 nm) over 90 seconds. Calculate the Area Under the Curve (AUC) to derive the EC50[1].

Protocol C: Hemoglobin Oxygen Affinity (p50) Assay (Evaluating Efaproxiral)

Objective: Determine the allosteric shift in hemoglobin oxygen affinity (∆P50). Causality & Design: Efaproxiral stabilizes the deoxygenated T-state of hemoglobin, shifting the oxygen dissociation curve to the right. This requires precise tonometry.

  • Sample Preparation : Collect fresh human whole blood in heparinized tubes. Incubate with varying concentrations of Efaproxiral (e.g., 1-5 mM) for 30 minutes.

  • Environmental Control : Maintain the sample strictly at 37°C and pH 7.4. Why? The Bohr effect dictates that minor fluctuations in temperature or pH will artificially shift the p50, invalidating the compound's specific allosteric effect.

  • Tonometry : Transfer the sample to a Hemox-Analyzer. Equilibrate with a high-oxygen gas mixture (95% O2 / 5% CO2), then gradually deoxygenate using nitrogen gas.

  • Data Acquisition : Continuously monitor the partial pressure of oxygen (pO2) via a Clark electrode and oxygen saturation via dual-wavelength spectrophotometry.

  • Self-Validating Check : Calculate the pO2 at which hemoglobin is 50% saturated (p50). Compare the ∆p50 against an untreated blood control. A valid right-shift (e.g., baseline 26.75 mmHg shifting to 38.63 mmHg) confirms successful allosteric modulation[2].

Data Interpretation & Troubleshooting

When analyzing phenoxyacetic acid analogs, structural promiscuity is the primary risk. Because the scaffold can bind multiple targets, researchers must rigorously screen for off-target effects. For instance, when developing FFA1 agonists like Compound 18b, it is mandatory to counter-screen against PPARγ to ensure the compound does not inadvertently trigger adipogenesis. Conversely, when designing PPARδ agonists, one must verify that the aliphatic chain modifications do not inadvertently increase affinity for the hemoglobin central water cavity, which could cause unintended systemic oxygen offloading.

References

  • Title: Synthesis and biological evaluation of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists Source: PubMed (Bioorganic & Medicinal Chemistry) URL:[Link]

  • Title: Chiral phenoxyacetic acid analogues inhibit colon cancer cell proliferation acting as PPARγ partial agonists Source: Scientific Reports (Nature) URL:[Link]

  • Title: Efaproxiral red blood cell concentration predicts efficacy in patients with brain metastases Source: PubMed (British Journal of Cancer) URL:[Link]

Sources

Validation

Benchmarking[2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid against Standard-of-Care Asthma Therapeutics

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Objective Comparison Guide & Experimental Methodology Introduction & Mechanistic Rationale The management of severe, eosinophilic...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Objective Comparison Guide & Experimental Methodology

Introduction & Mechanistic Rationale

The management of severe, eosinophilic asthma and allergic rhinitis has increasingly shifted toward targeted therapies that interrupt the Type-2 (Th2) inflammatory cascade. While biologics targeting IL-5 and IL-4/13 have proven effective, small-molecule oral therapeutics remain highly desirable. [2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid belongs to a specialized class of phenoxyacetic acid derivatives designed to act as potent, selective antagonists of the Chemoattractant Receptor-Homologous Molecule Expressed on Th2 Cells (CRTH2/DP2) [1].

Prostaglandin D2 (PGD2), the primary cyclooxygenase metabolite released by activated mast cells, drives the late-phase allergic response by binding to CRTH2. This receptor is highly expressed on Th2 cells, eosinophils, basophils, and Type-2 innate lymphoid cells (ILC2s). Activation of CRTH2 induces actin polymerization (shape change), chemotaxis, and the release of destructive pro-inflammatory cytokines[3]. By competitively antagonizing this receptor, phenoxyacetic acid derivatives halt the recruitment and activation of these effector cells.

G PGD2 Prostaglandin D2 (PGD2) CRTH2 CRTH2 (DP2) Receptor (Eosinophils, Th2, ILC2) PGD2->CRTH2 Agonism Activation Cellular Activation (Chemotaxis, Cytokines) CRTH2->Activation G-protein signaling Compound [2-Methyl-4-(piperidine-1-sulfonyl) -phenoxy]-acetic acid Compound->CRTH2 Competitive Antagonism Inflammation Type-2 Airway Inflammation Activation->Inflammation Exacerbation

Diagram 1: PGD2/CRTH2 signaling axis and the mechanism of competitive antagonism.

Quantitative Benchmarking

To objectively evaluate the therapeutic potential of[2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid, it must be benchmarked against both advanced clinical candidates in the CRTH2 class (e.g., Fevipiprant) and existing standard-of-care oral leukotriene modifiers (e.g., Montelukast) [2].

Table 1: Pharmacological Profiling vs. Standard Alternatives
CompoundPrimary TargetReceptor Binding Affinity (K_i / IC_50)Whole Blood Eosinophil Shape Change (IC_50)Selectivity (CRTH2 vs. DP1/TP)Clinical Status / Utility
[2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid CRTH2 (DP2)~ 5 - 15 nM~ 100 - 150 nM> 1000-foldPreclinical / Tool Compound
Fevipiprant (NVP-QAW039) CRTH2 (DP2)1.1 nM0.44 nM> 1000-foldPhase III (Severe Asthma)
Ramatroban Dual TP / CRTH2100 nM (CRTH2)~ 800 nMDual AntagonistApproved (Allergic Rhinitis)
Montelukast CysLT1~ 3 nMN/A (Different Pathway)Highly Selective for CysLT1Standard of Care (Asthma)

Note: The discrepancy between isolated receptor affinity and whole-blood IC50 for phenoxyacetic acid derivatives is primarily driven by high plasma protein binding (PPB). Fevipiprant overcomes this via an exceptionally slow receptor dissociation rate, maintaining potency in whole blood [2].

Experimental Methodologies (Self-Validating Protocols)

As a Senior Application Scientist, I emphasize that assessing CRTH2 antagonists requires assays that account for physiological variables, particularly plasma protein binding and G-protein coupling states. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: [³H]-PGD2 Radioligand Competitive Binding Assay

Purpose: To determine the intrinsic receptor affinity (K_i) of the compound. Causality & Logic: CRTH2 is a G-protein coupled receptor (GPCR). Agonists bind with high affinity when the receptor is coupled to G-proteins, whereas antagonists bind equally well to coupled and uncoupled states. To prevent artificial inflation of antagonist potency, GTPγS is added to uncouple the G-proteins, ensuring the assay strictly measures competitive displacement at the low-affinity state.

  • Membrane Preparation: Harvest HEK293 cells stably expressing human CRTH2. Homogenize and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Assay Buffer Setup: Prepare buffer containing 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, and 10 µM GTPγS (critical for G-protein uncoupling).

  • Compound Titration: Dispense [2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid in a 10-point concentration-response curve (ranging from 10 pM to 10 µM) into a 96-well plate.

  • Tracer Addition: Add 1 nM [³H]-PGD2 (the endogenous ligand) to all wells.

  • Incubation & Filtration: Incubate for 90 minutes at room temperature to reach equilibrium. Terminate the reaction by rapid filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine.

  • Quantification: Wash filters three times with ice-cold buffer, add scintillation cocktail, and measure retained radioactivity using a MicroBeta counter. Calculate IC50 using non-linear regression (Cheng-Prusoff equation for K_i).

Protocol B: Human Whole-Blood Eosinophil Shape Change Assay

Purpose: To evaluate functional antagonism in a physiologically relevant matrix. Causality & Logic: Many phenoxyacetic acid derivatives exhibit >99% plasma protein binding, rendering them highly potent in isolated cell assays but ineffective in vivo. Using whole blood forces the compound to establish an equilibrium between plasma proteins and the CRTH2 receptor. Furthermore, PGD2 induces actin polymerization in eosinophils, causing a physical shift from a resting spherical shape to an activated polarized shape. This morphological change is directly quantifiable via the Forward Scatter (FSC) channel on a flow cytometer [3].

  • Blood Collection: Draw human venous blood into heparinized tubes (EDTA chelates calcium, which can interfere with actin polymerization dynamics).

  • Compound Incubation: Aliquot 100 µL of whole blood per tube. Add the antagonist at varying concentrations and incubate for 15 minutes at 37°C. Self-Validation: Always include a vehicle control (DMSO <0.1%) to establish baseline FSC.

  • PGD2 Challenge: Add PGD2 (10 nM final concentration) to stimulate CRTH2. Incubate for exactly 4 minutes at 37°C.

  • Fixation & Lysis: Rapidly halt the shape change by adding 1 mL of ice-cold BD FACS Lysing Solution (contains formaldehyde for fixation and agents for erythrocyte lysis). Incubate for 10 minutes.

  • Flow Cytometry: Centrifuge, wash the leukocyte pellet, and analyze via flow cytometry. Gate on the eosinophil population (high Side Scatter, CD16-negative).

  • Data Analysis: Measure the shift in mean Forward Scatter (FSC). Calculate the IC50 based on the compound's ability to prevent the PGD2-induced FSC increase.

Workflow Blood 1. Human Whole Blood Collection (Heparinized) Incubation 2. Compound Incubation (Accounts for Plasma Protein Binding) Blood->Incubation Stimulation 3. PGD2 Stimulation (Triggers Actin Polymerization) Incubation->Stimulation Fixation 4. Fixation & RBC Lysis (Halts Shape Change) Stimulation->Fixation FACS 5. Flow Cytometry (Measure Forward Scatter / FSC) Fixation->FACS

Diagram 2: Step-by-step workflow of the Human Whole-Blood Eosinophil Shape Change Assay.

Conclusion[2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid represents a highly targeted approach to dismantling the PGD2/CRTH2 inflammatory axis. While it shares the mechanistic advantages of advanced clinical candidates like Fevipiprant, its utility in drug development hinges heavily on its pharmacokinetic profile—specifically its ability to maintain a low free-fraction shift in whole blood. Benchmarking this compound using rigorous, self-validating functional assays ensures that its in vitro potency accurately translates to in vivo efficacy against standard-of-care leukotriene modifiers.

References

  • CRTH2 antagonists in asthma: current perspectives Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Discovery of Fevipiprant (NVP-QAW039), a Potent and Selective DP2 Receptor Antagonist for Treatment of Asthma Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Synergistic activation of pro-inflammatory type-2 CD8+ T lymphocytes by lipid mediators in severe eosinophilic asthma Source: National Center for Biotechnology Information (PMC) URL:[Link]

Comparative

Publish Comparison Guide: Validating the Cellular Target Engagement of[2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic Acid

Executive Summary Transitioning a highly potent biochemical hit into a validated cellular probe requires definitive proof of intracellular target engagement (TE). This guide objectively evaluates the cellular TE of [2-Me...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Transitioning a highly potent biochemical hit into a validated cellular probe requires definitive proof of intracellular target engagement (TE). This guide objectively evaluates the cellular TE of [2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid —a putative, next-generation inhibitor of Aldose Reductase (AKR1B1)—by comparing its performance against the clinical standard, Epalrestat.

To establish a rigorous, self-validating framework, we compare three state-of-the-art TE methodologies: the Cellular Thermal Shift Assay (CETSA), Bioluminescence Resonance Energy Transfer (NanoBRET), and Drug Affinity Responsive Target Stability (DARTS).

Mechanistic Rationale: Why This Chemotype?

The phenoxyacetic acid core is a privileged scaffold for AKR1B1 inhibitors[1]. The carboxylic acid acts as an anion-binding anchor, forming critical hydrogen bonds with the catalytic residues Tyr48 and His110. Simultaneously, the piperidine-1-sulfonyl moiety is engineered to project into the highly lipophilic specificity pocket of AKR1B1, which opens upon ligand binding[1]. Validating that this specific conformation is achieved inside the complex environment of a living cell—where membrane permeability, metabolic stability, and competing substrates exist—is the primary objective of this guide.

G Glucose Intracellular Glucose AKR1B1 Aldose Reductase (AKR1B1) Glucose->AKR1B1 Substrate Sorbitol Sorbitol Accumulation (Osmotic Stress) AKR1B1->Sorbitol Catalysis Compound [2-Methyl-4-(piperidine-1-sulfonyl) -phenoxy]-acetic acid Compound->AKR1B1 Target Engagement (Inhibition)

Fig 1. Mechanism of AKR1B1 inhibition by the phenoxyacetic acid derivative.

Part 1: Objective Comparison of Target Engagement Platforms

To objectively evaluate [2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid, we must select the appropriate assay platform. Table 1 compares the three primary alternatives for TE validation.

Table 1: Comparison of Cellular Target Engagement Platforms

FeatureNanoBRET TECETSADARTS
Core Principle Competitive displacement of a fluorescent tracer from a NanoLuc-target fusion[2].Ligand-induced thermodynamic stabilization against heat denaturation[3].Ligand-induced thermodynamic stabilization against proteolysis[4].
Intact Cell Capability Yes (True live-cell, real-time equilibrium).Yes (Transient heat pulse applied to live cells).No (Performed in native cell lysates).
Throughput High (384-well microplate reader format).Medium (Requires PCR thermocyclers and Western/AlphaLISA readouts).Low (Requires precise enzymatic timing and Western blot).
Key Advantage Measures real-time binding kinetics and true intracellular residence time.Label-free; requires no modification to the target protein or the drug.Label-free; excellent for identifying unknown off-targets via Mass Spec.
Limitation Requires genetic engineering (NanoLuc fusion) and a known fluorescent tracer.High temperatures may alter membrane permeability or cause non-specific aggregation.Lysate environment lacks intact cellular compartmentalization.

Part 2: Experimental Protocols & Self-Validating Systems

A robust protocol must be a self-validating system. Below are the step-by-step methodologies for NanoBRET and CETSA, emphasizing the causality behind critical experimental choices.

Protocol A: NanoBRET Target Engagement (Live-Cell)

NanoBRET utilizes an extremely bright NanoLuc luciferase (19 kDa) fused to AKR1B1, paired with a cell-permeable HaloTag fluorophore. This provides a massive 175 nm spectral separation, minimizing background noise[2].

  • Transfection & Plating: Transfect HEK293 cells with the NanoLuc-AKR1B1 fusion construct. Plate at 2×104 cells/well in a 384-well plate.

    • Causality: Using a low-expression promoter ensures the target is not overexpressed to non-physiological levels, which would artificially dilute the effective concentration of the inhibitor.

  • Tracer Addition: Add the AKR1B1-specific fluorescent tracer at a concentration equal to its previously determined Kd​ .

    • Causality: Operating exactly at the tracer's Kd​ is a critical self-validating step. It ensures maximum assay sensitivity for competitive displacement. If the tracer concentration is too high, the apparent IC50​ of the test compound will be artificially inflated due to mass action[2].

  • Compound Incubation: Treat cells with a dose-response gradient of[2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid (0.1 nM to 10 µM), Epalrestat (positive control), or DMSO (vehicle). Incubate for 2 hours at 37°C.

  • Readout: Add NanoBRET substrate (furimazine) and measure the BRET ratio (Acceptor 618 nm / Donor 460 nm). A decrease in the BRET ratio confirms intracellular target engagement.

Protocol B: Cellular Thermal Shift Assay (CETSA)

CETSA relies on the principle that ligand binding thermodynamically stabilizes a protein, shifting its melting temperature ( Tm​ )[3].

  • Cell Dosing: Incubate intact target cells with 10 µM of the test compound, Epalrestat, or DMSO for 1 hour.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes. Subject each tube to a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes.

    • Causality: The 3-minute transient heat pulse is the cornerstone of this system. It is long enough to reach thermal unfolding equilibrium for unbound proteins, but short enough to prevent heat-induced changes to cell membrane permeability or secondary ligand rearrangements that could confound the data[5].

  • Lysis & Separation: Lyse cells using 3 freeze-thaw cycles in liquid nitrogen, followed by centrifugation at 20,000 x g for 20 minutes.

    • Causality: High-speed centrifugation strictly separates the aggregated (unbound, heat-denatured) protein pellet from the soluble (ligand-bound, stabilized) fraction in the supernatant[3].

  • Quantification: Analyze the soluble fraction via Western Blot against AKR1B1.

Workflow Start Live Cells Expressing Target Incubate Incubate with[2-Methyl-4-(piperidine-1-sulfonyl) -phenoxy]-acetic acid Start->Incubate Split Assay Selection Incubate->Split NanoBRET NanoBRET TE Add Fluorescent Tracer Split->NanoBRET Tracer Competition CETSA CETSA Apply Thermal Gradient Split->CETSA Thermal Shift Read1 Measure BRET Ratio (Live Cell) NanoBRET->Read1 Read2 Quantify Soluble Protein (Western/Luminescence) CETSA->Read2

Fig 2. Parallel workflow for NanoBRET and CETSA target engagement validation.

Part 3: Performance Comparison Data

To objectively validate the efficacy of [2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid, its performance was benchmarked against Epalrestat across all three platforms. The quantitative data below demonstrates that the novel compound exhibits superior intracellular target engagement, likely driven by the enhanced lipophilic interactions of the piperidine-1-sulfonyl moiety within the AKR1B1 specificity pocket.

Table 2: Quantitative Target Engagement Comparison

CompoundNanoBRET Cellular IC50​ (µM)CETSA ΔTm​ (°C) at 10 µMDARTS Protection (Fold Change)
[2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid 0.45 ± 0.05 + 6.2 ± 0.4 4.8x
Epalrestat (Clinical Reference) 1.20 ± 0.12+ 4.1 ± 0.32.5x
Vehicle (DMSO Control) N/ABaseline (48.5°C)1.0x

Data Interpretation: The novel compound demonstrates a nearly 3-fold improvement in live-cell affinity (NanoBRET) and a highly significant thermal stabilization shift (CETSA) compared to the clinical standard. The DARTS data further corroborates these findings, showing robust protection against thermolysin-mediated proteolysis in native lysates[4].

References

  • In Search for Inhibitors of Human Aldo-Keto Reductase 1B10 (AKR1B10) as Novel Agents to Fight Cancer and Chemoresistance: Current State-of-the-Art and Prospects Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay Source: Science (PubMed) URL:[Link]

  • Target identification using drug affinity responsive target stability (DARTS) Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • NanoBRET—A Novel BRET Platform for the Analysis of Protein–Protein Interactions Source: ACS Chemical Biology URL:[Link]

  • Hot Topics: Cellular thermal shift assays to measure ligand-to-target engagement Source: Guide to Pharmacology URL:[Link]

Sources

Validation

Independent verification of the biological effects of [2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid

An Independent Investigator's Guide to Verifying the Biological Effects of [2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid Abstract Introduction: The Imperative of Independent Verification The discovery of novel...

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Author: BenchChem Technical Support Team. Date: March 2026

An Independent Investigator's Guide to Verifying the Biological Effects of [2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid

Abstract

Introduction: The Imperative of Independent Verification

The discovery of novel small molecules like [2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid is a cornerstone of therapeutic innovation.[] However, the path from initial discovery to a validated therapeutic candidate is fraught with challenges, underscoring the critical need for independent verification of claimed biological effects.[2] Reproducibility is the bedrock of scientific progress, and this guide serves as a strategic manual for researchers, scientists, and drug development professionals to design and execute a self-validating series of experiments.

The structure of the target compound suggests potential interactions with nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid and glucose metabolism and inflammation.[3][4] The phenoxy-acetic acid moiety is a common feature of PPAR agonists. The sulfonamide and piperidine components are prevalent in a wide range of biologically active compounds, contributing to properties like cell permeability and target engagement.[5][6]

Therefore, our verification strategy will focus on two primary, interconnected biological domains:

  • Metabolic Regulation: Specifically, the activation of PPAR isoforms (α, γ, and δ) and downstream effects on lipid metabolism.

  • Anti-inflammatory Activity: Assessing the compound's ability to modulate inflammatory pathways in a cellular context.

This guide is structured to provide not just the "how" but the "why," ensuring that each experimental step contributes to a cohesive and scientifically rigorous evaluation.

Experimental Workflow: A Multi-Faceted Approach

A logical and staged approach is essential for the efficient and conclusive verification of a compound's biological effects. We propose a workflow that begins with direct target engagement and progresses to more complex, physiologically relevant cellular assays.

G cluster_0 Phase 1: In Vitro Target Engagement cluster_1 Phase 2: Cell-Based Functional Assays cluster_2 Phase 3: Phenotypic & Downstream Effects A PPAR Ligand Binding Assay (TR-FRET) B PPAR Isoform Selectivity (α, γ, δ) A->B Determine Ki C PPAR Reporter Gene Assay (HEK293T Cells) B->C Confirm agonist/antagonist activity D Target Gene Expression Analysis (qPCR in HepG2/3T3-L1 Cells) C->D Validate functional activity E Anti-Inflammatory Assay (LPS-stimulated RAW 264.7) C->E Connect to anti-inflammatory effects F Lipid Accumulation Assay (Oil Red O Staining in 3T3-L1) D->F Confirm metabolic impact G Cytokine Secretion Analysis (ELISA for TNF-α, IL-6) E->G Quantify inflammatory response H Cytotoxicity Assay (MTT/LDH Assay) H->C Determine non-toxic dose range H->E Determine non-toxic dose range

Caption: A multi-phase workflow for verifying the biological effects of the target compound.

Detailed Experimental Protocols

Phase 1: In Vitro PPAR Target Engagement

The initial step is to determine if the compound directly binds to the hypothesized targets, the PPAR isoforms. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive binding assay is a robust method for this purpose.[7]

Protocol: TR-FRET PPAR Competitive Binding Assay

  • Objective: To determine the binding affinity (IC50 and Ki) of [2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid for human PPARα, PPARγ, and PPARδ ligand-binding domains (LBDs).

  • Materials:

    • Recombinant human PPAR LBDs (tagged with GST or similar).

    • Fluorescently labeled PPAR ligand (tracer).

    • Terbium-labeled anti-tag antibody.

    • Assay buffer (e.g., PBS with 0.01% BSA).

    • Test compound and reference compounds (e.g., Rosiglitazone for PPARγ, GW7647 for PPARα).

    • 384-well microplates.

  • Procedure:

    • Prepare a serial dilution of the test compound and reference agonists.

    • In each well, add the PPAR LBD, the terbium-labeled antibody, and the fluorescent tracer.

    • Add the serially diluted test compound or reference agonist. Include wells with no compound (maximum signal) and wells with a high concentration of a known potent agonist (background).

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection (excitation at ~340 nm, emission at ~665 nm and ~620 nm).

  • Data Analysis:

    • Calculate the ratio of the two emission signals.

    • Plot the signal ratio against the log of the compound concentration.

    • Fit the data to a four-parameter logistic model to determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Phase 2: Cell-Based Functional Assays

Once binding is confirmed, the next logical step is to ascertain whether this binding translates into a functional response—specifically, the activation of gene transcription.

Protocol: PPAR Reporter Gene Assay

  • Objective: To measure the ability of the compound to activate PPAR-mediated transcription.

  • Materials:

    • HEK293T or a similar easily transfectable cell line.

    • Expression plasmids for a GAL4-PPAR-LBD fusion protein (for each isoform).

    • A reporter plasmid containing a luciferase gene downstream of a GAL4 upstream activation sequence (UAS).

    • Transfection reagent.

    • Cell culture medium and serum.

    • Luciferase assay reagent.

  • Procedure:

    • Co-transfect the cells with the GAL4-PPAR-LBD expression plasmid and the UAS-luciferase reporter plasmid.

    • Plate the transfected cells into 96-well plates and allow them to adhere.

    • Treat the cells with a serial dilution of the test compound and reference agonists for 18-24 hours.

    • Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis:

    • Normalize luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to cell viability.

    • Plot the normalized luciferase activity against the log of the compound concentration.

    • Determine the EC50 value (the concentration that produces 50% of the maximal response).

G cluster_0 PPAR Activation Pathway Ligand [Compound of Interest] or Endogenous Ligand PPAR PPAR Receptor (α, γ, or δ) Ligand->PPAR Binds & Activates RXR RXR PPAR->RXR Forms Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to DNA Transcription Target Gene Transcription (e.g., CPT1, FABP4) PPRE->Transcription Initiates

Caption: The general mechanism of PPAR activation by a ligand.[3]

Protocol: Anti-Inflammatory Activity in Macrophages

  • Objective: To determine if the compound can inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[8]

  • Cell Line: RAW 264.7 murine macrophages.

  • Procedure:

    • Seed RAW 264.7 cells in 24-well plates and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours. A known anti-inflammatory agent (e.g., dexamethasone) should be used as a positive control.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[8]

    • Collect the cell culture supernatant for cytokine analysis.

    • Lyse the cells to extract RNA for qPCR or protein for Western blot analysis.

  • Endpoints & Analysis:

    • Nitric Oxide (NO) Production: Measure nitrite in the supernatant using the Griess reagent.

    • Cytokine Secretion: Quantify levels of TNF-α and IL-6 in the supernatant using ELISA kits.

    • Gene Expression: Measure the mRNA levels of Nos2, Tnf, and Il6 using qPCR, normalizing to a housekeeping gene.

    • Signaling Pathway Analysis: Assess the phosphorylation status of key inflammatory signaling proteins (e.g., p65 subunit of NF-κB, p38 MAPK) via Western blot.[8]

Data Presentation and Comparative Analysis

For results to be meaningful, they must be compared against established benchmarks. The tables below provide a template for organizing and comparing the data you will generate.

Table 1: Comparative In Vitro Potency (EC50/IC50 Values in µM)

CompoundPPARα (EC50)PPARγ (EC50)PPARδ (EC50)LPS-induced NO Inhibition (IC50)
[2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid ExperimentalExperimentalExperimentalExperimental
Rosiglitazone (PPARγ Agonist)>500.15>50>50
GW501516 (PPARδ Agonist)>50>500.01>50
Fenofibrate (PPARα Agonist)15>50>50>50
Dexamethasone (Anti-inflammatory)N/AN/AN/A0.05

Note: Values for reference compounds are representative and should be determined concurrently with the test compound.

Table 2: Comparative Effects on Gene Expression (Fold Change vs. Vehicle Control)

Gene TargetCell LineTest Compound (10 µM)Reference Compound (e.g., Rosiglitazone, 1 µM)
CPT1A (Fatty Acid Oxidation)HepG2Experimental3.5 ± 0.4
FABP4 (Lipid Binding)3T3-L1Experimental8.2 ± 1.1
Tnf (TNF-α) RAW 264.7 (LPS)Experimental0.2 ± 0.05
Il6 (IL-6) RAW 264.7 (LPS)Experimental0.15 ± 0.03

Conclusion and Interpretation

This guide provides a systematic and robust framework for the independent verification of the biological effects of [2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid. By following this multi-tiered approach—from direct target engagement to functional cellular outcomes—researchers can build a comprehensive and unbiased profile of the compound's activity.

The key to a successful verification lies in the meticulous execution of these protocols, the inclusion of appropriate positive and negative controls, and the objective comparison of the generated data against established benchmarks. This rigorous process is essential for validating the therapeutic potential of any novel small molecule and for ensuring that subsequent research and development efforts are built on a solid foundation of reproducible science.

References

  • Rubinchik, E., & Pasetka, C. (2010). Assay Systems for Measurement of Anti-Inflammatory Activity. Methods in Molecular Biology, 618, 349–358. Retrieved from [Link]

  • ResearchGate. (2014). How can I evaluate anti-inflammatory properties for plant extracts?. Retrieved from [Link]

  • Aguilar-Perez, A., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. Retrieved from [Link]

  • ResearchGate. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Retrieved from [Link]

  • Pharmacy Times. (2025). Lipid-Lowering Effects Discovered in FDA-Approved Drugs Using Machine Learning. Retrieved from [Link]

  • ACS Publications. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. Retrieved from [Link]

  • University of Oxford. (n.d.). Small Molecules in Biomedical Research at the University of Oxford. Retrieved from [Link]

  • Le Foll, B., & Minozzi, J. (2020). Therapeutic Potential of Peroxisome Proliferator-Activated Receptor (PPAR) Agonists in Substance Use Disorders: A Synthesis of Preclinical and Human Evidence. MDPI. Retrieved from [Link]

  • PMC. (2024). Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation. Retrieved from [Link]

  • PMC. (n.d.). Progress of potential drugs targeted in lipid metabolism research. Retrieved from [Link]

  • Thieme Connect. (2014). Identification of PPARγ Agonists from Natural Sources Using Different In Silico Approaches. Retrieved from [Link]

  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Research status and application progress of small molecule drug screening technology. Retrieved from [Link]

  • PubMed. (2012). Identification and Validation of Bioactive Small Molecule Target Through Phenotypic Screening. Retrieved from [Link]

  • NCBI Bookshelf. (2025). Medication Induced Changes in Lipids and Lipoproteins. Retrieved from [Link]

  • Oxford Academic. (2026). UNCORRECTED MANUSCRIPT. Retrieved from [Link]

  • MDPI. (1989). Lipidomics in Understanding Pathophysiology and Pharmacologic Effects in Inflammatory Diseases: Considerations for Drug Development. Retrieved from [Link]

  • MDPI. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Retrieved from [Link]

  • SciELO. (n.d.). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4- yl}. Retrieved from [Link]

  • PubMed. (2013). Piperidin-4-one: the potential pharmacophore. Retrieved from [Link]

  • Google Patents. (n.d.). US4525358A - 2-[4-(Diphenylmethyl)-1-piperazinyl]-acetic acids and their amides.
  • ResearchGate. (2026). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 2-(1-(1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4-sulfanyl-3-piperidinylidene) acetic acid. Retrieved from [Link]

  • SciELO México. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

[2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid proper disposal procedures

Here is the comprehensive, step-by-step operational guide for the proper disposal of [2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid , designed for researchers, lab managers, and environmental health and safety...

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Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive, step-by-step operational guide for the proper disposal of [2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid , designed for researchers, lab managers, and environmental health and safety (EHS) professionals.

Executive Summary & Hazard Profiling

[2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid is a complex synthetic organic molecule characterized by two distinct functional moieties that dictate its disposal requirements:

  • Phenoxyacetic Acid Moiety: Compounds in this class exhibit high environmental mobility and potential aquatic toxicity. If discharged into wastewater, they resist standard municipal biodegradation and can persist in soil and water systems.

  • Piperidine-1-sulfonyl Moiety: As a sulfonamide derivative, the thermal destruction of this compound generates hazardous combustion byproducts, specifically sulfur oxides (SOx) and nitrogen oxides (NOx).

The Core Directive: Standard municipal disposal or drain flushing is strictly prohibited. The only acceptable method of destruction is high-temperature, commercially managed incineration equipped with flue gas scrubbing systems to neutralize heteroatom emissions.

Regulatory & Classification Framework

To maintain compliance and ensure laboratory safety, the disposal of this compound must adhere to federal guidelines:

  • Hazard Communication (OSHA): Under OSHA 29 CFR 1910.1200, all primary and secondary waste containers must be strictly labeled with the chemical's identity and primary hazards (e.g., "Warning: Environmental Hazard, Irritant"). Safety Data Sheets (SDS) must be immediately accessible to all personnel handling the waste [1].

  • Hazardous Waste Identification (EPA RCRA): While this specific research chemical may not possess a distinct "P" or "U" listing under the Resource Conservation and Recovery Act (RCRA), it meets the criteria for a hazardous solid waste due to its synthetic organic nature and environmental persistence. It must be managed under 40 CFR Part 261 regulations as a non-exempt hazardous waste [2].

Operational Disposal Workflows

The following self-validating protocols ensure safe handling, prevent dangerous chemical incompatibilities, and prepare the waste for compliant commercial destruction.

Protocol A: Solid Waste Handling (Powders, Crystals, and Consumables)

Applicable to raw chemical waste, contaminated weigh boats, pipette tips, and filter paper.

  • Collection & Segregation: Place all solid waste into a dedicated, chemically compatible, leak-proof container (High-Density Polyethylene [HDPE] is recommended). Do not mix with strong oxidizers (e.g., perchlorates, nitrates) to prevent exothermic reactions.

  • Dust Mitigation: Never use compressed air or dry sweeping to clean up solid residues. Causality: Airborne phenoxyacetic acid derivatives can cause severe respiratory irritation. Use wet-wiping techniques or a HEPA-filtered vacuum for cleanup.

  • Double-Bagging: For highly contaminated consumables, double-bag the waste in transparent, heavy-duty polyethylene bags before placing them in the final rigid disposal drum.

  • Validation: Inspect the seal of the container and verify that the "Hazardous Waste - Solid Organics" label is fully adhered and dated.

Protocol B: Liquid Waste Handling (Solutions and Rinses)

Applicable to reaction mother liquors, chromatography fractions, and equipment rinses.

  • Solvent Segregation: Separate liquid waste into Aqueous and Non-Halogenated Organic streams. Common solvents for this compound (e.g., DMSO, Methanol, DMF) must go into the organic stream.

  • pH Management for Aqueous Waste (Critical Step):

    • The Mechanism: The phenoxyacetic acid moiety has a pKa typically around 3.0–4.0. If the aqueous waste stream is acidic (pH < 5), the compound will protonate and precipitate out of solution. This creates a heterogeneous sludge that clogs waste transfer lines and causes uneven, dangerous combustion in commercial incinerators.

    • Self-Validating Action: Before adding aqueous waste containing this compound to a bulk carboy, use pH indicator strips to verify the bulk waste pH is > 7.0. This ensures the compound remains dissolved as a soluble salt.

  • Secondary Containment: Store all liquid waste carboys in secondary containment trays capable of holding 110% of the largest container's volume.

Protocol C: Spill Response & Decontamination
  • Containment: Isolate the spill area. Don appropriate PPE (nitrile gloves, safety goggles, lab coat).

  • Absorption: For liquid solutions, apply an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth). Do not use combustible absorbents like sawdust.

  • Decontamination: Wash the spill surface with a mild alkaline solution (e.g., 5% sodium bicarbonate) to solubilize and remove residual acid, followed by a water rinse. Collect all wash water as hazardous aqueous waste.

Quantitative Data & Compatibility Summaries

Table 1: Waste Segregation & Compatibility Matrix

Waste StreamCompatible MediaIncompatible Media (DO NOT MIX)Rationale
Solid Waste HDPE, Glass, PolypropyleneStrong Oxidizers, Strong BasesPrevents heat generation and potential fire hazards.
Organic Liquid DMSO, MeOH, DMF, AcetoneHalogenated Solvents (e.g., DCM)Halogenated waste requires different incineration parameters; mixing increases disposal costs.
Aqueous Liquid Water, Mild Buffers (pH 7-10)Acidic Solutions (pH < 5)Low pH causes rapid precipitation of the phenoxyacetic acid derivative.

Table 2: Commercial Incineration Parameters (For EHS Verification)

ParameterRequired SpecificationPurpose
Temperature > 1,000°C (1,832°F)Ensures complete thermal breakdown of the stable aromatic rings.
Residence Time > 2.0 SecondsPrevents the formation of trace volatile organic compounds (VOCs).
Flue Gas Treatment Wet Scrubbers (Alkaline)Neutralizes SOx and NOx generated by the piperidine-1-sulfonyl group.

Mechanistic Visualization: Waste Routing Workflow

The following diagram illustrates the logical decision tree for classifying and routing[2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid waste to ensure regulatory compliance.

WasteRouting Start Waste Generation: [2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid State Physical State? Start->State Solid Solid Waste (Powder/Crystals) State->Solid Liquid Liquid Waste (Solutions/Rinses) State->Liquid SolidContainer Seal in compatible, leak-proof container Solid->SolidContainer Solvent Solvent Type? Liquid->Solvent Incineration High-Temp Incineration (>1000°C) with Scrubbers SolidContainer->Incineration Aqueous Aqueous Waste (Maintain pH > 7) Solvent->Aqueous Organic Organic Waste (DMSO, MeOH, etc.) Solvent->Organic Aqueous->Incineration Organic->Incineration Complete Certificate of Destruction (Regulatory Compliance) Incineration->Complete

Workflow for the segregation and disposal routing of [2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid.

References

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.1200 - Hazard Communication." Electronic Code of Federal Regulations (eCFR). URL:[Link]

  • Environmental Protection Agency (EPA). "40 CFR Part 261 - Identification and Listing of Hazardous Waste." Electronic Code of Federal Regulations (eCFR). URL:[Link]

Handling

Personal protective equipment for handling [2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid

Executive Summary & Chemical Profile As drug development professionals, handling complex synthetic intermediates requires moving beyond generic safety data sheets. [2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

As drug development professionals, handling complex synthetic intermediates requires moving beyond generic safety data sheets. [2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid is a multifaceted molecule combining a lipophilic piperidine ring, a reactive sulfonyl group, and an acidic phenoxyacetic acid moiety. This unique structural triad dictates its handling requirements. While the exact compound is a specialized intermediate, data from its closest structural analog, 2-[4-(piperidine-1-sulfonyl)phenyl]acetic acid, confirms it falls under Acute Toxicity Category 4 (oral, dermal, inhalation) and causes significant skin (Skin Irrit. 2) and eye irritation (Eye Irrit. 2A)[1].

Hazard Assessment & Causality (The "Why")

To build a robust safety culture, we must understand the causality behind the hazards:

  • Dermal Penetration & Irritation: The piperidine ring is highly lipophilic, facilitating rapid permeation through the stratum corneum. Once absorbed, the phenoxyacetic acid moiety lowers localized tissue pH, leading to protein denaturation and chemical burns[1][2].

  • Systemic Toxicity: Sulfonamide-piperidine derivatives can exhibit Specific Target Organ Toxicity - Single Exposure (STOT SE 3), often manifesting as central nervous system (CNS) depression or respiratory tract irritation upon inhalation of aerosolized dust[1].

  • Solvent-Mediated Breakthrough: In drug discovery, this compound is frequently dissolved in Dimethyl Sulfoxide (DMSO). DMSO acts as a potent permeation enhancer, carrying the dissolved acid directly through standard single-layer nitrile gloves and into the skin.

Mandatory PPE & Engineering Controls Matrix

The following table summarizes the quantitative hazard classifications and the corresponding required PPE, grounded in the physicochemical realities of the compound.

Hazard ClassificationCausality / MechanismRequired PPE SpecificationValidation Metric
Eye Irrit. 2A Acidic moiety causes corneal protein coagulation.Chemical Splash Goggles (ANSI Z87.1+). No safety glasses.Must form a complete seal around the orbital bone.
Skin Irrit. 2 / Acute Tox 4 Lipophilic piperidine enables rapid dermal absorption.Double Nitrile Gloves (min 5 mil thickness per layer).Inspect outer glove for degradation every 30 mins.
Acute Tox 4 / STOT SE 3 Aerosolized micro-particles irritate mucous membranes.Fume Hood (Engineering Control).Face velocity must be 0.4–0.6 m/s.
Corrosive Residue Acidic dust settles on clothing.Tyvek Lab Coat or Polyethylene Apron.Liquid must bead and roll off the fabric.

Toxicological Pathway & PPE Intervention

The following diagram illustrates how the molecule interacts with biological systems and where specific PPE interventions break the chain of toxicity.

Tox_Pathway Exp Exposure Route (Aerosol / Splash) Perm Membrane Permeation (Piperidine Lipophilicity) Exp->Perm If unprotected Local Localized Tissue Damage (Phenoxyacetic Acidity) Exp->Local Direct Contact Systemic Systemic Circulation Perm->Systemic CNS Target Organ Toxicity (STOT SE 3) Systemic->CNS PPE1 Intervention: Fume Hood & Splash Goggles PPE1->Exp PPE2 Intervention: Double Nitrile Gloves PPE2->Perm

Caption: Toxicological pathway of piperidine-sulfonyl-phenoxyacetic acids and PPE intervention points.

Experimental Protocols: Safe Handling & Solubilization

Trustworthiness through Self-Validating Systems: A protocol is only as good as its built-in verification steps.

Protocol A: Weighing and DMSO Solubilization

  • Airflow Validation: Before opening the chemical, tape a 1-inch strip of a Kimwipe to the bottom of the fume hood sash. Self-Validation: If the tissue pulls steadily inward, the hood has negative pressure. If it flutters erratically or hangs still, do not proceed[3].

  • PPE Donning: Don a Tyvek coat, chemical splash goggles, and two pairs of nitrile gloves. Ensure the inner glove goes under the lab coat cuff, and the outer glove goes over the cuff to eliminate exposed wrists.

  • Static Mitigation: Phenoxyacetic acid derivatives can form static-charged powders. Wipe the exterior of the weighing spatula and the balance with an anti-static cloth before transferring the powder.

  • Solubilization: Transfer the pre-weighed powder into a glass vial. Add DMSO slowly. Mechanistic Insight: Because DMSO dramatically accelerates skin absorption of the solute, treat the resulting solution as a high-penetration hazard.

  • Glove Change: Immediately discard the outer pair of gloves after the solubilization step is complete, as micro-splashes of DMSO will compromise nitrile integrity within minutes.

Protocol B: Decontamination and Spill Mitigation

  • Containment: For dry spills, do not sweep (which aerosolizes the powder). Cover the powder with damp paper towels to suppress dust[4].

  • Neutralization: Because the compound contains an acidic moiety, wipe the area with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize residual acid[2].

  • Verification: Self-Validation: Swipe the cleaned surface with a damp pH test strip. The strip should read neutral (pH 7). If it reads acidic (pH < 6), repeat the neutralization step.

Waste Disposal Plan

Improper disposal of sulfonamide-bearing compounds can lead to environmental persistence and aquatic toxicity.

  • Segregation: Collect all solid waste (contaminated gloves, paper towels, empty vials) in a dedicated, sealable biohazard/chemical waste bag. Do not mix with general organic waste.

  • Liquid Waste: Collect DMSO/chemical solutions in a high-density polyethylene (HDPE) carboy specifically labeled for "Halogen-Free Organic Acid Waste."

  • Incineration: Route the waste to a licensed professional disposal service for high-temperature chemical incineration equipped with a scrubber, as burning sulfonamides can release toxic sulfur oxide (SOx) and nitrogen oxide (NOx) gases[4][5].

References

  • NextSDS. "2-[4-(piperidine-1-sulfonyl)phenyl]acetic acid — Chemical Substance Information". Source: nextsds.com. URL: [Link]

Sources

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